1,1-Dicyclopropylethylene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylethenylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-6(7-2-3-7)8-4-5-8/h7-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCSODBXHNSSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CC1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231624 | |
| Record name | 1,1'-Vinylidenebiscyclopropane | |
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Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-93-5 | |
| Record name | 1,1′-Ethenylidenebis[cyclopropane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1'-Vinylidenebiscyclopropane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Vinylidenebiscyclopropane | |
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| Record name | 1,1'-vinylidenebiscyclopropane | |
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| Record name | 1,1'-VINYLIDENEBISCYCLOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTV4P2RB2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Dicyclopropylethylene
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Synthetic Challenge and Utility of a Strained Olefin
1,1-Dicyclopropylethylene stands as a fascinating molecular architecture, embodying the inherent strain of two cyclopropyl rings directly bonded to a single olefinic carbon. This unique structural motif imparts distinct physical and chemical properties, making it a valuable building block in organic synthesis and a point of interest in mechanistic studies. The high s-character of the cyclopropyl C-H bonds and the π-character of the C-C bonds influence the reactivity of the adjacent double bond, opening avenues for novel transformations. This guide, intended for the practicing chemist, provides a comprehensive overview of the synthesis and detailed characterization of this intriguing molecule. We will delve into the practicalities of its preparation via the Wittig reaction, offering a detailed protocol derived from established methodologies for sterically hindered ketones, and provide a thorough guide to its purification and spectroscopic identification.
Part 1: Strategic Synthesis of this compound
The construction of the this compound framework is most effectively achieved through olefination of a suitable carbonyl precursor, namely dicyclopropyl ketone. Among the arsenal of olefination methodologies, the Wittig reaction remains a robust and widely employed strategy for the conversion of ketones to alkenes[1][2][3].
The Wittig Reaction: A Cornerstone of Olefin Synthesis
The Wittig reaction utilizes a phosphorus ylide, a species with adjacent positive and negative charges, to react with a carbonyl compound, forming a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and a stable phosphine oxide byproduct, which drives the reaction forward[2]. For the synthesis of a terminal alkene like this compound, the required ylide is methylenetriphenylphosphorane (Ph₃P=CH₂).
Causality in Experimental Design: Overcoming Steric Hindrance
Dicyclopropyl ketone presents a degree of steric hindrance around the carbonyl group. This necessitates the use of a highly reactive, non-stabilized ylide and reaction conditions that favor its formation and subsequent reaction. The choice of a strong, non-nucleophilic base is critical for the efficient deprotonation of the phosphonium salt to generate the ylide[3][4]. Potassium tert-butoxide is an excellent choice for this purpose, offering high reactivity while minimizing side reactions[4]. Anhydrous and inert conditions are paramount to prevent quenching of the highly basic ylide.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Detailed Experimental Protocol: A Self-Validating System
This protocol is adapted from established procedures for the Wittig olefination of sterically hindered ketones and should be performed by qualified personnel in a well-ventilated fume hood[4][5].
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Dicyclopropyl ketone
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Step 1: Ylide Generation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
With vigorous stirring, add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension at room temperature.
-
The mixture will develop a characteristic yellow-orange color, indicating the formation of the ylide. Stir the resulting ylide solution at room temperature for 1-2 hours.
Step 2: Olefination Reaction
-
Cool the freshly prepared ylide solution to 0 °C using an ice bath.
-
Dissolve dicyclopropyl ketone (1.0 equivalent) in a minimal amount of the anhydrous solvent used in Step 1.
-
Slowly add the dicyclopropyl ketone solution to the ylide solution via a dropping funnel or syringe over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed. This may take several hours to overnight.
Step 3: Work-up and Isolation
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Part 2: Purification and Rigorous Characterization
The crude product will contain the desired this compound and the major byproduct, triphenylphosphine oxide. Purification is essential to obtain the product in high purity for subsequent applications.
Purification by Flash Column Chromatography
Flash column chromatography is an effective method for separating the nonpolar alkene product from the more polar triphenylphosphine oxide.
Procedure:
-
Prepare a silica gel column using a nonpolar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate (e.g., 99:1 hexanes:ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Characterization: A Spectroscopic Fingerprint
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.
Caption: Workflow for the characterization of this compound.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 822-93-5 | [6] |
| Molecular Formula | C₈H₁₂ | |
| Molecular Weight | 108.18 g/mol | |
| Boiling Point | 392.48 K (119.33 °C) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinylic protons and the cyclopropyl protons. The two vinylic protons (=CH₂) should appear as a singlet in the olefinic region (around 4.5-5.0 ppm). The cyclopropyl protons will exhibit complex multiplets in the upfield region (typically 0.2-1.5 ppm) due to their unique chemical environment and spin-spin coupling. The methine protons of the cyclopropyl groups will be deshielded relative to the methylene protons.
-
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The quaternary olefinic carbon (C=) is expected to have a chemical shift in the range of 140-150 ppm, while the terminal olefinic carbon (=CH₂) will appear around 100-110 ppm. The cyclopropyl methine carbons are anticipated in the range of 10-20 ppm, and the cyclopropyl methylene carbons will be found further upfield, typically between 0 and 10 ppm[7][8]. A signal for a deuterated analog has been reported, which can serve as a reference point[9].
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
-
C=C Stretch: A medium to weak absorption band is expected around 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bond stretch.
-
=C-H Stretch: A band of medium intensity should be observed just above 3000 cm⁻¹ (typically 3080-3140 cm⁻¹) for the stretching vibration of the vinylic C-H bonds.
-
Cyclopropyl C-H Stretch: Strong C-H stretching vibrations for the cyclopropyl rings are expected just below 3000 cm⁻¹.
-
Cyclopropyl Ring Vibrations: Characteristic absorptions for the cyclopropane ring (ring "breathing" and other deformations) are typically observed in the fingerprint region, often around 1020 cm⁻¹ and 850 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 108, corresponding to the molecular weight of C₈H₁₂.
-
Fragmentation: Common fragmentation pathways for alkenes include allylic cleavage. For this compound, fragmentation may involve the loss of a cyclopropyl radical to give a stable cyclopropyl-substituted allylic cation. Cleavage of the cyclopropyl rings themselves can also lead to characteristic fragment ions.
References
-
Cheméo. (2025). Cyclopropane, 1,1'-ethenylidenebis-. Retrieved from [Link]
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Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1,1'-ethenylidenebis- (CAS 822-93-5). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003375). Retrieved from [Link]
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SpectraBase. (n.d.). (1,1-DICYCLOPROPYLMETHYLENE)-2-DEUTEROCYCLOPROPANE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ACS Omega. (2023). Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist. Retrieved from [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Organic Reactions. (n.d.). The Wittig Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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NIST WebBook. (n.d.). 1-Propene, 1,1-dichloro-. Retrieved from [Link]
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PubChem. (n.d.). Dicyclopropyl ethylene. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
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LookChem. (n.d.). Cas 23510-65-8,Cyclopropane,1,1'-(1Z)-1,2-ethenediylbis-. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR absorption spectra of CLP.Cl (a), DIC-CLP (b) and DIC.Na (c). Retrieved from [Link]
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SpectraBase. (n.d.). 1,1-Dichloro-2,2-dicyclopropyl-3-phenyl-cyclopropane - Optional[FTIR] - Spectrum. Retrieved from [Link]
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Automated Topology Builder. (n.d.). 1,1-Dichloroethene | C2H2Cl2 | MD Topology | NMR | X-Ray. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]
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National Institutes of Health. (n.d.). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Retrieved from [Link]
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NIST WebBook. (n.d.). Cyclopropane, 1,1'-methylenebis-. Retrieved from [Link]
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ResearchGate. (2025). A new method for the synthesis of 1,1-disubstituted cyclopropanes. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]
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"physical and chemical properties of 1,1-dicyclopropylethylene"
An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dicyclopropylethylene
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, a fascinating molecule at the intersection of strained-ring and olefin chemistry, presents a unique profile of physical properties and chemical reactivity. The presence of two cyclopropyl groups geminal to a carbon-carbon double bond imparts significant structural and electronic peculiarities. The inherent ring strain and the unique "bent bond" character of the cyclopropane rings allow for substantial electronic conjugation with the adjacent π-system, profoundly influencing its behavior in chemical transformations.[1] This guide provides a comprehensive exploration of the molecule's conformational landscape, spectroscopic signatures, and diverse reactivity, including its propensity for cycloaddition reactions, unique polymerization behavior, and intriguing rearrangements. This document is intended for researchers and professionals in organic synthesis and drug development seeking to leverage the distinct characteristics of this versatile building block.
Molecular Structure and Conformational Analysis
This compound (CAS 822-93-5) is a hydrocarbon with the molecular formula C₈H₁₂.[2][3] Its structure is characterized by two cyclopropyl rings attached to a single carbon of an ethylene moiety.[1] This arrangement leads to a complex conformational landscape due to the rotation of the cyclopropyl groups relative to the plane of the double bond.
Infrared and Raman spectroscopic studies, supported by ab initio calculations, have identified two primary rotamers in fluid phases:[4]
-
Trans-gauche (C₁ symmetry): The most stable conformer, where one C-C bond of a cyclopropyl ring is trans to the ethylene C=C bond, and the other ring is rotated approximately 60°.
-
Gauche-gauche (C₂ symmetry): A less stable conformer where the two cyclopropyl rings are rotated oppositely by about 60° from the C=C bond.
The enthalpy difference between these conformers has been determined to be 146 ± 30 cm⁻¹ (1.75 ± 0.36 kJ·mol⁻¹), with the C₁ form being more stable.[4] At ambient temperature, it is estimated that the conformational mixture consists of approximately 75% of the C₁ form and 19% of the C₂ form.[4]
Caption: Molecular Structure of this compound.
Physical and Thermochemical Properties
The macroscopic properties of this compound are summarized below. The data is compiled from various chemical databases and literature sources.
| Property | Value | Unit | Source |
| Identifiers | |||
| Molecular Formula | C₈H₁₂ | [3] | |
| Molecular Weight | 108.18 | g/mol | [3] |
| CAS Number | 822-93-5 | [3] | |
| Physical Properties | |||
| Boiling Point (at 760 mmHg) | 128.57 (Cal.) | °C | [5] |
| Normal Boiling Point | 392.48 | K | [3] |
| Normal Melting Point | 200.08 | K | [3] |
| Density | 1.001 (Cal.) | g/cm³ | [5] |
| Refractive Index | 1.55 (Cal.) | [5] | |
| Flash Point | 12.64 (Cal.) | °C | [5] |
| Thermochemical Data | |||
| Enthalpy of Vaporization (ΔvapH°) | 32.64 | kJ/mol | [3] |
| Enthalpy of Fusion (ΔfusH°) | 10.16 | kJ/mol | [3] |
| Enthalpy of Formation (ΔfH°gas) | 52.79 | kJ/mol | [3] |
| Ionization Energy (IE) | 8.08 / 8.87 | eV | [3] |
| Proton Affinity (PAff) | 904.70 | kJ/mol | [3] |
| Gas Basicity (BasG) | 875.80 | kJ/mol | [2][3] |
| Solubility Properties | |||
| logP (Octanol/Water) | 2.363 | [3] | |
| Water Solubility (log₁₀WS) | -2.33 | mol/L | [3] |
Spectroscopic Characterization
Spectroscopic analysis provides critical information for the identification and structural elucidation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its unique structure.
-
Cyclopropyl C-H Stretch: Bands appearing around 3070-3075 cm⁻¹ are characteristic of the C-H stretching vibrations within the strained cyclopropyl rings.[6]
-
C=C Stretch: The stretching vibration of the carbon-carbon double bond is observed around 1650 cm⁻¹. This frequency is slightly lower than typical for a terminal alkene, which can be attributed to the conjugative effect of the cyclopropyl groups with the double bond.[6]
-
Cyclopropyl Ring Vibrations: Strong peaks in the region of 820-822 cm⁻¹ and around 1010-1012 cm⁻¹ are also characteristic of the cyclopropyl group.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei.
-
¹H NMR: The spectrum is relatively simple due to the molecule's symmetry. One would expect to see signals for the vinylic protons (=CH₂) as a singlet. The cyclopropyl protons would appear as complex multiplets in the upfield region (typically 0.2-1.0 ppm), characteristic of protons on a three-membered ring.
-
¹³C NMR: The spectrum would show distinct signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the cyclopropyl rings. The quaternary vinylic carbon would appear further downfield than the methylene vinylic carbon. The methine and methylene carbons of the cyclopropyl rings would appear at distinct upfield chemical shifts.
Mass Spectrometry (MS)
In mass spectrometry, this compound would exhibit a molecular ion peak (M⁺) at m/z 108, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of cyclopropyl or smaller alkyl fragments, as well as rearrangements characteristic of vinylcyclopropane systems.
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the interplay between the olefinic double bond and the adjacent strained rings. The cyclopropyl groups can stabilize an adjacent positive charge, favoring reactions that proceed through polar transition states or cationic intermediates.[7]
Cycloaddition Reactions
Cycloaddition is a key reaction class for this molecule, providing a pathway to complex cyclic systems.[8][9] The mechanism can be influenced by the reaction partner.
Caption: General workflow for [2+2] cycloaddition reactions.
-
Reaction with Tosyl Isocyanate: In ether at 0 °C, this compound reacts with tosyl isocyanate to yield a β-lactam product in 50% yield, a formal [2+2] cycloaddition.[7] This reaction proceeds via a polar transition state, stabilized by the cyclopropyl groups.[7]
-
Reaction with Tetracyanoethylene (TCNE): At 20 °C, reaction with TCNE affords a cyclobutane derivative.[7] The immediate formation of a blood-red color upon mixing the reactants in benzene indicates the formation of a π-complex prior to the cycloaddition.[7]
-
Simmons-Smith Reaction: Reaction with diiodomethane and a zinc-copper couple (CH₂I₂/Zn(Cu)) yields 1,1-dicyclopropylcyclopropane, demonstrating the reactivity of the double bond towards carbene addition.[7]
Polymerization
This compound can undergo polymerization through different mechanisms, leading to polymers with distinct structures.[6] The outcome is highly dependent on the choice of initiator, which dictates whether the cyclopropyl rings remain intact or undergo rearrangement.
Caption: Polymerization outcomes based on initiator type.
-
Cationic Polymerization: Using a cationic catalyst such as AlEtCl₂ at low temperatures (-35 to -100 °C) results in a rapid polymerization.[6] The resulting polymer is a white, brittle powder. Spectroscopic analysis (IR and NMR) indicates that the product is a mix of structures, containing approximately 70-75% unrearranged repeating units (with intact cyclopropyl rings) and 25-30% rearranged, ring-opened units.[6]
-
Radical Polymerization: In contrast, polymerization initiated by a free-radical source like azobisisobutyronitrile (AIBN) proceeds very slowly.[6] The product, typically a soft oligomer, consists of over 90% rearranged units, where one of the cyclopropyl rings has opened to form a double bond within the polymer backbone.[6] This significant structural difference highlights the distinct mechanistic pathways governed by cationic versus radical intermediates.
Reactions with Organometallics
The reaction of this compound with pentacarbonyliron (Fe(CO)₅) demonstrates a complex transformation involving both the olefin and the strained rings. The reaction leads to a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening, ultimately forming products such as 2-cyclopropylpenta-1,3-dienetricarbonyliron and 3-(1′-propenyl)-cyclohex-2-enonetricarbonyliron.[10][11]
Experimental Protocols & Methodologies
Conceptual Synthesis Workflow
While numerous suppliers offer this compound, a general synthetic approach can be envisioned from common starting materials. A plausible route involves the Wittig reaction or a related olefination protocol starting from dicyclopropyl ketone.
Protocol: Wittig Olefination
-
Phosphonium Salt Formation: Triphenylphosphine is reacted with a methyl halide (e.g., methyl iodide) to form methyltriphenylphosphonium iodide.
-
Ylide Generation: The phosphonium salt is deprotonated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous ether or THF solvent to generate the methylenetriphenylphosphorane ylide.
-
Olefination: The ylide is reacted in situ with dicyclopropyl ketone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone.
-
Product Formation: The resulting betaine intermediate collapses via a four-membered oxaphosphetane ring to eliminate triphenylphosphine oxide and form the desired this compound.
-
Purification: The product is isolated from the reaction mixture and purified, typically by distillation, after aqueous workup to remove the triphenylphosphine oxide byproduct.
Protocol: Cationic Polymerization
Based on the procedure described by Pinazzi, C. et al.[6]
-
Setup: A reaction vessel is charged with dry methyl chloride as the solvent and cooled to the desired temperature (e.g., -100 °C) under an inert nitrogen atmosphere.
-
Monomer Addition: A solution of this compound in methyl chloride is added to the cooled solvent.
-
Initiation: A solution of the cationic catalyst, such as ethylaluminum dichloride (AlEtCl₂), is added to initiate the polymerization.
-
Reaction: The reaction is allowed to proceed for a set time, during which the polymer precipitates from the solution.
-
Termination & Isolation: The polymerization is quenched by the addition of a terminating agent like methanol. The precipitated polymer is then filtered, washed, and dried under vacuum to yield the final product.
Conclusion
This compound is a molecule of significant academic and synthetic interest. Its physical properties are dictated by a unique conformational balance, while its chemical reactivity is governed by the electronic contributions of its strained cyclopropyl rings. The ability to control its polymerization to yield materials with either intact or rearranged cyclic structures, coupled with its utility in cycloaddition and organometallic reactions, underscores its potential as a versatile precursor for the synthesis of complex molecules and novel polymers. A thorough understanding of its properties, as outlined in this guide, is essential for any scientist aiming to incorporate this unique olefin into advanced material or pharmaceutical development programs.
References
-
H. H. Wasserman, et al. (1970). Cycloadditions to this compound. Angewandte Chemie International Edition in English. [Link]
-
Pinazzi, C., et al. (1973). Radical Isomerization Polymerization of this compound. Journal of Polymer Science: Polymer Letters Edition. [Link]
-
Durig, J. R., et al. (2006). Conformational Stabilities of 1,1-Dicyclopropylethene Determined from Variable-Temperature Infrared Spectra of Xenon Solutions and ab Initio Calculations. The Journal of Physical Chemistry A. [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1,1'-ethenylidenebis- (CAS 822-93-5). Cheméo. [Link]
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Cheméo. (n.d.). Cyclopropane, 1,1'-ethenylidenebis-. Cheméo. [Link]
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Ben-Shoshan, R., & Sarel, S. (1969). Reaction of this compound with pentacarbonyliron: a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening. Journal of the Chemical Society D: Chemical Communications. [Link]
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Ben-Shoshan, R., & Sarel, S. (1969). Reaction of this compound with pentacarbonyliron: a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening. RSC Publishing. [Link]
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PubChem. (n.d.). Dicyclopropyl ethylene. National Center for Biotechnology Information. [Link]
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Krapcho, A. P., & Waller, F. J. (1972). The Rearrangement of this compound. The Journal of Organic Chemistry. [Link]
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NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
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Chemistry LibreTexts. (2023). 9.5: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to 1,1-Dicyclopropylethylene
CAS Number: 822-93-5
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,1-dicyclopropylethylene, a unique and reactive olefin incorporating two highly strained cyclopropyl groups. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and potential applications of this intriguing molecule. The guide covers the chemical identity, physicochemical properties, detailed synthetic protocols, spectroscopic characterization, reactivity profile, and essential safety and handling procedures. The inherent ring strain of the cyclopropyl moieties significantly influences the electronic and steric properties of the adjacent double bond, leading to a rich and diverse chemistry that holds promise for various synthetic applications.
Chemical Identity and Properties
This compound is a colorless liquid at room temperature. The presence of the two cyclopropyl groups geminal to the double bond imparts significant strain and unique reactivity to the molecule.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 822-93-5 | [1][2] |
| Molecular Formula | C₈H₁₂ | [1][2] |
| Molecular Weight | 108.18 g/mol | [1][2] |
| IUPAC Name | 1,1'-Ethenylidenebis(cyclopropane) | [1] |
| Synonyms | 1,1-Dicyclopropylethene, Ethylene, 1,1-dicyclopropyl- | [1][2] |
| Appearance | Colorless liquid | Inferred from properties of similar alkenes |
| Boiling Point | ~135-136 °C (estimated) |
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the Wittig reaction, utilizing dicyclopropyl ketone as the starting material.[3] This olefination reaction is highly reliable for converting ketones into alkenes.
Wittig Reaction Protocol
The Wittig reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde. For the synthesis of this compound, the required ylide is methylenetriphenylphosphorane (Ph₃P=CH₂), which is typically generated in situ from methyltriphenylphosphonium bromide and a strong base.
Experimental Protocol: Synthesis via Wittig Reaction
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Ylide Formation: Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) to the stirred suspension under a nitrogen atmosphere. The formation of the orange-red ylide indicates a successful reaction. Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for an additional hour.
-
Reaction with Ketone: Cool the ylide solution back to 0 °C and add a solution of dicyclopropyl ketone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation or column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons as a singlet in the olefinic region (around 4.5-5.0 ppm). The cyclopropyl protons will appear as complex multiplets in the upfield region (typically 0.2-1.0 ppm) due to geminal and vicinal coupling.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the quaternary olefinic carbon, a signal for the terminal CH₂ olefinic carbon, and signals for the methine and methylene carbons of the cyclopropyl rings.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound has been recorded and analyzed.[1] Key vibrational modes include:
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3080 | C-H stretch (vinyl) | Medium |
| ~3005 | C-H stretch (cyclopropyl) | Medium |
| ~1630 | C=C stretch | Medium |
| ~1020 | Cyclopropyl ring breathing | Strong |
| ~890 | =CH₂ out-of-plane bend | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 108. The fragmentation pattern would likely involve the loss of cyclopropyl radicals (M-41) and rearrangements characteristic of vinylcyclopropanes.
Reactivity and Potential Applications
The unique structure of this compound, featuring a strained olefin, makes it a versatile substrate for a variety of chemical transformations.
Cycloaddition Reactions
The electron-rich double bond of this compound readily participates in cycloaddition reactions. For instance, it reacts with tetracyanoethylene to form a cyclobutane derivative.
Rearrangement Reactions
Vinylcyclopropanes are known to undergo thermal and metal-catalyzed rearrangement reactions. This compound can undergo skeletal rearrangements under thermal conditions, leading to the formation of larger ring systems. These rearrangements are driven by the release of ring strain from the cyclopropyl groups.
Reaction with Metal Carbonyls
This compound reacts with pentacarbonyliron, leading to a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening to form complex organometallic structures.[4]
Caption: Reactivity profile of this compound.
Potential Applications
While specific industrial applications of this compound are not widely documented, its unique reactivity makes it a valuable building block in organic synthesis. The cyclopropyl moiety is a key structural feature in numerous biologically active molecules and pharmaceuticals.[5][6] The ability of this compound to undergo ring-opening and rearrangement reactions provides access to complex carbocyclic skeletons that are of interest in medicinal chemistry and natural product synthesis. Its derivatives could be explored for their potential as enzyme inhibitors, signaling pathway modulators, or as precursors to novel polymeric materials.[7]
Safety and Handling
As a strained and reactive olefin, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization or degradation, especially if stored for extended periods.
-
Incompatibility: Avoid contact with strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a fascinating molecule with a rich chemical reactivity profile stemming from the presence of two strained cyclopropyl rings adjacent to a double bond. Its synthesis is readily achievable through the Wittig reaction, and its structure can be unequivocally confirmed by modern spectroscopic methods. The propensity of this compound to undergo cycloaddition and rearrangement reactions makes it a valuable synthon for the construction of complex molecular architectures. Further exploration of the chemistry of this compound is warranted and holds the potential for the development of novel synthetic methodologies and the discovery of new molecules with interesting biological or material properties.
References
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Cheméo. (n.d.). Cyclopropane, 1,1'-ethenylidenebis- (CAS 822-93-5). Retrieved from [Link]
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PubChem. (n.d.). 1,1'-Vinylidenebiscyclopropane. Retrieved from [Link]
- Ben-Shoshan, R., & Sarel, S. (1969). Reaction of this compound with pentacarbonyliron: a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening.
- Abdel-Maksoud, M. S., et al. (2023).
- Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67.
- Zhang, M., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 26(17), 5304.
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"spectroscopic data (NMR, IR, MS) of 1,1-dicyclopropylethylene"
An In-depth Spectroscopic Guide to 1,1-Dicyclopropylethylene
Prepared by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 822-93-5), a unique olefinic hydrocarbon featuring two strained cyclopropyl rings attached to a single vinylic carbon. As a molecule of interest in studies of strain, electronic conjugation, and rearrangement reactions, a thorough understanding of its structural characterization is paramount. This document consolidates and interprets its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental considerations and spectral interpretation. This guide is intended for researchers in organic synthesis, physical organic chemistry, and materials science, providing the foundational data necessary for unambiguous identification and further investigation.
Molecular Structure and Conformational Landscape
This compound, with the molecular formula C₈H₁₂, possesses a structure where the π-system of a double bond is in direct conjugation with the "bent" sigma bonds of two cyclopropyl rings. This interaction is a key determinant of its chemical and physical properties.[1] The molecule is not rigid; rotation around the single bonds connecting the cyclopropyl groups to the vinyl carbon leads to different spatial arrangements, or conformers.
Detailed vibrational spectroscopy studies combined with ab initio calculations have identified two primary conformers present in fluid phases: a more stable trans-gauche (C₁) form and a slightly less stable gauche-gauche (C₂) form.[2] The energy difference is small, leading to a dynamic equilibrium at ambient temperatures. For the purposes of routine NMR and MS analysis, the spectra represent a population-weighted average of these rapidly interconverting conformers.
Caption: Atom numbering for NMR spectral assignments.
¹H NMR Data
The proton NMR spectrum is deceptively simple, showing three distinct groups of signals. The cyclopropyl protons appear in the highly shielded (upfield) region, a hallmark of these strained rings.
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hᴬ | 4.61 | s (singlet) | 2H | =CH₂ (vinylidene protons) |
| Hᴮ | 1.35 | m (multiplet) | 2H | -CH- (methine protons) |
| Hᶜ | 0.51 | m (multiplet) | 8H | -CH₂- (methylene protons) |
Data acquired in CDCl₃ at 90 MHz. Source: Spectral Database for Organic Compounds (SDBS).[3]
Expertise & Causality:
-
Hᴬ (4.61 ppm): The two protons on the terminal carbon of the double bond (C¹) are chemically equivalent and show no coupling partners, hence they appear as a sharp singlet. Their chemical shift is typical for geminal vinylic protons.
-
Hᴮ (1.35 ppm): The two methine protons (on C³) are equivalent due to symmetry. They are coupled to the adjacent methylene protons (Hᶜ) on their respective rings, resulting in a complex multiplet.
-
Hᶜ (0.51 ppm): The eight methylene protons (four CH₂ groups on C⁴) are also equivalent. They are strongly coupled to the methine proton (Hᴮ) and to each other (geminal coupling), leading to a complex multiplet in the highly shielded region characteristic of cyclopropyl systems.
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum confirms the presence of four unique carbon environments, consistent with the molecule's symmetry.
| Label | Chemical Shift (δ, ppm) | Assignment |
| C² | 150.3 | >C= (quaternary alkene carbon) |
| C¹ | 105.7 | =CH₂ (vinylidene carbon) |
| C³ | 15.6 | -CH- (methine carbon) |
| C⁴ | 5.5 | -CH₂- (methylene carbon) |
Data acquired in CDCl₃ at 22.5 MHz. Source: Spectral Database for Organic Compounds (SDBS).[3]
Expertise & Causality:
-
C² (150.3 ppm): The deshielded signal corresponds to the quaternary sp²-hybridized carbon, which is substituted with two electron-donating cyclopropyl groups.
-
C¹ (105.7 ppm): The other sp² carbon appears further upfield as it is a terminal CH₂ group.
-
C³ and C⁴ (15.6 and 5.5 ppm): These highly shielded signals are unequivocally assigned to the sp³ carbons of the cyclopropyl rings. The methine carbon (C³) is slightly more deshielded than the methylene carbons (C⁴).
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Experimental Protocol: EI-MS
-
Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.
-
Ionization: In the source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.
-
Analysis: The positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
Data Summary and Fragmentation Pathway
The mass spectrum confirms the molecular weight and shows a logical fragmentation pattern dominated by the stability of the cyclopropylcarbinyl cation.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 108 | 35 | [C₈H₁₂]⁺• (Molecular Ion, M⁺•) |
| 93 | 65 | [M - CH₃]⁺ |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
| 79 | 100 | [M - C₂H₅]⁺ or [M - CH₂=CH]⁺ |
| 67 | 95 | [M - C₃H₅]⁺ (Loss of cyclopropyl radical) |
| 55 | 30 | [C₄H₇]⁺ |
| 41 | 50 | [C₃H₅]⁺ (Cyclopropyl or Allyl cation) |
Data Source: Spectral Database for Organic Compounds (SDBS).[3]
Authoritative Grounding & Interpretation:
-
Molecular Ion (m/z 108): The presence of a clear peak at m/z 108 confirms the molecular weight of this compound (108.18 g/mol ). [4]* Base Peak (m/z 79): The most abundant ion in the spectrum. Its formation is likely due to a rearrangement followed by the loss of an ethyl radical.
-
Key Fragmentation (m/z 67): A prominent peak results from the loss of a cyclopropyl radical (mass 41) from the molecular ion. This is a logical fragmentation pathway, leading to a resonance-stabilized cyclopropyl-substituted vinyl cation.
-
Fragment m/z 41: This common fragment corresponds to the stable cyclopropyl cation or its isomer, the allyl cation.
Integrated Spectroscopic Conclusion
The collective spectroscopic data provides an unambiguous structural confirmation of this compound.
-
IR spectroscopy establishes the presence of the key functional groups: a gem-disubstituted alkene (C=C at ~1630 cm⁻¹, =CH₂ bend at ~890 cm⁻¹) and cyclopropyl rings (C-H stretch >3000 cm⁻¹, ring modes at ~1020 cm⁻¹).
-
NMR spectroscopy maps out the precise C-H framework. ¹H NMR confirms the 2:2:8 proton ratio of vinylidene, methine, and methylene groups, respectively, with the characteristic upfield shifts of the cyclopropyl protons. ¹³C NMR verifies the four unique carbon environments consistent with the molecule's symmetry.
-
Mass spectrometry confirms the molecular weight (M⁺• at m/z 108) and reveals a fragmentation pattern consistent with the proposed structure, notably the loss of a cyclopropyl radical to form a stable cation at m/z 67.
Together, these three pillars of spectroscopic analysis provide a self-validating system for the identification and characterization of this compound, equipping researchers with the foundational data needed for advanced applications.
References
-
Durig, J. R., et al. (2005). Conformational Stabilities of 1,1-Dicyclopropylethene Determined from Variable-Temperature Infrared Spectra of Xenon Solutions and ab Initio Calculations. The Journal of Physical Chemistry A, 109(18), 4037–4048. [Link]
-
Cheméo. (n.d.). Cyclopropane, 1,1'-ethenylidenebis-. Retrieved January 18, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Cyclopropane, 1,1'-ethenylidenebis-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
DocBrown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved January 18, 2026, from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). This compound (SDBS No. 3521). Spectral Database for Organic Compounds (SDBS). Retrieved January 18, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Molecular Structure and Bonding of 1,1-Dicyclopropylethylene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1,1-dicyclopropylethylene, a molecule of significant interest due to the unique electronic interactions between its strained cyclopropyl rings and the ethylenic π-system. This document synthesizes experimental data from gas-phase electron diffraction (GED) and spectroscopic studies with high-level ab initio computational results to offer a detailed understanding of its conformational preferences, geometric parameters, and the nuanced nature of its chemical bonds. Methodologies for its synthesis via the Wittig reaction and its characterization by nuclear magnetic resonance (NMR) and vibrational spectroscopy (IR and Raman) are also discussed, providing a holistic view for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Intrigue of Vicinal Cyclopropyl and Olefinic Systems
This compound, with the CAS number 822-93-5, presents a fascinating case study in molecular architecture and electronic structure. The direct attachment of two highly strained cyclopropyl rings to a single carbon of a double bond creates a system ripe for unique conjugative effects. The carbon-carbon bonds within a cyclopropane ring are not purely σ in character but possess significant π-character, often described as "bent bonds" in Walsh orbital theory.[1] This inherent electronic feature allows for conjugation with adjacent π-systems, profoundly influencing the molecule's conformation, reactivity, and spectroscopic properties.[1] Understanding these interactions is not merely an academic exercise; the cyclopropyl moiety is a prevalent structural motif in numerous pharmaceuticals and biologically active molecules, where its conformational rigidity and electronic properties can significantly impact pharmacological profiles. This guide aims to provide a deep dive into the structural peculiarities of this compound, offering field-proven insights for professionals engaged in molecular design and drug development.
Synthesis of this compound: A Methodological Overview
The most common and efficient laboratory synthesis of this compound is achieved through the Wittig reaction.[2][3][4] This powerful olefination method involves the reaction of an aldehyde or ketone with a phosphorus ylide. In this case, dicyclopropyl ketone serves as the carbonyl precursor and methylenetriphenylphosphorane is the Wittig reagent.
Synthesis of the Precursor: Dicyclopropyl Ketone
A robust synthesis of dicyclopropyl ketone is a prerequisite for the preparation of this compound. A well-established method involves the reaction of γ-butyrolactone with sodium methoxide, followed by treatment with hydrochloric acid and subsequent cyclization with sodium hydroxide.
Experimental Protocol: Synthesis of Dicyclopropyl Ketone
-
Preparation of Sodium Methoxide Solution: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, prepare a solution of sodium methoxide from 50 g of sodium and 600 ml of absolute methanol.
-
Reaction with γ-Butyrolactone: To the stirred sodium methoxide solution, add 344 g of γ-butyrolactone in one portion. Heat the flask to distill the methanol at a rapid rate.
-
Acidification and Hydrolysis: After collecting the majority of the methanol, cool the residue and cautiously add 800 ml of concentrated hydrochloric acid with stirring. Heat the mixture under reflux for 20 minutes.
-
Cyclization: Cool the reaction mixture in an ice bath and add a solution of 480 g of sodium hydroxide in 600 ml of water, keeping the temperature below 50°C. Heat the mixture under reflux for an additional 30 minutes.
-
Isolation and Purification: Arrange the condenser for downward distillation and collect the ketone-water mixture. Saturate the aqueous layer with potassium carbonate to separate the ketone. Extract the aqueous layer with ether, combine the organic layers, dry over anhydrous magnesium sulfate, and distill the product. The yield of dicyclopropyl ketone is typically in the range of 52-55%.
The Wittig Olefination Step
The final step in the synthesis is the conversion of dicyclopropyl ketone to this compound using methylenetriphenylphosphorane. The ylide is typically generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium or potassium tert-butoxide.
Experimental Protocol: Wittig Reaction for this compound Synthesis
-
Preparation of the Ylide: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Addition of Base: Slowly add a solution of a strong base, such as n-butyllithium in hexanes, to the stirred suspension. The formation of the orange-red ylide will be observed.
-
Reaction with Dicyclopropyl Ketone: To the ylide solution, add a solution of dicyclopropyl ketone in anhydrous THF dropwise at 0°C.
-
Reaction Completion and Quenching: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC). Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by fractional distillation to yield this compound.
Caption: Synthetic workflow for this compound.
Molecular Structure and Conformational Analysis
The three-dimensional structure of this compound is governed by the rotational orientation of the two cyclopropyl groups relative to the plane of the double bond. Both experimental gas-phase electron diffraction (GED) studies and ab initio computational methods have been employed to elucidate the most stable conformation.
Conformational Isomers
Computational studies have identified three possible staggered conformations for this compound:
-
Gauche-Gauche (C₂ symmetry): Both cyclopropyl rings are rotated in opposite directions by approximately 60° relative to the plane of the double bond.
-
Trans-Gauche (C₁ symmetry): One cyclopropyl ring is in a trans (anti-periplanar) orientation, while the other is in a gauche conformation (rotated by about 60°).
-
Gauche-Gauche' (Cₛ symmetry): Both cyclopropyl rings are rotated in the same direction by approximately 60°.
Ab initio SCF calculations have shown that the most stable conformation is a gauche structure.[5] More detailed studies combining variable-temperature infrared spectroscopy of xenon solutions and ab initio calculations have identified the major conformers in fluid phases as the trans-gauche (C₁) and gauche-gauche (C₂) forms. The gauche-gauche' (Cₛ) form is calculated to be present in no more than 6% at ambient temperature.
Gas-Phase Electron Diffraction and Ab Initio Computational Results
A seminal study by Trætteberg et al. provided detailed geometric parameters for this compound from both gas-phase electron diffraction experiments and ab initio calculations. The results from both methods are in excellent agreement, confirming a non-planar structure where the cyclopropyl groups are rotated out of the plane of the ethylene moiety.
The study concluded that the experimental data is best described by a mixture of two conformers: a C₂ symmetry form (gauche-gauche) and a C₁ symmetry form (trans-gauche).
Table 1: Key Geometric Parameters of this compound from Gas-Phase Electron Diffraction and Ab Initio Calculations
| Parameter | Gas-Phase Electron Diffraction (rₐ) | Ab Initio (MP2/6-31G*) |
| Bond Lengths (Å) | ||
| C=C | 1.341 ± 0.003 | 1.345 |
| C-C (vinyl-cyclopropyl) | 1.482 ± 0.002 | 1.485 |
| C-C (cyclopropyl, avg.) | 1.512 ± 0.002 | 1.510 |
| Bond Angles (º) | ||
| C-C=C | 123.1 ± 0.3 | 123.0 |
| Dihedral Angles (º) | ||
| C=C-C-C (gauche) | 64 (assumed) | 62.1 |
| C=C-C-C (trans) | 180 (assumed) | 180.0 |
Data adapted from Trætteberg, M., Bakken, P., Mastryukov, V., Boggs, J. E., & Quesada, J. V. (1999). Conjugated cyclopropyls: The molecular structures and conformations of 1,1-dicyclopropylethene and dicyclopropyl ketone as studied by gas phase electron diffraction and ab initio calculations. Journal of Molecular Structure, 485-486, 357-367.
Caption: Key bond lengths in this compound.
Electronic Structure and Bonding
The bonding in this compound is characterized by the interaction between the Walsh orbitals of the cyclopropyl rings and the π-orbital of the ethylene fragment. This conjugation is most effective when the cyclopropyl rings are in a "bisected" conformation, where the plane of the double bond bisects the C-C bonds of the cyclopropyl ring. The observed gauche conformation is a compromise between maximizing this electronic stabilization and minimizing steric hindrance between the two cyclopropyl groups.
The C(vinyl)-C(cyclopropyl) bond length of 1.482 Å is significantly shorter than a typical C-C single bond (~1.54 Å), which is indicative of partial double bond character arising from this conjugation. This electronic communication between the rings and the double bond has important implications for the molecule's reactivity, particularly in electrophilic addition reactions and pericyclic reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide valuable information for its structural elucidation.
-
¹H NMR: The spectrum is characterized by signals in the aliphatic region corresponding to the cyclopropyl protons and a signal for the vinylic protons. The cyclopropyl protons typically appear at unusually high field due to the diamagnetic anisotropy of the cyclopropane ring. The vinylic protons will appear as a singlet.
-
¹³C NMR: The spectrum will show signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the cyclopropyl rings. Due to the symmetry of the molecule in its most stable conformations, the number of distinct signals will be less than the total number of carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| =CH₂ | ~105 |
| =C(c-C₃H₅)₂ | ~150 |
| CH (cyclopropyl) | ~15 |
| CH₂ (cyclopropyl) | ~5 |
Note: These are approximate values and can vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (IR and Raman)
The infrared (IR) and Raman spectra of this compound are rich in information regarding its vibrational modes.
-
Key IR Absorptions:
-
C-H stretching of the cyclopropyl rings (~3100-3000 cm⁻¹)
-
C-H stretching of the vinyl group (~3080 cm⁻¹)
-
C=C stretching (~1640 cm⁻¹)
-
Cyclopropane ring breathing modes (~1020 cm⁻¹)
-
-
Key Raman Bands:
-
The C=C stretching vibration is typically a strong band in the Raman spectrum.
-
The symmetric cyclopropane ring breathing mode is also expected to be strong.
-
A complete vibrational assignment can be achieved through a combination of experimental data and computational frequency calculations.
Conclusion and Future Outlook
This technical guide has provided a detailed examination of the molecular structure, bonding, synthesis, and spectroscopic properties of this compound. The interplay between the strained cyclopropyl rings and the ethylenic π-system results in a unique conformational landscape and distinct electronic characteristics. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in fields where the nuanced properties of such strained cyclic systems are of paramount importance. Future research may focus on the application of this compound and its derivatives in the synthesis of novel polymers, as ligands in organometallic chemistry, and as building blocks for complex pharmaceutical agents.
References
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Trætteberg, M., Bakken, P., Mastryukov, V., Boggs, J. E., & Quesada, J. V. (1999). Conjugated cyclopropyls: The molecular structures and conformations of 1,1-dicyclopropylethene and dicyclopropyl ketone as studied by gas phase electron diffraction and ab initio calculations. Journal of Molecular Structure, 485-486, 357-367. [Link]
-
Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Organic Syntheses. (1965). Dicyclopropyl ketone. Organic Syntheses, 45, 36. [Link]
-
Takeshita, K. (1985). The conformation of 2-cyclopropylpropene and 1,1-dicyclopropyl ethylene by means of ab initio SCF calculations. Journal of Molecular Structure: THEOCHEM, 133(1-2), 161-168. [Link]
-
Durig, J. R., & Little, T. S. (1987). Conformational stabilities of 1,1-dicyclopropylethene determined from variable-temperature infrared spectra of xenon solutions and ab initio calculations. The Journal of Physical Chemistry, 91(13), 3564-3570. [Link]
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An In-Depth Technical Guide to the Thermodynamic Stability of 1,1-Dicyclopropylethylene
Executive Summary
The 1,1-dicyclopropylethylene molecule presents a fascinating case study in chemical thermodynamics, where significant destabilizing ring strain coexists with potentially stabilizing electronic interactions. This guide provides a comprehensive analysis of the factors governing its thermodynamic stability, targeting researchers and professionals in chemical and pharmaceutical development. We will dissect the theoretical underpinnings of its unique structure, present experimentally and computationally derived thermodynamic data, detail the methodologies for these determinations, and explore the molecule's isomerization pathways. The central theme is the intricate balance between the high potential energy stored within the two cyclopropyl rings and the electronic effects of their conjugation with the adjacent π-system, which collectively define the molecule's energetic landscape and chemical reactivity.
Theoretical Framework: The Paradox of the Cyclopropyl Group
The thermodynamic properties of this compound are fundamentally rooted in the unique nature of the cyclopropane ring. Long before its quantitative assessment, Baeyer's strain theory identified the inherent instability of three-membered rings due to severe deviation from the ideal sp³ bond angle of 109.5°.[1] However, a deeper understanding requires moving beyond classical strain to modern electronic bonding models.
Bonding in Cyclopropane: Bent Bonds and π-Character
The geometric constraint of a 60° C-C-C bond angle makes effective orbital overlap along the internuclear axes impossible for standard sp³ hybridized orbitals.[2] To rationalize the bonding, two key models are invoked:
-
Coulson-Moffitt (Bent-Bond) Model: This model posits that the carbon-carbon bonds are formed from the overlap of hybrid orbitals that are directed away from the lines connecting the nuclei.[2] This creates outwardly curved electron density paths, often termed "bent" or "banana" bonds. A critical consequence is that the C-C bonding orbitals possess a high degree of p-character, making them weaker and more reactive than typical alkane C-C bonds.[2]
-
Walsh Model: This model describes the bonding in terms of a basis set of sp² hybridized carbons and treats the bonding within the ring through a combination of molecular orbitals. It successfully predicts a high-lying HOMO (Highest Occupied Molecular Orbital) that imparts π-like character to the cyclopropane ring system.
This inherent π-character is crucial, as it allows the cyclopropyl group to engage in electronic conjugation with adjacent unsaturated systems, such as the double bond in this compound.[3] This interaction provides a degree of electronic stabilization that partially counteracts the immense ring strain.
Molecular Structure and Energetic Contributions
The structure of this compound involves two cyclopropyl rings attached to a single vinylic carbon. This arrangement dictates a complex interplay of steric and electronic effects that define its overall stability.
Caption: Molecular graph of this compound.
The key thermodynamic contributions are:
-
Ring Strain: Each cyclopropane ring introduces approximately 27.5 kcal/mol of strain energy.[4] With two rings, this is the dominant destabilizing factor.
-
Conjugation: The π-systems of the cyclopropyl groups can overlap with the p-orbitals of the C=C double bond. This delocalization of electron density provides a stabilizing effect.
-
Alkene Substitution: The double bond is tetrasubstituted (gem-dicyclopropyl), which is generally a stabilizing feature for alkenes, as predicted by their heats of hydrogenation.[5]
Experimental Determination of Thermodynamic Properties
The thermodynamic stability of a molecule is quantitatively defined by its enthalpy of formation. This can be determined directly through combustion calorimetry or indirectly through other reaction calorimetry methods, such as measuring the enthalpy of hydrogenation.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the most direct measure of a molecule's energetic content. For this compound (C₈H₁₂), experimental and estimated values are available.
| Compound | Formula | State | ΔfH° (kJ/mol) | ΔfH° (kcal/mol) | Source |
| This compound | C₈H₁₂ | gas | 52.79 | 12.61 | Joback Method[6] |
| Cyclopropane | C₃H₆ | gas | 53.30 | 12.74 | NIST[7] |
| Propane | C₃H₈ | gas | -103.85 | -24.82 | NIST |
| Propene | C₃H₆ | gas | 20.42 | 4.88 | NIST |
Enthalpy of Hydrogenation (ΔhydH°)
The enthalpy of hydrogenation provides a direct measure of the stability of the C=C double bond. The reaction involves the addition of H₂ across the double bond to form the corresponding alkane (1,1-dicyclopropylethane). A less exothermic (less negative) heat of hydrogenation corresponds to a more stable alkene.[5] While specific experimental values for this compound are scarce, we can compare it to related structures. Less strained, substituted alkenes typically have ΔhydH° values around -110 to -125 kJ/mol.[8] Due to the release of some strain upon hydrogenation of the double bond (as the sp² carbon becomes sp³), the value for this compound is expected to be significantly more exothermic than that of a comparable unstrained alkene.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermoanalytical technique used to measure heat flow associated with thermal transitions.[9][10] It can be used to determine the enthalpy of reactions, including isomerizations.
Protocol for Determining Enthalpy of Isomerization:
-
Sample Preparation: A precisely weighed sample (1-5 mg) of purified this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium) to ensure accuracy.[11]
-
Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is ramped at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. An exothermic event, such as an isomerization rearrangement, will appear as a peak on the thermogram.
-
Data Analysis: The area under the exothermic peak is integrated. This area is directly proportional to the total enthalpy change (ΔH) of the reaction.
Caption: Experimental workflow for DSC analysis.
Computational Chemistry Insights
Where experimental data is lacking, computational methods provide robust estimates of thermodynamic properties. High-level ab initio calculations can be used to compute strain energies and map reaction pathways.
Strain Energy (SE)
Strain energy is the excess energy a molecule possesses compared to a hypothetical, strain-free analogue.[1][12] It is calculated as the difference between the experimentally determined enthalpy of formation and a theoretical value derived from strain-free group increments.
Caption: Conceptual calculation of Strain Energy (SE).
For this compound, the total strain is expected to be slightly less than twice the strain of a single cyclopropane ring (2 x 27.5 = 55 kcal/mol) due to the stabilizing electronic effects and the presence of the sp² carbon, which prefers smaller bond angles than an sp³ carbon.
Isomerization Pathways
Vinylcyclopropanes are well-known to undergo thermal rearrangements.[13] For this compound, a plausible pathway is the vinylcyclopropane-cyclopentene rearrangement, which would lead to a spirocyclic cyclopentene derivative. Computational studies can model the transition state for this reaction and calculate the activation energy (Ea) and the overall enthalpy of reaction (ΔH_rxn). The release of ring strain is the primary thermodynamic driving force for this type of isomerization.[14]
Caption: Potential thermal isomerization pathway.
Conclusion and Outlook
The thermodynamic profile of this compound is a delicate balance of opposing forces. Its stability is significantly compromised by approximately 55 kcal/mol of inherent ring strain, making it a high-energy molecule. However, this destabilization is partially mitigated by electronic conjugation between the "bent bonds" of the cyclopropyl rings and the central π-bond.
-
Key Thermodynamic Feature: High positive enthalpy of formation, indicative of significant stored potential energy.
-
Reactivity Implications: The stored strain energy makes it susceptible to thermal and acid-catalyzed rearrangements to more stable five-membered ring systems. This property can be harnessed in synthetic chemistry, where the release of strain provides a powerful driving force for complex transformations.
-
Future Research: For professionals in drug development, understanding the precise energetic landscape of such strained motifs is critical. While strained rings can offer novel three-dimensional scaffolds, their inherent instability can pose challenges for metabolic stability and long-term storage. Precise calorimetric measurements of the enthalpy of hydrogenation and combustion for this compound are needed to replace reliance on computational estimates and provide a more accurate foundation for its thermodynamic characterization.
This guide has synthesized the theoretical principles and practical methodologies used to evaluate the stability of this unique molecule, providing a framework for further research and application in the chemical sciences.
References
- Studied cyclopropane and cyclopropanone derivatives.
- Non-alkane behavior of cyclopropane and its derivatives: Characterization of unconventional hydrogen bond interactions.
- An In-depth Technical Guide to the Unique Electronic Properties of Cyclopropane Deriv
-
[2][2] and[14][14] Sigmatropic Shifts of Polycyclic Dibutadienylcyclopropanes: Computational Explorations. Journal of the American Chemical Society.
- Chemical Properties of Cyclopropane, 1,1'-ethenylidenebis- (CAS 822-93-5).Cheméo.
- Cyclopropane, 1,1'-ethenylidenebis- D
- Reaction Data - NIST WebBook.National Institute of Standards and Technology.
- The Rearrangement of this compound.The Journal of Organic Chemistry.
- A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents.Swarthmore College.
- Strain energy.Wikipedia.
- Heats of hydrogen
- Strain Energy Increments.UMass OWL.
- Structural Peculiarities and Stereochemical Considerations in Dicyclopropylethylenes.BenchChem.
- The Thermal Isomerization of 1.2-Dimethylcyclopropane.
- Calorimetric techniques to study the interaction of drugs with biomembrane models.
- Heats of combustion and formation of cyclopropane.National Institute of Standards and Technology (NIST).
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of Bi and Tricyclic C8 and C10 Hydrocarbons.
- Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study.
- Thermodynamic Stability of Fenclorim and Clopyralid.MDPI.
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An In-depth Technical Guide to the Reactivity of the Double Bond in 1,1-Dicyclopropylethylene
A Resource for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This technical guide provides a comprehensive exploration of the reactivity of the double bond in 1,1-dicyclopropylethylene. This unique olefin, characterized by the presence of two cyclopropyl groups geminal to a double bond, exhibits a fascinating array of chemical behaviors that are of significant interest to the scientific community. The inherent ring strain and the unique electronic properties of the cyclopropyl groups impart distinct reactivity patterns to the adjacent π-system, making it a valuable substrate in organic synthesis and a compelling subject for mechanistic studies. This guide delves into the core principles governing its reactivity, offering detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Structural and Electronic Peculiarities: The Influence of the Cyclopropyl Groups
The cyclopropane ring is well-known to possess "π-character" due to the high p-character of its C-C bonds, a consequence of significant angle strain. In this compound, this electronic feature has a profound impact on the adjacent double bond. The cyclopropyl groups can donate electron density to the π-system, influencing its nucleophilicity and ability to stabilize adjacent positive charges. This stabilization of carbocationic intermediates is a recurring theme in the chemistry of this compound and dictates the regioselectivity and stereoselectivity of many of its reactions.
Computational studies and spectroscopic data provide further insight into the molecule's structure. Infrared and Raman spectroscopy have been used to identify the different conformational isomers of this compound in various phases.
Spectroscopic Data for this compound:
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | The IR spectrum of this compound exhibits characteristic C-H stretching vibrations of the cyclopropyl groups and the vinyl group. A detailed analysis of the vibrational modes can provide information about the molecule's conformation. |
| ¹H NMR Spectroscopy | The proton NMR spectrum shows distinct signals for the vinyl protons and the protons of the cyclopropyl rings. The upfield chemical shifts of the cyclopropyl protons are a hallmark of this functional group. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum provides information on the different carbon environments within the molecule, including the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the cyclopropyl rings. |
Cycloaddition Reactions: A Gateway to Complex Ring Systems
The double bond in this compound readily participates in cycloaddition reactions, offering a powerful strategy for the synthesis of intricate cyclic and polycyclic frameworks. The electronic nature of the dienophile or dipolarophile plays a crucial role in determining the reaction mechanism and outcome.
[2+2] Cycloaddition with Isocyanates
This compound undergoes [2+2] cycloaddition with electrophilic isocyanates, such as p-toluenesulfonyl isocyanate (TsNCO). These reactions are believed to proceed through a polar, stepwise mechanism involving a zwitterionic intermediate, a pathway favored by the ability of the cyclopropyl groups to stabilize the adjacent carbocation.
Experimental Protocol: [2+2] Cycloaddition of this compound with p-Toluenesulfonyl Isocyanate
-
Materials:
-
This compound
-
p-Toluenesulfonyl isocyanate
-
Anhydrous diethyl ether
-
-
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of p-toluenesulfonyl isocyanate (1.05 eq) in anhydrous diethyl ether to the cooled solution of the alkene.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the corresponding β-lactam adduct.
-
-
Characterization:
-
The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of the β-lactam ring.
-
[2+2] Cycloaddition with Tetracyanoethylene (TCNE)
The reaction of this compound with the strong π-acid tetracyanoethylene (TCNE) provides another example of a [2+2] cycloaddition. This reaction is often characterized by the formation of a colored charge-transfer complex upon mixing the reactants, indicative of the electronic interaction between the electron-rich alkene and the electron-poor TCNE. The reaction proceeds to form a cyclobutane derivative.
Experimental Protocol: [2+2] Cycloaddition of this compound with Tetracyanoethylene
-
Materials:
-
This compound
-
Tetracyanoethylene (TCNE)
-
Anhydrous dichloromethane
-
-
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add a solution of tetracyanoethylene (1.0 eq) in anhydrous dichloromethane dropwise to the alkene solution at room temperature. A characteristic color change is often observed.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the disappearance of the starting materials by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting solid residue can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to yield the tetracyanocyclobutane adduct.
-
-
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic nitrile stretch.
-
Simmons-Smith Cyclopropanation: Synthesis of a Spiro-fused Tricyclic System
The Simmons-Smith reaction is a classic and highly effective method for the cyclopropanation of alkenes. When applied to this compound, it leads to the formation of the intriguing 1,1-dicyclopropylcyclopropane, a spiro-fused tricyclic system. The reaction involves an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple, which adds a methylene group across the double bond in a concerted fashion.
Experimental Protocol: Simmons-Smith Reaction of this compound
-
Materials:
-
This compound
-
Diiodomethane
-
Zinc-copper couple (Zn-Cu)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Activate the zinc-copper couple by washing it with dilute HCl, followed by water, acetone, and then drying under vacuum.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the activated Zn-Cu couple.
-
Add anhydrous diethyl ether to the flask to cover the Zn-Cu couple.
-
Add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise to the vigorously stirred suspension of the Zn-Cu couple. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the initial exothermic reaction subsides, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of Celite to remove the zinc salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.
-
Purify the resulting product by distillation or column chromatography to obtain 1,1-dicyclopropylcyclopropane.
-
-
Characterization:
-
The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Electrophilic Additions: Probing the Role of the Dicyclopropylmethyl Cation
The reaction of this compound with electrophiles such as hydrogen halides (e.g., HBr) and halogens (e.g., Br₂) proceeds via electrophilic addition. A key feature of these reactions is the formation of a dicyclopropylmethyl carbocation intermediate. This tertiary carbocation is significantly stabilized by the adjacent cyclopropyl groups through orbital overlap, a phenomenon often referred to as "spiroconjugation." This stabilization influences the regioselectivity of the addition and can also lead to rearrangement products.
Addition of Hydrogen Halides
The addition of HBr to this compound is expected to follow Markovnikov's rule, with the proton adding to the less substituted carbon of the double bond to form the more stable tertiary dicyclopropylmethyl carbocation. The subsequent attack of the bromide anion on this carbocation yields the corresponding alkyl halide. Under free-radical conditions, initiated by peroxides, the anti-Markovnikov addition of HBr can also be achieved.
Addition of Halogens
The addition of bromine (Br₂) to this compound likely proceeds through a bromonium ion intermediate, which is then opened by a bromide ion. The regioselectivity of the ring-opening will be influenced by the stability of the resulting carbocationic character at the tertiary carbon.
Transition Metal-Catalyzed Reactions: Ring-Opening and Carbonylation
This compound exhibits unique reactivity in the presence of transition metal catalysts. A notable example is its reaction with pentacarbonyliron, Fe(CO)₅, which leads to a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening.[1] This transformation highlights the ability of transition metals to activate the strained cyclopropyl rings and the double bond, leading to complex skeletal rearrangements.
Initially, the reaction can yield 2-cyclopropylpenta-1,3-dienetricarbonyliron.[1] With longer reaction times, a mixture of this diene complex and 3-(1'-propenyl)-cyclohex-2-enonetricarbonyliron is formed, the latter being the product of a [5+1] cycloaddition where one of the cyclopropyl rings and the double bond act as a five-carbon unit and CO is the one-carbon component.[1]
Palladium-Catalyzed Cross-Coupling Reactions: A Frontier of Reactivity
While less explored for this compound specifically, the principles of palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, can be extended to this substrate. The vinyl group of this compound could potentially participate as a coupling partner. For instance, in a Heck reaction, an aryl or vinyl halide could be coupled to the double bond. In a Suzuki coupling, a boronic acid derivative of a vinylcyclopropane could be coupled with an organic halide. These reactions would provide powerful methods for the construction of complex molecules containing the dicyclopropylmethylidene moiety. Further research in this area is warranted to fully explore the potential of this compound in modern cross-coupling chemistry.
Conclusion
The reactivity of the double bond in this compound is a rich and multifaceted area of organic chemistry. The presence of the geminal cyclopropyl groups profoundly influences its electronic properties, leading to a preference for reaction pathways that involve stabilized carbocationic intermediates. This guide has provided an overview of its key reactions, including cycloadditions, cyclopropanation, electrophilic additions, and transition metal-catalyzed transformations. The detailed experimental protocols and mechanistic discussions herein are intended to serve as a valuable resource for researchers, enabling them to harness the unique reactivity of this fascinating molecule for the synthesis of novel and complex chemical entities. The continued exploration of the chemistry of this compound promises to uncover new synthetic methodologies and deepen our understanding of the interplay between structure and reactivity in organic molecules.
References
-
Durig, J. R., et al. "Conformational Stabilities of 1,1-Dicyclopropylethene Determined from Variable-Temperature Infrared Spectra of Xenon Solutions and ab Initio Calculations." The Journal of Physical Chemistry A 107.49 (2003): 10663-10672. [Link]
-
Ben-Shoshan, R., and S. Sarel. "Reaction of this compound with pentacarbonyliron: a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening." Journal of the Chemical Society D: Chemical Communications 15 (1969): 883-884. [Link]
Sources
"literature review of 1,1-dicyclopropylethylene research"
An In-depth Technical Guide to the Chemistry of 1,1-Dicyclopropylethylene
Introduction: The Unique Reactivity of a Strained Olefin
This compound (DCPE) represents a fascinating and highly reactive monomer, distinguished by the presence of two strained cyclopropyl rings attached to a single carbon of a double bond. This unique structural arrangement imbues the molecule with a rich and complex chemical profile. The cyclopropyl group itself is no mere saturated ring; its high degree of p-character in its C-C bonds allows it to engage in electronic conjugation, behaving in many ways like a carbon-carbon double bond. This property, combined with the inherent ring strain of approximately 27 kcal/mol, makes vinylcyclopropane systems, and DCPE in particular, prone to a variety of ring-opening and rearrangement reactions.
The ability of the cyclopropyl moiety to stabilize adjacent positive charges through hyperconjugation makes DCPE an exceptional candidate for cationic polymerization. The study of its polymerization behavior reveals a compelling dichotomy between cationic and radical pathways, leading to polymers of fundamentally different structures. This guide, intended for researchers in organic synthesis, polymer science, and drug development, provides a comprehensive exploration of the synthesis, chemical properties, and polymerization behavior of this compound, grounded in established experimental findings.
Synthesis and Spectroscopic Characterization
The most direct and reliable synthesis of this compound involves a two-step process: the formation of its precursor, dicyclopropyl ketone, followed by olefination via the Wittig reaction. This pathway is advantageous as it builds the core structure from commercially available or readily synthesized starting materials and utilizes a robust and high-yielding olefination method.[1][2]
Step 1: Synthesis of Dicyclopropyl Ketone
Dicyclopropyl ketone serves as the key intermediate. Several routes to its synthesis exist, with a common and effective method being the intramolecular cyclization of 1,7-dichloro-4-heptanone under basic conditions.[3][4][5] The causality behind this choice is the high efficiency of the intramolecular Thorpe-Ziegler type reaction, where the terminal halides are brought into proximity by the heptanone chain, facilitating a double cyclization.
-
Reaction Setup: Equip a 1-liter three-necked flask with a reflux condenser and a mechanical stirrer.
-
Reagent Addition: Add 600 mL of 20% aqueous sodium hydroxide solution and 165 g (0.9 mole) of 1,7-dichloro-4-heptanone to the flask.
-
Reaction: Vigorously stir the mixture and bring it to reflux. Maintain reflux for 30 minutes. The strong base promotes the intramolecular cyclization to form the dicyclopropyl moiety.
-
Isolation: Following reflux, set up the apparatus for steam distillation. Continue distillation until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.
-
Work-up: Saturate the distillate with potassium carbonate to salt out the organic product. Separate the upper organic layer. Extract the aqueous layer once with diethyl ether.
-
Purification: Combine the organic layers and dry over anhydrous potassium carbonate. Remove the ether via rotary evaporation. The remaining crude product is purified by vacuum distillation (b.p. 69 °C at 20 mmHg) to yield pure dicyclopropyl ketone (typical yield: ~70%).[5]
Step 2: Wittig Olefination to this compound
The Wittig reaction provides a definitive method for converting a ketone into an alkene with no ambiguity in the location of the new double bond.[6][7] The reaction utilizes a phosphorus ylide, which acts as a nucleophile, attacking the carbonyl carbon of the dicyclopropyl ketone.
-
Ylide Generation: In a flame-dried, two-necked flask under an inert nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (n-BuLi) (1.05 equivalents), dropwise to the suspension. The formation of the bright orange-red ylide will be observed. Allow the mixture to stir at 0 °C for 1 hour. The choice of a strong, non-nucleophilic base like n-BuLi is critical for the complete and efficient deprotonation of the phosphonium salt without side reactions.[7]
-
Olefination: Dissolve dicyclopropyl ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[8]
-
Quenching and Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield this compound.
Structural & Spectroscopic Data
The structure of DCPE, with its strained rings adjacent to a π-system, gives rise to distinct spectroscopic signatures.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | [9] |
| Molecular Weight | 108.18 g/mol | [9] |
| CAS Number | 822-93-5 | [9] |
| Boiling Point | ~135-136 °C (estimated) | |
| ¹H NMR (CDCl₃) | δ ~4.7-4.8 (s, 2H, =CH₂), ~1.2-1.4 (m, 2H, CH), ~0.4-0.8 (m, 8H, CH₂) | Predicted[10] |
| ¹³C NMR (CDCl₃) | δ ~150-155 (C=), ~105-110 (=CH₂), ~15-20 (CH), ~5-10 (CH₂) | Predicted[10] |
| IR (Neat) | ~3075 cm⁻¹ (C-H, cyclopropyl), ~1650 cm⁻¹ (C=C stretch) | [11] |
Predicted NMR values are based on characteristic shifts for geminal disubstituted olefins and cyclopropyl groups. The upfield shifts for the cyclopropyl protons are a hallmark feature due to the ring's magnetic anisotropy.[10] The C=C stretching frequency is noted to be 10-20 cm⁻¹ lower than normal, suggesting a conjugative effect from the cyclopropyl groups.[11]
Caption: Synthetic workflow for this compound.
Reactivity Profile: Polymerization and Rearrangement
The chemistry of DCPE is dominated by its behavior in polymerization, where the choice of initiator dictates the final polymer structure. This divergence is a direct consequence of the stability and subsequent reactivity of the propagating intermediate.
Cationic Polymerization: A Tale of Two Pathways
DCPE readily undergoes cationic polymerization due to the exceptional ability of the two adjacent cyclopropyl groups to stabilize the propagating carbocation intermediate.[12] This stabilization lowers the activation energy for polymerization, allowing it to proceed rapidly even at low temperatures.[11]
The polymerization, however, is not straightforward. The cationic intermediate can propagate in two ways:
-
Direct Addition (Major Pathway): The carbocation reacts with another monomer unit at the double bond, preserving the cyclopropyl rings. This results in an unrearranged polymer backbone.
-
Rearrangement (Minor Pathway): The carbocation can induce the ring-opening of one of the cyclopropyl groups, leading to an isomerized repeating unit within the polymer chain. This is a classic example of a vinylcyclopropane-type rearrangement driven by the release of ring strain.[13]
Experimental evidence from NMR and IR spectroscopy indicates that cationically produced poly(this compound) is a mix of approximately 70-75% unrearranged units and 25-30% rearranged units.[11]
-
Setup: A reaction vessel is flame-dried and maintained under a dry nitrogen atmosphere.
-
Solvent and Monomer: Dry methyl chloride is condensed into the vessel at low temperature (-78 °C). A solution of this compound (e.g., 1.5 M) in methyl chloride is then added.
-
Initiation: The solution is cooled to the desired reaction temperature (e.g., -100 °C). A solution of a Lewis acid catalyst, such as ethylaluminum dichloride (AlEtCl₂), in methyl chloride is added to initiate the polymerization.
-
Reaction: The reaction is allowed to proceed for a set time, after which it is terminated by the addition of methanol.
-
Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The resulting white powder is collected by filtration, washed with methanol, and dried under vacuum.
Caption: Competing pathways in the cationic polymerization of DCPE.
Radical Polymerization: Dominated by Rearrangement
In stark contrast to the cationic method, polymerization of DCPE initiated by a free-radical source (like AIBN) proceeds very slowly.[11] More importantly, the resulting polymer structure is almost entirely composed of the rearranged, ring-opened units (>90%).[11]
This profound difference stems from the nature of the propagating species. The radical intermediate is less stable than its cationic counterpart and has a higher propensity to undergo rearrangement. The thermodynamic driving force to relieve the strain of one cyclopropyl ring becomes the dominant reaction pathway, leading to an isomerization polymerization.
Summary of Polymerization Results
| Polymerization Type | Initiator | Temperature | Conversion | Polymer Structure | Mn |
| Cationic | AlEtCl₂ | -100 °C | 42.8% | ~75% Unrearranged, ~25% Rearranged | 5323 |
| Cationic | AlEtCl₂ | -35 °C | 32.9% | ~70% Unrearranged, ~30% Rearranged | 3448 |
| Radical | AIBN | 50 °C | 14.1% (35 days) | >90% Rearranged | Oligomer |
| (Data sourced from Pinazzi, C.; Brosse, J. C.; Pleurdeau, A.; Brossas, J. (1973))[11] |
Organometallic Reactivity
Beyond polymerization, DCPE exhibits unique reactivity with transition metals. In a notable example, the reaction of DCPE with pentacarbonyliron (Fe(CO)₅) leads to a novel transformation involving a double cyclopropane ring-opening and the insertion of a carbon monoxide molecule. This reaction forms complex organometallic products such as 2-cyclopropylpenta-1,3-dienetricarbonyliron and, after longer reaction times, 3-(1′-propenyl)-cyclohex-2-enonetricarbonyliron. This demonstrates the ability of transition metals to mediate complex rearrangements of the strained dicyclopropyl system that are not accessible through standard thermal or polymerization pathways.
Applications and Future Directions
While specific industrial applications for poly(this compound) are not yet established, the unique properties of the cyclopropyl group suggest significant potential, particularly in the realm of drug development and materials science.
-
In Drug Development: The cyclopropyl moiety is a highly valued structural motif in medicinal chemistry. It is often used as a rigid scaffold or a bioisosteric replacement for other groups, like gem-dimethyl or vinyl groups. Its presence can enhance metabolic stability by making adjacent C-H bonds stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes. The rigid nature of the ring can also lock a molecule into a specific conformation, improving its binding affinity to a biological target. While DCPE itself is not a drug, its derivatives could serve as valuable building blocks for novel therapeutics.
-
In Materials Science: The synthesis of a polymer containing a mix of cyclopropyl and ring-opened structures offers a pathway to new materials. The intact cyclopropyl rings in the cationically derived polymer could serve as sites for post-polymerization modification, allowing for the grafting of other molecules or cross-linking of the polymer chains. The thermal properties and mechanical strength of these polymers remain an area ripe for detailed investigation.
Future research should focus on a more detailed characterization of the physical properties of poly(DCPE), exploring the synthesis of functionalized DCPE monomers to create polymers with tailored properties, and further investigating its complex organometallic chemistry to unlock new synthetic transformations.
Conclusion
This compound is a monomer defined by the high ring strain and unique electronic properties of its geminal cyclopropyl substituents. This structure dictates its chemical behavior, making it highly susceptible to cationic polymerization, which proceeds via competing pathways of direct addition and ring-opening rearrangement. In contrast, its radical polymerization is slow and dominated by rearrangement. This controllable divergence makes DCPE a valuable tool for synthesizing polymers with distinct microstructures from a single monomer. Its complex reactivity, combined with the proven utility of the cyclopropyl group in medicinal chemistry, ensures that this compound and its derivatives will remain a subject of significant interest for synthetic chemists and materials scientists.
References
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LookChem. Synthesis of Dicyclopropyl ketone. [Link]
-
Molbase. Dicyclopropyl ketone 1121-37-5 wiki. [Link]
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LookChem. Cas 1121-37-5,Dicyclopropyl ketone. [Link]
-
Pinazzi, C.; Brosse, J. C.; Pleurdeau, A.; Brossas, J. Radical Isomerization Polymerization of this compound. Die Makromolekulare Chemie, 1973. [Link]
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Wikipedia. Ring-opening polymerization. [Link]
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MDPI. Ring-Opening Polymerization—An Introductory Review. [Link]
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YouTube. Ring Opening Polymerization | Cationic and Anionic ROP. [Link]
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Wikipedia. Cationic polymerization. [Link]
- Google Patents. US2979529A - Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones.
-
Organic Syntheses. bicyclopropylidene. [Link]
-
MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
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Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
- Google Patents. CN105732352A - Modified synthetic method of dicyclopropyl ketone.
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University of Missouri-St. Louis. Synthesis of an Alkene via the Wittig Reaction. [Link]
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Concordia College. The Wittig Reaction: Synthesis of Alkenes. [Link]
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Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
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Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
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PMC - NIH. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. [Link]
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Organic Chemistry Portal. Wittig Reaction. [Link]
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ResearchGate. 1H and 13C NMR Spectra of Natural Products Laurene-Type Sesquiterpenes: Theoretical and Experimental Studies. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
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MDPI. Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. [Link]
-
Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]
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Organic Chemistry Portal. Cope Rearrangement. [Link]
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Sci-Hub. Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. [Link]
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An In-Depth Technical Guide to 1,1-Dicyclopropylethylene: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 1,1-dicyclopropylethylene (DPE), a unique olefin bearing two cyclopropyl groups attached to the same carbon of the double bond. This document delves into the historical context of its first synthesis, detailed experimental protocols for its preparation via the Wittig reaction, and a thorough characterization using modern spectroscopic techniques. The guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the application of strained ring systems and the synthesis of novel molecular scaffolds.
Introduction: The Allure of the Cyclopropyl Group
The cyclopropyl group, a three-membered carbocycle, has long fascinated chemists due to its unique structural and electronic properties. The inherent ring strain of approximately 27 kcal/mol leads to "bent bonds" with significant p-character, allowing for electronic conjugation with adjacent π-systems. This feature imparts distinct reactivity and conformational rigidity to molecules containing this moiety, making it a valuable building block in the design of pharmaceuticals and functional materials. This compound, with its geminal dicyclopropyl substitution on an olefinic carbon, represents an intriguing case study in the interplay of strain and reactivity.
Historical Perspective: The Emergence of a Strained Olefin
The investigation of vinylcyclopropane systems gained momentum in the mid-20th century. While a definitive first synthesis of this compound is not explicitly detailed in a singular landmark paper, its preparation and study are implicitly linked to the broader exploration of cyclopropyl-substituted alkenes. A significant early report by A. D. Ketley and J. L. McClanahan in a 1965 issue of The Journal of Organic Chemistry focused on the thermal rearrangement of this compound.[1] This study, while centered on its reactivity, provides strong evidence of its successful synthesis and isolation prior to this date, likely through established olefination methods of the time. The primary and most logical route to this compound is the Wittig reaction, a Nobel Prize-winning method for alkene synthesis developed in the 1950s.
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound is the Wittig reaction, which involves the reaction of dicyclopropyl ketone with a phosphorus ylide. This section provides a detailed, step-by-step methodology for this synthesis.
Synthesis of the Precursor: Dicyclopropyl Ketone
The synthesis of this compound commences with the preparation of its key precursor, dicyclopropyl ketone. A reliable method for this is the cyclization of 1,7-dichloro-4-heptanone, which itself can be synthesized from γ-butyrolactone.
Experimental Protocol: Synthesis of Dicyclopropyl Ketone
-
Step 1: Preparation of 1,7-Dichloro-4-heptanone.
-
To a solution of sodium methoxide (prepared from sodium in methanol), add γ-butyrolactone.
-
Heat the mixture to distill off methanol.
-
To the residue, cautiously add concentrated hydrochloric acid.
-
Heat the mixture under reflux, then cool.
-
Extract the product with ether, dry the organic layer over anhydrous potassium carbonate, and remove the solvent. The resulting 1,7-dichloro-4-heptanone can be purified by vacuum distillation.
-
-
Step 2: Cyclization to Dicyclopropyl Ketone.
-
To the crude 1,7-dichloro-4-heptanone, add a 50% aqueous solution of sodium hydroxide with cooling.
-
The mixture is then steam distilled.
-
The dicyclopropyl ketone is isolated from the distillate, dried, and purified by distillation. The boiling point is approximately 162.5-163.0 °C at atmospheric pressure.
-
The Wittig Reaction: Formation of this compound
With dicyclopropyl ketone in hand, the final step is the olefination using a Wittig reagent, specifically methylenetriphenylphosphorane.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium or potassium tert-butoxide)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF))
-
Dicyclopropyl ketone
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension in an ice bath and add a solution of n-butyllithium in hexanes dropwise via syringe. The formation of the orange-red ylide is indicative of a successful reaction.
-
Stir the resulting ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Reaction with Dicyclopropyl Ketone: Cool the ylide solution back to 0 °C and add a solution of dicyclopropyl ketone in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product, which contains triphenylphosphine oxide as a byproduct, is then purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford this compound as a colorless liquid.
-
Logical Flow of the Wittig Synthesis
Caption: Workflow of the Wittig reaction for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
This compound is a colorless liquid at room temperature. Its unique structure gives rise to characteristic spectroscopic signatures.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol |
| CAS Number | 822-93-5 |
| Boiling Point | ~135-136 °C (estimated) |
| Density | ~0.84 g/mL (estimated) |
Spectroscopic Data
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by signals in the upfield region, typical for cyclopropyl protons, and a signal for the vinylic protons.
-
Vinylic Protons (=CH₂): A singlet is expected around 4.5-5.0 ppm.
-
Cyclopropyl Methine Protons (-CH-): A multiplet is expected in the region of 0.8-1.2 ppm.
-
Cyclopropyl Methylene Protons (-CH₂-): Complex multiplets are expected in the upfield region of 0.3-0.8 ppm. The magnetic anisotropy of the cyclopropane rings leads to significant shielding of these protons.
-
-
¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework.
-
Vinylic Carbon (=C(C₃H₅)₂): A quaternary carbon signal is expected in the downfield region, typically around 145-150 ppm.
-
Vinylic Carbon (=CH₂): A methylene carbon signal is expected around 105-110 ppm.
-
Cyclopropyl Methine Carbon (-CH-): A signal for the methine carbons of the cyclopropyl rings is expected in the range of 10-15 ppm.
-
Cyclopropyl Methylene Carbon (-CH₂-): Signals for the methylene carbons of the cyclopropyl rings are expected in the upfield region, typically between 3-8 ppm.
-
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for the functional groups present.[2]
| Wavenumber (cm⁻¹) | Vibration |
| ~3080 | =C-H stretch (vinylic) |
| ~3005 | C-H stretch (cyclopropyl) |
| ~1630 | C=C stretch (alkene) |
| ~1020 | Cyclopropane ring deformation |
Diagram of Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Reactivity and Potential Applications
The strained cyclopropyl rings in this compound are susceptible to ring-opening reactions under various conditions, including thermal, acid-catalyzed, and transition-metal-mediated transformations. The 1965 study by Ketley and McClanahan demonstrated its thermal rearrangement to other cyclic and acyclic isomers.[1] This reactivity makes it a potentially valuable intermediate in the synthesis of more complex molecular architectures.
While specific applications in drug development are not widely documented, the unique conformational constraints and metabolic stability often associated with cyclopropyl groups suggest that this compound and its derivatives could serve as interesting scaffolds for medicinal chemistry programs. The introduction of gem-dicyclopropyl moiety can influence the lipophilicity and binding orientation of a molecule, potentially leading to improved pharmacological properties.
Conclusion
This compound is a fascinating molecule whose synthesis and reactivity are deeply rooted in the fundamental principles of organic chemistry. Its preparation via the Wittig reaction from dicyclopropyl ketone is a robust and well-established method. The unique spectroscopic signatures arising from its strained structure allow for its unambiguous characterization. While its full potential in drug discovery and materials science remains to be explored, the foundational knowledge of its discovery, synthesis, and properties provided in this guide serves as a critical starting point for future investigations into this intriguing strained olefin.
References
-
Ketley, A. D.; McClanahan, J. L. The Rearrangement of this compound. J. Org. Chem.1965 , 30 (3), 940–942. [Link]
-
Durig, J. R.; et al. Conformational stabilities of 1,1-dicyclopropylethene determined from variable-temperature infrared spectra of xenon solutions and ab initio calculations. J. Phys. Chem. A2003 , 107 (43), 9251–9260. [Link]
Sources
An In-depth Technical Guide to 1,1-Dicyclopropylethylene: Isomers, Derivatives, and Synthetic Strategies for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,1-dicyclopropylethylene, a unique and intriguing molecule at the intersection of strained ring chemistry and modern synthetic applications. We will delve into its isomeric forms, explore the synthesis of its derivatives, and provide detailed experimental protocols. This document is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the untapped potential of this gem-dicyclopropyl scaffold.
The this compound Core: Structure and Isomerism
This compound, with the chemical formula C₈H₁₂, is an unsaturated hydrocarbon featuring two cyclopropyl rings attached to the same carbon of a double bond.[1] This arrangement imparts unique electronic and steric properties to the molecule, arising from the σ-π conjugation of the cyclopropyl groups with the adjacent double bond.
Structural Isomers
The primary isomers of dicyclopropylethylene are positional isomers, differing in the attachment points of the cyclopropyl groups to the ethylene core.
-
This compound: The focus of this guide, where both cyclopropyl groups are on the same carbon.
-
1,2-Dicyclopropylethylene: Exists as two geometric isomers:
-
(E)-1,2-dicyclopropylethylene (trans): The cyclopropyl groups are on opposite sides of the double bond.
-
(Z)-1,2-dicyclopropylethylene (cis): The cyclopropyl groups are on the same side of the double bond.
-
This guide will concentrate on the 1,1-isomer due to its distinct reactivity stemming from the geminal dicyclopropyl substitution.
Synthesis of this compound: A Practical Approach
The most direct and reliable method for the synthesis of this compound is the Wittig reaction, utilizing dicyclopropyl ketone as the starting material.[2][3] This olefination reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[1]
Synthesis of the Precursor: Dicyclopropyl Ketone
A robust synthesis of dicyclopropyl ketone has been well-established and is a critical first step. A common procedure involves the reaction of γ-butyrolactone with sodium methoxide, followed by treatment with hydrochloric acid and subsequent base-mediated cyclization.[4]
The Wittig Olefination: From Ketone to Alkene
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide.[5] For the synthesis of this compound, dicyclopropyl ketone is reacted with methylenetriphenylphosphorane.
Experimental Protocol: Synthesis of this compound via Wittig Reaction
This protocol is adapted from established Wittig procedures, specifically considering the sterically hindered nature of dicyclopropyl ketone.[5]
Materials:
-
Dicyclopropyl ketone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Part 1: Preparation of the Phosphorus Ylide (Methylenetriphenylphosphorane)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
With vigorous stirring, add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension at room temperature.
-
The mixture will develop a characteristic yellow-orange color, indicating the formation of the ylide. Stir the resulting solution at room temperature for 1-2 hours.
Part 2: Wittig Reaction with Dicyclopropyl Ketone
-
Cool the freshly prepared ylide solution to 0 °C using an ice bath.
-
Dissolve dicyclopropyl ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the dicyclopropyl ketone solution to the ylide solution via a dropping funnel or syringe over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Due to the potential steric hindrance of dicyclopropyl ketone, the reaction may require several hours to overnight heating to reach completion.[5]
Part 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the this compound by column chromatography on silica gel using a non-polar eluent (e.g., hexanes).
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the vinyl protons (singlet) and the cyclopropyl protons (multiplets). |
| ¹³C NMR | Resonances for the sp² carbons of the double bond and the sp³ carbons of the cyclopropyl rings. |
| Infrared (IR) | Characteristic C=C stretching vibration and C-H stretching vibrations of the alkene and cyclopropyl groups.[1] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of C₈H₁₂ (108.18 g/mol ).[1] |
A detailed vibrational analysis of this compound has been reported, identifying its major conformers (trans-gauche and gauche-gauche) through infrared and Raman spectroscopy.[1]
Reactivity and Derivatives of this compound
The unique structure of this compound opens up avenues for a variety of chemical transformations, leading to novel and potentially useful derivatives.
Cycloaddition Reactions: Synthesis of Spirocyclic Compounds
The exocyclic double bond of this compound is a prime site for cycloaddition reactions, providing access to spirocyclic systems. A notable example is the addition of dichlorocarbene to form a spiropentane derivative.[3]
Experimental Protocol: Dichlorocyclopropanation of this compound
This protocol is based on the well-established generation of dichlorocarbene from chloroform and a strong base under phase-transfer catalysis.[3]
Materials:
-
This compound
-
Chloroform (CHCl₃)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) and a catalytic amount of benzyltriethylammonium chloride in dichloromethane.
-
Add chloroform (a slight excess) to the solution.
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution. The reaction is often exothermic, and cooling may be necessary.
-
Stir the biphasic mixture vigorously at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
After completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting dichlorospiropentane derivative by column chromatography or distillation.
// Reactants Reactant1 [label="this compound"]; Reactant2 [label="+ CHCl₃, 50% NaOH\n(Phase-Transfer Catalyst)"];
// Product Product [label="1,1-Dichloro-2,2-dicyclopropylcyclopropane\n(A Spiropentane Derivative)"];
// Reaction Arrow Reactant1 -> Reactant2 [arrowhead=none]; Reactant2 -> Product; } dot
Caption: Dichlorocyclopropanation of this compound.
Other Potential Derivatives and Reactions
The chemistry of this compound is ripe for exploration. Based on the reactivity of similar strained alkenes, other potential transformations include:
-
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) would likely yield the corresponding spiro-epoxide, a versatile synthetic intermediate.
-
Hydrogenation: Catalytic hydrogenation would saturate the double bond, affording 1,1-dicyclopropylethane.
-
Polymerization: The strained nature of the molecule may make it a candidate for ring-opening metathesis polymerization (ROMP) or other polymerization methods, leading to novel polymeric materials.
The 1,1-Dicyclopropyl Scaffold in Drug Discovery and Beyond
The cyclopropyl group is a "privileged" motif in medicinal chemistry, often introduced to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[6] The gem-dicyclopropyl unit, as found in this compound and its derivatives, offers a rigid, three-dimensional scaffold that can be used to orient substituents in a well-defined spatial arrangement.
While there are currently no marketed drugs containing the this compound core, the exploration of its derivatives as potential therapeutic agents is a promising area of research. The synthesis of spiropentane derivatives, for example, introduces a highly strained and unique three-dimensional structure that could lead to novel interactions with biological targets.[7]
Furthermore, the unique electronic properties of this system may find applications in materials science, for instance, in the design of novel organic electronic materials or polymers with interesting physical properties.
// Core Scaffold Scaffold [label="this compound Core", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Properties Properties [label="Unique Properties:\n- Rigidity\n- 3D Structure\n- Strain Energy", fillcolor="#FBBC05", fontcolor="#202124"];
// Derivatives Derivatives [label="Derivatization Strategies:\n- Cycloaddition\n- Epoxidation\n- Functionalization", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Applications Applications [label="Potential Applications", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MedChem [label="Medicinal Chemistry:\n- Novel Scaffolds\n- Bioisosteric Replacements"]; MatSci [label="Materials Science:\n- Unique Polymers\n- Electronic Materials"];
// Relationships Scaffold -> Properties; Scaffold -> Derivatives; Derivatives -> Applications; Applications -> MedChem; Applications -> MatSci; } dot
Caption: The this compound scaffold in research and development.
Conclusion and Future Outlook
This compound is a molecule with significant untapped potential. Its synthesis is accessible through well-established organic reactions, and its unique structure provides a gateway to a diverse range of derivatives, particularly spirocyclic compounds. While its application in drug discovery and materials science is still in its infancy, the foundational principles of its chemistry, as outlined in this guide, provide a strong starting point for future research. The exploration of the reactivity of this intriguing scaffold is likely to yield novel molecules with interesting and valuable properties.
References
- Binger, P.; Wedemann, P.; Brinker, U. H. CYCLOPROPENE: A NEW SIMPLE SYNTHESIS AND ITS DIELS-ALDER REACTION WITH CYCLOPENTADIENE. Organic Syntheses1998, 75, 171.
- Hart, H.; Curtis, O. E. Dicyclopropyl Ketone. Journal of the American Chemical Society1956, 78 (1), 112-115.
- Conner, M. L.; Brown, M. K. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry2016, 81 (17), 8050–8060.
- Antonchick, A. P., et al. A Stereoselective Synthesis of Substituted Cyclobutanes from Readily Accessible Pyrrolidines. Angewandte Chemie International Edition2021, 60 (50), 26126-26130.
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The Wittig Reaction: Synthesis of Alkenes. [Link]
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ChemHelp ASAP. (2020, March 27). Wittig reaction for alkene synthesis [Video]. YouTube. [Link]...
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
- Durig, J. R.; et al. Conformational Stabilities of 1,1-Dicyclopropylethene Determined from Variable-Temperature Infrared Spectra of Xenon Solutions and ab Initio Calculations. The Journal of Physical Chemistry A2001, 105 (23), 5631–5641.
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The Organic Chemistry Tutor. (2018, February 23). Dichlorocarbene: reaction with alkenes [Video]. YouTube. [Link]...
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Organic Syntheses. bicyclopropylidene. [Link]
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ChemComplete. (2023, June 24). Carbene Addition to Alkenes [Video]. YouTube. [Link]...
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- Stambirskyi, M. V. Synthesis of Spiropentane Derivatives via Intramolecular Displacement. Igor Sikorsky Kyiv Polytechnic Institute, 2019.
- Talybov, A. G.; et al. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry2016, 59 (13), 5969–6001.
- Corley, E. G.; Thompson, A. S.; Huntington, M. cyclopropylacetylene. Organic Syntheses1998, 75, 171.
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- Corey, E. J.; et al. ENANTIOSELECTIVE, CATALYTIC DIELS-ALDER REACTION: (1S-endo)-3-(BICYCLO[2.2.1]HEPT-5-EN-2-YLCARBONYL)-2-OXAZOLIDINONE. Organic Syntheses1993, 71, 30.
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LibreTexts. 9.16: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. [Link]
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The Organic Chemistry Tutor. (2021, February 13). Carbene Addition to Alkenes | Cyclopropane Formation & Simmons–Smith Reaction Explained [Video]. YouTube. [Link]...
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Methodological & Application
Application Note: A Detailed Experimental Protocol for the Synthesis of 1,1-Dicyclopropylethylene
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1,1-dicyclopropylethylene, a valuable building block in organic synthesis. The primary method detailed is the Wittig reaction, a reliable and widely used olefination procedure.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of the underlying chemical principles, and practical insights for a successful synthesis.
Introduction
This compound is a unique olefin featuring two cyclopropyl groups attached to the same carbon of a double bond.[4] The inherent ring strain and unique electronic properties of the cyclopropane rings impart interesting reactivity to the molecule, making it a subject of study in rearrangement reactions and a precursor for more complex molecular architectures.[4][5] This guide focuses on the Wittig reaction for its synthesis, a method renowned for its efficiency in converting ketones and aldehydes into alkenes.[1][2][6]
The Wittig reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to react with a carbonyl compound, in this case, dicyclopropyl ketone.[2] The reaction proceeds through a betaine intermediate to form an oxaphosphetane, which then collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct.[1] This method is particularly advantageous as it forms the carbon-carbon double bond with high regioselectivity.[3]
Reaction Scheme
The synthesis of this compound via the Wittig reaction can be summarized by the following scheme:
Step 1: Ylide Formation
Step 2: Olefination
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Methyltriphenylphosphonium bromide | [Ph3PCH3]Br | 357.23 | 11.6 g (32.4 mmol) | ≥98% | Sigma-Aldrich |
| n-Butyllithium | n-BuLi | 64.06 | 14.0 mL (2.5 M in hexane, 35.0 mmol) | 2.5 M in hexanes | Sigma-Aldrich |
| Dicyclopropyl ketone | (c-C3H5)2CO | 110.15 | 3.5 mL (32.4 mmol) | ≥98% | TCI Chemicals |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 100 mL | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Diethyl ether | (C2H5)2O | 74.12 | As needed for extraction | Anhydrous | Fisher Scientific |
| Saturated aqueous ammonium chloride | NH4Cl(aq) | - | As needed for quenching | - | - |
| Anhydrous magnesium sulfate | MgSO4 | 120.37 | As needed for drying | Anhydrous | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Argon or Nitrogen gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation
Step-by-Step Procedure
Part 1: Preparation of the Wittig Reagent (Phosphorus Ylide)
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon or nitrogen inlet. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Initial Reagents: Weigh 11.6 g (32.4 mmol) of methyltriphenylphosphonium bromide and add it to the flask. Cannulate 50 mL of anhydrous THF into the flask.
-
Cooling: Cool the resulting suspension to 0-5 °C using an ice-water bath.
-
Ylide Formation: Slowly add 14.0 mL of 2.5 M n-butyllithium in hexane (32.4 mmol) dropwise to the stirred suspension via a syringe or an addition funnel over 15-20 minutes. A characteristic yellow to orange color should develop, indicating the formation of the ylide.
-
Stirring: Allow the mixture to stir at 0-5 °C for 1 hour to ensure complete formation of the ylide.
Part 2: Wittig Reaction with Dicyclopropyl Ketone
-
Addition of Ketone: Cool 3.5 mL (32.4 mmol) of dicyclopropyl ketone in an ice-water bath for approximately 30 minutes. Add the chilled dicyclopropyl ketone dropwise to the ylide solution over 15-20 minutes. The color of the reaction mixture will change from yellow/orange to off-white upon complete addition.
-
Warming and Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours) under a positive pressure of argon.
Part 3: Work-up and Purification
-
Quenching: After the reaction is complete, quench the reaction by slowly adding 25 mL of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Characterization
The final product should be a colorless liquid. The structure and purity can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and GC-MS.
-
Molecular Formula: C₈H₁₂[7]
-
Molecular Weight: 108.18 g/mol [7]
-
Boiling Point: The boiling point of this compound is approximately 135-136 °C at atmospheric pressure.
Safety Precautions
-
n-Butyllithium: is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere. It can cause severe burns upon contact with skin.
-
Anhydrous Solvents: THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.
-
Methyltriphenylphosphonium bromide: is an irritant. Avoid inhalation and contact with skin and eyes.
-
Dicyclopropyl ketone: is a flammable liquid. Handle in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Causality and Mechanistic Insights
The success of the Wittig reaction hinges on several key factors. The formation of the phosphorus ylide is a critical first step; the use of a strong base like n-butyllithium is necessary to deprotonate the relatively acidic proton on the methyl group of the phosphonium salt.[1] The subsequent nucleophilic attack of the ylide on the electrophilic carbonyl carbon of dicyclopropyl ketone initiates the formation of a betaine intermediate. This intermediate rapidly cyclizes to form a four-membered oxaphosphetane ring. The driving force for the final step is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, which leads to the fragmentation of the oxaphosphetane to yield the desired alkene and the phosphine oxide.[1] The removal of the triphenylphosphine oxide byproduct can sometimes be challenging, but in this case, distillation provides an effective means of purification.
Alternative Synthetic Routes
While the Wittig reaction is a robust method, the Peterson olefination presents a viable alternative for the synthesis of alkenes.[8][9][10] This reaction involves the use of α-silyl carbanions, which react with ketones or aldehydes to form a β-hydroxysilane intermediate.[8] This intermediate can then be eliminated under acidic or basic conditions to yield the alkene.[9][10] An advantage of the Peterson olefination is the ease of removal of the siloxane byproduct.[8] However, the preparation of the α-silyl carbanion often requires the use of strong bases, similar to the Wittig reaction.[11]
Visualizing the Process
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction for this compound synthesis.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
- Peterson olefin
- This compound CAS#: 822-93-5. ChemicalBook.
- Peterson Olefin
- Peterson olefin
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
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- The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis.
- New Addition to the Synthetic Olefin
- Wittig Reaction. Organic Chemistry Portal.
- Synthesis of an Alkene via the Wittig Reaction. University of Wisconsin-Madison.
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"Wittig reaction for the synthesis of 1,1-dicyclopropylethylene"
An Application Note for the Synthesis of 1,1-Dicyclopropylethylene via the Wittig Reaction
Application Note & Protocol
Introduction: The Challenge of Synthesizing Sterically Hindered Olefins
The synthesis of tetrasubstituted and sterically encumbered olefins such as this compound presents a significant challenge in organic chemistry. These motifs are of interest due to the unique chemical and physical properties conferred by the gem-dicyclopropyl group. The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, stands as a premier method for alkene synthesis.[1][2] It offers unparalleled regiochemical control by converting a carbonyl group directly into a carbon-carbon double bond.[3][4] This application note provides a detailed protocol for the methylenation of the sterically hindered dicyclopropyl ketone, leveraging a non-stabilized phosphorus ylide to overcome the steric barriers and achieve a successful synthesis.
Reaction Principle: The Wittig Olefination
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[1][5] The driving force for this transformation is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct.[1] The reaction mechanism proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[5][6][7] This intermediate then collapses to yield the final alkene and triphenylphosphine oxide.[1][6]
For the synthesis of this compound, the key steps are:
-
Ylide Formation: The Wittig reagent, methylenetriphenylphosphorane (Ph₃P=CH₂), is generated in situ. This is achieved by deprotonating the corresponding phosphonium salt, methyltriphenylphosphonium bromide, with a strong base.[8][9]
-
Olefination: The nucleophilic ylide attacks the electrophilic carbonyl carbon of dicyclopropyl ketone.
-
Product Formation: The subsequent formation and decomposition of the oxaphosphetane intermediate yields the desired this compound.
Mechanistic Pathway
The following diagram illustrates the key transformations in the Wittig synthesis of this compound.
Caption: Mechanism of the Wittig reaction for this compound synthesis.
Experimental Protocol
This protocol is designed for the synthesis of this compound from dicyclopropyl ketone. The reaction's success, particularly with a hindered ketone, relies on strictly anhydrous conditions and the use of an effective base to generate the reactive ylide.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol (equiv.) | Amount |
| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.23 | 15 (1.5) | 5.36 g |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 15 (1.5) | 1.68 g |
| Dicyclopropyl Ketone | C₇H₁₀O | 110.15 | 10 (1.0) | 1.10 g (1.17 mL) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~100 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For extraction |
| Saturated NH₄Cl (aq.) | NH₄Cl | 53.49 | - | For quenching |
| Brine | NaCl (aq.) | 58.44 | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying |
Part 1: Preparation of the Phosphorus Ylide
Rationale for Choices:
-
Reagent: Methyltriphenylphosphonium bromide is a common and stable precursor for the simplest phosphorus ylide.[9]
-
Base: Potassium tert-butoxide is a strong, non-nucleophilic base effective for generating ylides for reactions with sterically hindered ketones.[10][11] It is often preferred over organolithium bases for its comparative ease of handling.
-
Solvent & Conditions: Anhydrous THF is an excellent solvent for Wittig reactions.[12] An inert (N₂ or Ar) atmosphere is critical as phosphorus ylides are sensitive to air and moisture.[1][13]
Procedure:
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen/argon inlet, and a rubber septum.
-
Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
To the flask, add methyltriphenylphosphonium bromide (5.36 g, 15 mmol).
-
Add anhydrous THF (70 mL) via cannula or syringe. Stir to create a suspension.
-
Carefully add potassium tert-butoxide (1.68 g, 15 mmol) portion-wise to the stirring suspension at room temperature.
-
Upon addition of the base, the mixture will develop a characteristic deep yellow or orange color, indicating the formation of the methylenetriphenylphosphorane ylide.[11]
-
Stir the resulting ylide solution at room temperature for 1-2 hours to ensure complete formation.
Part 2: Reaction with Dicyclopropyl Ketone
Procedure:
-
In a separate, dry flask, dissolve dicyclopropyl ketone (1.10 g, 10 mmol) in anhydrous THF (30 mL).
-
Using a syringe, add the dicyclopropyl ketone solution dropwise to the stirring ylide solution over 20-30 minutes. The addition is often done at 0 °C (ice bath) to control the initial exothermic reaction, though for hindered ketones, room temperature addition is also common.
-
After the addition is complete, remove the ice bath (if used) and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approx. 66 °C for THF) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require several hours to overnight heating to achieve a reasonable conversion due to the steric hindrance of the ketone.[10][11]
Part 3: Workup and Purification
Rationale for Choices: The primary challenge in purification is the separation of the nonpolar alkene product from the highly polar triphenylphosphine oxide byproduct.
Procedure:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (~50 mL).[11]
-
Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with water (2 x 50 mL) and brine (1 x 50 mL).[2][11]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.
-
The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the crude material using flash column chromatography on silica gel.
-
Eluent: Start with a nonpolar solvent like hexanes. The nonpolar this compound will elute first.
-
Triphenylphosphine oxide is highly polar and will remain on the column or can be eluted later with a more polar solvent system (e.g., ethyl acetate/hexanes).
-
Alternative Synthetic Routes
While the Wittig reaction is a direct and reliable method, other routes to this compound exist. One notable alternative is the Grignard reaction of dicyclopropyl ketone with a methyl Grignard reagent (e.g., CH₃MgBr) to form methyldicyclopropylcarbinol, followed by acid-catalyzed dehydration of the tertiary alcohol to yield the target alkene.[14]
Experimental Workflow Diagram
Caption: Step-by-step laboratory workflow for the synthesis of this compound.
Conclusion
The Wittig reaction provides an effective and highly regioselective pathway for the synthesis of this compound from dicyclopropyl ketone. Careful attention to anhydrous and inert reaction conditions is paramount to successfully generate the reactive phosphorus ylide. While steric hindrance from the ketone substrate necessitates longer reaction times and heating, this protocol offers a robust method for accessing this unique olefin, driven by the irreversible formation of triphenylphosphine oxide. The procedure outlined herein is broadly applicable to the methylenation of other sterically demanding ketones.
References
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Wittig Reaction . Organic Chemistry Portal. [Link]
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Wittig reaction . Wikipedia. [Link]
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Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. [Link]
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The Wittig reaction . Lumen Learning - Organic Chemistry II. [Link]
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Methylenetriphenylphosphorane . Grokipedia. [Link]
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Wittig Reaction: Examples and Mechanism . Chemistry Steps. [Link]
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Alkenes from Aldehydes and Ketones - Wittig Reaction . Chemistry LibreTexts. [Link]
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The Wittig Reaction: Synthesis of Alkenes . University of Missouri–St. Louis. [Link]
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Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane . Organic Syntheses. [Link]
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Aldehydes and Ketones to Alkenes: Wittig Reaction Overview . JoVE. [Link]
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Synthesis of an Alkene via the Wittig Reaction . University of California, Irvine. [Link]
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Wittig Reaction - Common Conditions . The Organic Reaction Tool. [Link]
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Application Notes and Protocols: Synthesis of Novel Olefins via Grignard Reaction with Dicyclopropyl Ketone
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of the Grignard reaction with dicyclopropyl ketone for the synthesis of unique olefin structures. It delves into the underlying reaction mechanism, provides detailed, step-by-step experimental protocols, and offers expert insights into potential challenges and optimization strategies. The unique structural characteristics of dicyclopropyl ketone make it a valuable intermediate in organic synthesis, particularly for creating complex molecules with applications in pharmaceuticals and materials science.[1][2][3] This guide is designed to be a self-validating system, ensuring both technical accuracy and practical, field-proven advice.
Introduction: The Significance of Dicyclopropyl Ketone in Olefin Synthesis
The Grignard reaction is a cornerstone of organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[4][5][6] This organometallic reaction involves the nucleophilic addition of a Grignard reagent (R-Mg-X) to an electrophilic carbon, such as the carbonyl carbon of a ketone.[5][7] The reaction with ketones typically yields secondary or tertiary alcohols after an acidic workup.[4][5][8][9]
Dicyclopropyl ketone (C7H10O), a colorless to light yellow liquid, presents a unique substrate for the Grignard reaction.[1][3] Its structure, featuring two cyclopropane rings attached to a central carbonyl group, imparts specific reactivity.[1] The inherent ring strain of the cyclopropyl groups can influence the reaction pathway, leading to subsequent elimination reactions that favor the formation of olefins over the expected tertiary alcohol. This makes the Grignard reaction with dicyclopropyl ketone a valuable tool for synthesizing novel dicyclopropyl-substituted olefins, which are of interest in medicinal chemistry and materials science.[2]
Reaction Mechanism: From Ketone to Olefin
The synthesis of an olefin from dicyclopropyl ketone via a Grignard reaction proceeds through a two-step sequence: nucleophilic addition followed by elimination.
-
Nucleophilic Addition: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of dicyclopropyl ketone.[5] This results in the formation of a tetrahedral magnesium alkoxide intermediate.[5][8]
-
Elimination (Dehydration): Under certain conditions, particularly with heating or upon acidic workup, the intermediate tertiary alcohol can undergo dehydration. The presence of the magnesium salts resulting from the Grignard condensation can facilitate this elimination, even in the absence of strong acidic catalysts.[10] The strain in the dicyclopropyl system can also promote this elimination, leading to the formation of a stable carbon-carbon double bond.
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Application Notes and Protocols for the Purification of 1,1-Dicyclopropylethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenge of Purifying 1,1-Dicyclopropylethylene
This compound is a fascinating and sterically hindered olefin with growing importance in synthetic chemistry and materials science. Its rigid, strained cyclopropyl groups impart unique electronic and conformational properties, making it a valuable building block for complex molecular architectures. However, these same properties present distinct challenges in its purification. The nonpolar nature of the hydrocarbon backbone and the potential for closely related impurities necessitate a carefully considered and multi-faceted purification strategy.
This comprehensive guide provides a detailed exploration of the most effective techniques for purifying this compound. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles that govern each method, empowering the researcher to make informed decisions and troubleshoot effectively. The protocols provided herein are designed to be self-validating, with integrated analytical checkpoints to ensure the highest purity of the final product.
Understanding the Target Molecule and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely contaminants arising from its synthesis.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | - |
| Molecular Weight | 108.18 g/mol | - |
| Boiling Point | 128.57 °C at 760 mmHg (Calculated) | - |
| Density | 1.001 g/cm³ (Calculated) | - |
| Polarity | Nonpolar | Inferred from structure |
Anticipated Impurities from Synthesis:
The most common synthetic route to this compound is the Wittig reaction between dicyclopropyl ketone and a methylidene-ylide (e.g., methyltriphenylphosphonium bromide with a strong base).[1][2] This reaction, while powerful, can introduce several key impurities that must be addressed during purification.
-
Unreacted Dicyclopropyl Ketone: Due to steric hindrance, the reaction may not proceed to completion, leaving residual starting ketone.
-
Triphenylphosphine Oxide: A stoichiometric byproduct of the Wittig reaction, this is often a major crystalline impurity.[3]
-
Solvent Residues: Reaction and workup solvents (e.g., THF, diethyl ether, dichloromethane) may be present in the crude product.
-
Side-Reaction Products: Depending on the reaction conditions, minor side products from ylide decomposition or other pathways may be formed.
Purification Strategy: A Multi-Modal Approach
Given the nature of the target compound and its potential impurities, a multi-step purification strategy is recommended. This typically involves a bulk purification method to remove major impurities, followed by a high-resolution technique to achieve final purity.
Figure 1: Recommended workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
Rationale: Fractional distillation is an excellent initial step to separate the volatile this compound from high-boiling impurities like triphenylphosphine oxide and residual dicyclopropyl ketone.[4] Performing the distillation under reduced pressure lowers the boiling point of the compound, preventing potential thermal degradation.[5]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge
-
Cold trap
Procedure:
-
Assembly: Assemble the fractional distillation apparatus as shown in Figure 2. Ensure all ground glass joints are properly greased and sealed to maintain a good vacuum.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Vacuum: Slowly and carefully apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Begin heating the distillation flask gently with the heating mantle. Stir the liquid to ensure smooth boiling.
-
Equilibration: Allow the system to equilibrate as the vapor rises through the fractionating column. A clear condensation ring should slowly ascend the column.[6]
-
Fraction Collection: Collect the distillate in fractions. The first fraction will likely contain low-boiling solvent residues. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound at the applied pressure.
-
Monitoring: Monitor the temperature at the distillation head and the pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.[7]
-
Termination: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Figure 2: Schematic of a fractional distillation apparatus under reduced pressure.
Protocol 2: Flash Column Chromatography
Rationale: Flash column chromatography is a highly effective technique for separating nonpolar compounds with similar boiling points.[8] For this compound, normal-phase chromatography using silica gel as the stationary phase and a nonpolar eluent is the method of choice.[9]
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent: Hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate, 99:1 v/v)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the partially purified this compound from the distillation in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. Apply gentle air pressure to the top of the column to achieve a steady flow rate.[10]
-
The nonpolar this compound will travel down the column relatively quickly.
-
-
Fraction Collection:
-
Collect the eluate in small fractions.
-
-
Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Optimization Tip: The polarity of the eluent is critical. For highly nonpolar compounds like this compound, pure hexane may be sufficient. If separation from other nonpolar impurities is challenging, a very small amount of a slightly more polar solvent like ethyl acetate or diethyl ether can be added to the hexane to fine-tune the separation.[11]
Purity Assessment: Ensuring a Validated Product
Rigorous analytical testing is essential to confirm the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this assessment.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Rationale: GC-MS is a powerful technique for separating and identifying volatile organic compounds.[7] It provides information on both the retention time (indicative of purity) and the mass spectrum (confirming identity) of the analyte.
Instrument Parameters (Example):
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-350 amu |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Acquisition: Acquire the chromatogram and mass spectra.
-
Data Analysis:
-
The purity is determined by the relative peak area of the this compound in the chromatogram.
-
The identity is confirmed by comparing the obtained mass spectrum with a reference spectrum or by analyzing the fragmentation pattern.
-
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed structural information and are invaluable for confirming the identity and purity of the final product.[12] The unique chemical environment of the cyclopropyl protons results in characteristic upfield signals.
Instrument Parameters (Example):
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ | CDCl₃ |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Pulse Sequence | Standard single pulse | Proton-decoupled |
| Number of Scans | 16 | 1024 or more |
Expected Spectral Features for this compound:
-
¹H NMR:
-
A singlet for the two vinylic protons.
-
A complex multiplet in the upfield region (typically 0.4-1.0 ppm) for the eight cyclopropyl protons.
-
-
¹³C NMR:
-
A signal for the quaternary vinylic carbon.
-
A signal for the methylene vinylic carbon.
-
One or two signals in the upfield region for the cyclopropyl carbons.
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[3]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate parameters.
-
Data Analysis: Analyze the chemical shifts, integration values (for ¹H NMR), and multiplicities to confirm the structure and assess for the presence of any impurities.
Conclusion
The successful purification of this compound hinges on a logical, multi-step approach that leverages the compound's unique physicochemical properties. By combining fractional distillation under reduced pressure to remove bulk, high-boiling impurities with high-resolution flash column chromatography for fine separation, researchers can consistently achieve high levels of purity. The analytical protocols provided for GC-MS and NMR serve as essential validation steps, ensuring the integrity of the final product for its intended applications in research and development. This comprehensive guide empowers scientists to navigate the challenges of purifying this valuable synthetic building block with confidence and precision.
References
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
Sources
- 1. youtube.com [youtube.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Purification [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
The Versatility of 1,1-Dicyclopropylethylene: A Comprehensive Guide to its Application in Organic Synthesis
Introduction: Unveiling the Potential of a Strained Olefin
In the landscape of organic synthesis, the quest for novel building blocks that offer unique reactivity and access to complex molecular architectures is perpetual. 1,1-Dicyclopropylethylene, a geminally substituted olefin bearing two cyclopropyl rings, stands out as a molecule of significant interest. The inherent ring strain of the cyclopropyl groups, coupled with their ability to stabilize adjacent positive charges, imbues this compound with a rich and diverse chemical reactivity. This guide provides an in-depth exploration of this compound as a versatile precursor in a variety of organic transformations, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The unique electronic properties of the cyclopropyl group, which exhibits characteristics of both sigma and pi bonds, allow it to engage in a range of reactions not typically observed for simple alkenes. This includes facile cycloadditions, intricate ring-opening cascades, and controlled polymerization processes. The resulting molecular scaffolds are often densely functionalized and possess three-dimensional complexity, making them valuable intermediates in the synthesis of natural products and pharmacologically active compounds. Furthermore, the dicyclopropylmethyl (DCPM) moiety, derived from this structural motif, has found a niche application as a specialized protecting group in peptide synthesis.
This document will systematically detail the synthesis of this compound and its subsequent application in key synthetic transformations. Each section will provide not only a step-by-step protocol but also a discussion of the underlying mechanistic principles, empowering the synthetic chemist to harness the full potential of this remarkable building block.
Synthesis of this compound: The Wittig Approach
The most common and efficient method for the synthesis of this compound is the Wittig reaction, a cornerstone of alkene synthesis. This reaction utilizes a phosphorus ylide to convert a ketone into the corresponding alkene. In this case, dicyclopropyl ketone serves as the readily available starting material.
Synthesis of the Precursor: Dicyclopropyl Ketone
Dicyclopropyl ketone can be synthesized through various methods, with a common laboratory preparation involving the intramolecular cyclization of 1,7-dichloro-4-heptanone under basic conditions.
Protocol 1: Synthesis of Dicyclopropyl Ketone
Materials:
-
1,7-dichloro-4-heptanone
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Steam distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate, MgSO₄)
Procedure:
-
To a one-liter three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 600 mL of a 20% aqueous sodium hydroxide solution.
-
Add 165 g (0.9 mole) of 1,7-dichloro-4-heptanone to the flask.
-
With vigorous stirring, heat the mixture to reflux and maintain reflux for 30 minutes.
-
After cooling, set up the apparatus for steam distillation. Steam distill the mixture until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.
-
Saturate the distillate with potassium carbonate to salt out the organic product.
-
Separate the upper organic layer. Extract the aqueous layer once with diethyl ether.
-
Combine the organic layer and the ether extract and dry over anhydrous potassium carbonate.
-
Remove the diethyl ether by distillation. The remaining liquid is dicyclopropyl ketone. Further purification can be achieved by vacuum distillation.
Wittig Olefination of Dicyclopropyl Ketone
With dicyclopropyl ketone in hand, the final step is the Wittig reaction with a methylidene phosphorane. A non-stabilized ylide, typically generated from methyltriphenylphosphonium bromide and a strong base like potassium tert-butoxide, is employed.
Protocol 2: Synthesis of this compound
Materials:
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Dicyclopropyl ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringes and cannulas
-
Rotary evaporator
Procedure:
-
Ylide Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF or diethyl ether.
-
With vigorous stirring, add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension at room temperature. The mixture will develop a characteristic yellow-orange color, indicating the formation of the ylide (methylenetriphenylphosphorane).
-
Stir the ylide solution at room temperature for 1-2 hours.
-
Wittig Reaction: Cool the ylide solution to 0 °C in an ice bath.
-
Dissolve dicyclopropyl ketone (1.0 equivalent) in a minimal amount of anhydrous THF or diethyl ether.
-
Slowly add the dicyclopropyl ketone solution to the ylide solution via a syringe or dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. Purification can be achieved by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.
Diagram of the Wittig Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Cycloaddition Reactions: Building Rings with Strain
The strained double bond of this compound makes it an excellent substrate for various cycloaddition reactions. The cyclopropyl groups influence the reactivity and can lead to the formation of unique polycyclic systems.
[2+2] Cycloaddition with Ketenes
Ketenes, being highly reactive species, readily undergo [2+2] cycloadditions with electron-rich alkenes. The reaction of this compound with a ketene, such as dichloroketene generated in situ, provides a direct route to functionalized cyclobutanones.
Protocol 3: [2+2] Cycloaddition with Dichloroketene
Materials:
-
This compound
-
Trichloroacetyl chloride
-
Activated zinc dust
-
Anhydrous diethyl ether or pentane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Syringe pump or dropping funnel
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert atmosphere inlet, place activated zinc dust (2.0 equivalents).
-
Add anhydrous diethyl ether or pentane to the flask.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) and trichloroacetyl chloride (1.5 equivalents) in the same anhydrous solvent.
-
Heat the zinc suspension to a gentle reflux.
-
Using a syringe pump or dropping funnel, add the solution of the alkene and acid chloride to the refluxing zinc suspension over a period of 2-4 hours. The dichloroketene is generated in situ and reacts immediately with the alkene.
-
After the addition is complete, continue to reflux for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and filter to remove excess zinc and zinc salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a dichlorocyclobutanone derivative, can be purified by column chromatography on silica gel.
Mechanism of [2+2] Cycloaddition
Caption: Mechanism of the [2+2] cycloaddition reaction.
Ring-Opening Reactions: Accessing Diverse Skeletons
The high ring strain of the cyclopropyl groups in this compound makes it susceptible to ring-opening reactions under various conditions, including thermal, acidic, or transition-metal-catalyzed methods. These reactions can lead to a variety of linear and cyclic diene structures.
Acid-Catalyzed Rearrangement
Under acidic conditions, this compound can undergo a rearrangement involving the opening of one of the cyclopropane rings. This process is driven by the formation of a stabilized cyclopropylcarbinyl cation, which can then rearrange to form a more stable conjugated diene.
Protocol 4: Acid-Catalyzed Rearrangement to 2-Cyclopropyl-1,3-butadiene
Materials:
-
This compound
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a Lewis acid like BF₃·OEt₂)
-
Anhydrous aprotic solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Add a catalytic amount of the acid (e.g., 0.05-0.1 equivalents).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by GC or TLC. The reaction time may vary from a few hours to overnight depending on the acid used and the reaction temperature.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid polymerization of the diene product.
-
The resulting 2-cyclopropyl-1,3-butadiene can be purified by distillation under reduced pressure if necessary.
Cationic Polymerization: Creating Novel Polymeric Materials
The electron-rich nature of the double bond and the ability of the cyclopropyl groups to stabilize a carbocation make this compound a suitable monomer for cationic polymerization. This process can lead to polymers with unique properties due to the presence of the cyclopropyl moieties in the polymer backbone.
Protocol 5: Cationic Polymerization of this compound
Materials:
-
This compound (purified and dried)
-
Lewis acid initiator (e.g., tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂))
-
Anhydrous chlorinated solvent (e.g., dichloromethane or chloroform)
-
Dry reaction vessel (e.g., Schlenk tube or flask)
-
Inert atmosphere setup
-
Low-temperature bath (e.g., dry ice/acetone)
-
Methanol (for quenching)
Procedure:
-
Under a strict inert atmosphere, in a dry reaction vessel, dissolve the purified this compound monomer in the anhydrous solvent.
-
Cool the monomer solution to the desired polymerization temperature (e.g., -78 °C).
-
In a separate dry vessel, prepare a stock solution of the Lewis acid initiator in the same anhydrous solvent.
-
Initiate the polymerization by adding a calculated amount of the initiator solution to the cold, stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer.
-
The polymerization is typically rapid and may be accompanied by a noticeable increase in viscosity. Allow the reaction to proceed for the desired time.
-
Quench the polymerization by adding cold methanol to the reaction mixture. This will terminate the growing polymer chains.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
The polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis.
Table 1: Representative Data for Cationic Polymerization of Vinyl Monomers
| Initiator/Co-initiator | Monomer | Temperature (°C) | Solvent | Resulting Polymer Mn ( g/mol ) | Polydispersity Index (PDI) |
| SnCl₄ / H₂O | Styrene | 0 | CH₂Cl₂ | Varies | > 1.5 |
| SnCl₄ / H₂O | Styrene | -78 | CH₂Cl₂ | Higher Mn | > 1.5 |
| AlCl₃ | Isobutylene | -100 to -90 | CH₂Cl₂ | High | Broad |
Note: This table provides general trends for cationic polymerization and specific results for this compound will depend on the precise reaction conditions.
Application in Protecting Group Chemistry: The Dicyclopropylmethyl (DCPM) Group
The dicyclopropylmethyl (DCPM) group, derived from the dicyclopropyl carbinol, has emerged as a valuable acid-labile amide-protecting group in peptide synthesis. Its synthesis originates from dicyclopropyl ketone.
Synthesis of N-Dicyclopropylmethyl (Dcpm) Amino Acids
The introduction of the Dcpm group onto an amino acid typically involves the reductive amination of dicyclopropyl ketone with an amino acid ester, followed by hydrolysis of the ester.
Protocol 6: General Procedure for the Synthesis of Fmoc-N-Dcpm-Amino Acids
Materials:
-
Dicyclopropyl ketone
-
Ammonia
-
Titanium tetrachloride (TiCl₄)
-
Amino acid ester hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
Solvents (e.g., dichloromethane, methanol)
-
Fmoc-OSu
-
Sodium bicarbonate
Procedure:
-
Formation of Dicyclopropylmethanimine Hydrochloride: Treat dicyclopropyl ketone with ammonia in the presence of titanium tetrachloride to form the corresponding imine, which is then converted to its hydrochloride salt.
-
Reductive Amination: React the dicyclopropylmethanimine hydrochloride with an amino acid ester hydrochloride in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride and acetic acid. This forms the N-Dcpm-amino acid ester.
-
Ester Hydrolysis: Hydrolyze the ester group of the N-Dcpm-amino acid ester under basic conditions (e.g., with LiOH or NaOH) to afford the free N-Dcpm-amino acid.
-
Fmoc Protection: Protect the secondary amine of the N-Dcpm-amino acid with a 9-fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-OSu and a base like sodium bicarbonate to yield the final Fmoc-N-Dcpm-amino acid, ready for solid-phase peptide synthesis.
Application of Dcpm in Peptide Synthesis
Caption: Synthesis and application of Dcpm-protected amino acids.
Conclusion
This compound is a building block with a rich chemical profile, offering synthetic chemists a powerful tool for the construction of complex and diverse molecular architectures. Its unique reactivity, stemming from the interplay of a strained olefin and two cyclopropyl rings, allows for a wide range of transformations, from ring-forming cycloadditions to intricate ring-opening rearrangements and controlled polymerizations. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for researchers looking to explore the synthetic utility of this versatile molecule. As the demand for novel chemical entities in materials science and drug discovery continues to grow, the strategic application of strained molecules like this compound will undoubtedly play an increasingly important role in advancing the frontiers of organic synthesis.
References
-
Organic Syntheses, Coll. Vol. 6, p.442 (1988); Vol. 55, p.43 (1976). [Link]
-
Williamson, K. L., & Johnson, W. S. (1961). The Wittig Reaction. Journal of Organic Chemistry, 26(11), 4563–4572. [Link]
-
de Meijere, A., & Wessjohann, L. (1990). Iron Carbonyls in Organic Synthesis. In Transition Metals in Organic Synthesis (pp. 1-65). Springer, Berlin, Heidelberg. [Link]
-
Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization. John Wiley & Sons. [Link]
-
Carpino, L. A., et al. (2004). The Dicyclopropylmethyl (Dcpm) Peptide Backbone Protectant. The Journal of Organic Chemistry, 69(15), 5006–5012. [Link]
-
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
Application Notes & Protocols: Cycloaddition Reactions Involving 1,1-Dicyclopropylethylene
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by a Senior Application Scientist
Introduction: The Unique Reactivity of 1,1-Dicyclopropylethylene
This compound is a fascinating and highly versatile building block in organic synthesis. Its reactivity is dominated by the unique electronic properties of the cyclopropyl groups fused to an olefinic carbon. The cyclopropane rings, with their high p-character C-C bonds, act as effective σ-donors, capable of stabilizing an adjacent carbocationic center. This inherent property profoundly influences the mechanistic pathways of its cycloaddition reactions, often favoring polar, stepwise mechanisms over concerted pericyclic processes that are typical for simple alkenes. This guide explores the diverse cycloaddition chemistry of this compound, providing detailed mechanistic insights and actionable laboratory protocols for the synthesis of complex carbocyclic and heterocyclic scaffolds.
Section 1: [2+2] Cycloaddition Reactions
The reaction of this compound with electron-deficient partners is a prime example of its tendency to undergo polar cycloadditions. Unlike typical thermal [2+2] cycloadditions, which are often symmetry-forbidden and require photochemical activation, these reactions proceed readily due to the stabilization of a zwitterionic intermediate by the cyclopropyl groups.[1]
Mechanistic Rationale
The reaction with potent electrophiles like tetracyanoethylene (TCNE) or tosyl isocyanate initiates via nucleophilic attack from the dicyclopropylethylene double bond. This forms a charge-separated intermediate where the positive charge is stabilized by the two adjacent cyclopropyl rings. Subsequent ring closure traps this intermediate to yield the cyclobutane product. This stepwise pathway explains why the reaction proceeds under thermal conditions without violating orbital symmetry rules.[1] The cyclopropyl group's ability to stabilize the cationic center makes it favor these polar transition states over more concerted processes.[1]
Caption: Stepwise mechanism of the polar [2+2] cycloaddition.
Protocol: Synthesis of 2,2-Dicyclopropyl-1,1,3,3-tetracyanocyclobutane
This protocol describes the reaction of this compound with tetracyanoethylene (TCNE) to form the corresponding cyclobutane derivative.[1]
Materials:
-
This compound (1.0 equiv)
-
Tetracyanoethylene (TCNE) (1.0 equiv)
-
Benzene, anhydrous (sufficient volume for 0.1 M concentration)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous benzene.
-
Addition: To the stirring solution at room temperature (20-25 °C), add a solution of tetracyanoethylene (1.0 equiv) in anhydrous benzene dropwise.
-
Observation: Upon mixing, the solution is expected to turn a deep red color, indicating the formation of a π-complex between the reactants.[1]
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC (thin-layer chromatography) until the starting materials are consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.
| Reactant Partner | Conditions | Yield | Reference |
| Tetracyanoethylene | Benzene, 20 °C | Good | [1] |
| Tosyl Isocyanate | Ether, 0 °C | 50% | [1] |
| Diphenylketene | N/A | Low Reactivity | [1] |
| Table 1: Summary of [2+2] Cycloaddition Reactions. |
Section 2: [3+2] 1,3-Dipolar Cycloaddition
1,3-Dipolar cycloadditions provide a powerful route to five-membered heterocycles.[2][3] In the case of this compound, its reaction with 1,3-dipoles like nitrones has been studied computationally to understand the influence of the cyclopropyl substituents.
Mechanistic Considerations
Theoretical studies using Molecular Electron Density Theory (MEDT) on the [3+2] cycloaddition of cyclic nitrones with this compound indicate that the reaction proceeds through a non-polar, concerted mechanism.[4][5] The presence of the cyclopropyl groups slightly lowers the activation enthalpy compared to simple alkenes, which is attributed to the release of ring strain in the transition state.[4] Despite the electronic nature of the cyclopropyl groups, the global electron density transfer in the transition state is very low, confirming the non-polar character of these specific cycloadditions.[4][5] The regioselectivity is primarily governed by favorable two-center interactions between the termini of the dipole and the dipolarophile.[4][5]
Caption: Concerted [3+2] cycloaddition pathway.
General Protocol: Synthesis of Spiro-Isoxazolidines
This protocol provides a general procedure for the 1,3-dipolar cycloaddition of a cyclic nitrone with this compound.
Materials:
-
This compound (1.1 equiv)
-
Cyclic Nitrone (e.g., C-Phenyl-N-methylnitrone) (1.0 equiv)
-
Toluene or Benzene, anhydrous
-
Sealed reaction tube or flask with reflux condenser
-
Inert atmosphere setup
Procedure:
-
Setup: To a flame-dried sealed tube or round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the cyclic nitrone (1.0 equiv) and anhydrous toluene.
-
Addition: Add this compound (1.1 equiv) to the solution.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the spiro-isoxazolidine product.
Section 3: Transition Metal-Catalyzed Cycloadditions
The vinylcyclopropane (VCP) moiety within this compound is an ideal substrate for a variety of transition metal-catalyzed cycloadditions. These reactions typically proceed via a common mechanistic feature: oxidative addition of the catalyst (e.g., Rh, Ru, Co) into one of the C-C bonds of a cyclopropane ring to form a metallacyclohexene intermediate.[6][7] This intermediate can then be intercepted by various partners to form larger ring systems.
[5+2] Cycloaddition
Rhodium(I) catalysts are particularly effective at promoting the formal [5+2] cycloaddition between VCPs and π-systems like alkynes or alkenes to generate seven-membered rings.[6]
Mechanism: The catalytic cycle is believed to initiate with the coordination of the Rh(I) catalyst to the VCP. This is followed by C-C bond activation (oxidative addition) to form a π-allyl rhodium complex.[7] The tethered π-component (e.g., an alkyne) then coordinates to the metal center. A subsequent migratory insertion step forms the seven-membered ring, and final reductive elimination regenerates the Rh(I) catalyst and releases the bicyclic product.
Caption: Catalytic cycle for the Rh(I)-catalyzed [5+2] cycloaddition.
[5+1] Cycloaddition
A novel cobalt-catalyzed reductive [5+1] cycloaddition provides access to methylenecyclohexenes, a motif challenging to synthesize via traditional Diels-Alder reactions.[8] This reaction pairs a vinylcyclopropane with a vinylidene, which serves as the one-carbon component.
Mechanism: The proposed mechanism involves the in-situ generation of a cobalt-vinylidene species from a 1,1-dichloroalkene precursor using zinc as a reductant. This cobalt-vinylidene then undergoes a [2+2] cycloaddition with the vinylcyclopropane to form a cobaltacyclobutane intermediate.[8][9] This intermediate subsequently rearranges via cyclopropane ring-opening and reductive elimination to furnish the final methylenecyclohexene product.[8][9]
General Protocol: Metal-Catalyzed Cycloaddition
Critical Note: These reactions are highly sensitive to air and moisture. All glassware must be rigorously flame- or oven-dried, and all solvents must be anhydrous and deoxygenated. Operations should be performed under a strict inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.
Materials:
-
This compound derivative (1.0 equiv)
-
π-Component (for [5+2]) or 1,1-Dichloroalkene (for [5+1]) (1.2-1.5 equiv)
-
Metal Catalyst (e.g., [Rh(CO)₂Cl]₂, CoBr₂(dppe)) (1-5 mol%)
-
Ligand (if required, e.g., phosphine ligands)
-
Reductant (for [5+1], e.g., activated Zinc powder)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,2-Dichloroethane)
-
Schlenk flask or sealed reaction vessel
Procedure (Illustrative Example for [5+1]):
-
Catalyst Preparation: In a glovebox or under a strong flow of argon, add the cobalt catalyst (e.g., CoBr₂(dppe), 5 mol%), activated zinc powder (2.0 equiv), and anhydrous solvent to a Schlenk flask.
-
Substrate Addition: Add the this compound substrate (1.0 equiv) to the flask via syringe.
-
Initiation: Add the 1,1-dichloroalkene (1.5 equiv) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction to the specified temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS. Reactions can take from 4 to 24 hours.
-
Quenching & Work-up: After completion, cool the reaction to room temperature and quench carefully by pouring it into a separatory funnel containing saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
| Catalyst System | Cycloaddition Type | π-Component | Ring Size Formed | Reference |
| Rh(I) Complexes | [5+2] | Alkyne, Alkene | 7-membered | [6] |
| Ru Complexes | [5+2] | Enyne | 7-membered | [6] |
| Co/Zn | [5+1] | Vinylidene | 6-membered | [8][9] |
| Fe(CO)₅ | Ring-opening/CO insertion | CO | 6-membered | [10] |
| Table 2: Overview of Metal-Mediated Cycloadditions. |
Section 4: Applications in Spirocycle Synthesis
A direct and valuable outcome of cycloaddition reactions with this compound is the formation of spirocyclic structures. The gem-dicyclopropyl arrangement ensures that any cycloaddition across the double bond will necessarily generate a spiro center, specifically a spiro[cyclopropane-X] junction where X is the newly formed ring. These spirocyclopropane motifs are of significant interest in medicinal chemistry as they introduce rigid, three-dimensional complexity into molecular scaffolds, which can enhance binding affinity and metabolic stability.[11][12] The protocols described above for [2+2] and [3+2] cycloadditions are direct methods for accessing these valuable spiro compounds.
Conclusion
This compound is a substrate of considerable synthetic potential. Its unique electronic structure, conferred by the gem-dicyclopropyl substitution, opens up a rich landscape of cycloaddition chemistry that deviates significantly from that of simple alkenes. By favoring polar and stepwise mechanisms or engaging in elegant transition metal-catalyzed ring-opening cascades, it provides access to a diverse array of complex carbocycles and heterocycles, particularly those containing valuable spirocyclic frameworks. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to harness the synthetic power of this exceptional building block.
References
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Wikipedia. (n.d.). Vinylcyclopropane (5+2) cycloaddition. Wikipedia. URL: [Link]
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T. Matsuda. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. Accounts of Chemical Research. URL: [Link]
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C. M. Farley, K. Sasakura, Y.-Y. Zhou, V. V. Kanale, C. Uyeda. (2020). Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes. Journal of the American Chemical Society. URL: [Link]
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C. M. Farley, K. Sasakura, Y.-Y. Zhou, V. V. Kanale, C. Uyeda. (2020). Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes. Figshare. URL: [Link]
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L. R. Domingo, M. J. Aurell, P. Pérez. (2022). Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. RSC Advances. URL: [Link]
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Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. URL: [Link]
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R. Aumann. (1973). Reaction of this compound with pentacarbonyliron: a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening. Journal of the Chemical Society D. URL: [Link]
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Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. URL: [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. URL: [Link]
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S. G. Serebryakov, M. K. Krayushkin, L. M. Zotova, V. M. Zhulin. (2007). 1,3-dipolar cycloadditions to cyclopropenes: convenient way for the synthesys of heterocyclic systems. Arkivoc. URL: [Link]
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Wikipedia. (n.d.). Cycloaddition. Wikipedia. URL: [Link]
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B. S. Kim, K. A. Reynolds. (2005). An Enzyme-Catalyzed [4+2] Cycloaddition is a Key Step in the Biosynthesis of Spinosyn A. Journal of the American Chemical Society. URL: [Link]
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J. Yang, Y. Zhang, Y. Wang, Y. Zhang, W. Duan. (2021). Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. Journal of Physics: Conference Series. URL: [Link]
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M. K. O'Neill, A. C. La, I. K. Sebbar, M. Carrasco, C. F. Tormo, L. S. Hegedus. (2012). Dynamic Catalytic Highly Enantioselective 1,3‐Dipolar Cycloadditions. Angewandte Chemie International Edition. URL: [Link]
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Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. URL: [Link]
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R. S. Pathare, S. D. Sawant. (2024). Synthesis of Spirocyclopropane Scaffolds: A Review. Synthesis. URL: [Link]
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L. R. Domingo, M. J. Aurell, P. Pérez. (2022). Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. RSC Publishing. URL: [Link]
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M. Wang, Z. Wang, Y. Gao, J. Wang. (2015). Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes. Organic & Biomolecular Chemistry. URL: [Link]
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Application Notes and Protocols for the Polymerization of 1,1-Dicyclopropylethylene and Its Derivatives
Introduction: The Unique Challenge and Potential of 1,1-Dicyclopropylethylene
This compound (DCPE) is a highly strained and sterically hindered vinyl monomer that presents unique challenges and opportunities in polymer synthesis. The presence of two cyclopropyl rings directly attached to one of the vinyl carbons imparts significant steric bulk and introduces the potential for fascinating ring-opening and rearrangement chemistries during polymerization.[1] This guide provides an in-depth exploration of the polymerization of DCPE and its derivatives, offering detailed protocols for cationic and radical polymerization pathways. We will delve into the mechanistic intricacies that govern the structure of the resulting polymers and provide practical guidance for researchers, scientists, and drug development professionals interested in harnessing the potential of these unique macromolecules. The resulting polymers, poly(this compound), possess intriguing properties stemming from their rigid and strained repeating units, making them promising candidates for applications in specialty materials and biomedical devices.
Monomer Synthesis and Purification: Laying the Foundation for Success
The quality of the monomer is paramount to achieving controlled polymerization and obtaining polymers with desired properties. While this compound can be sourced commercially, this section outlines a general laboratory-scale synthesis and purification protocol.
Protocol 1: Synthesis of this compound (DCPE)
This protocol is a generalized procedure and should be performed by chemists experienced in handling organometallic reagents.
Materials:
-
Dicyclopropyl ketone
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Wittig Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of n-butyllithium solution dropwise with vigorous stirring. The solution will turn a characteristic deep orange or yellow, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Add a solution of dicyclopropyl ketone in the same anhydrous solvent dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Protocol 2: Monomer Purification for Polymerization
For successful polymerization, especially living or controlled polymerization, the monomer must be rigorously purified to remove inhibitors and other impurities.
Materials:
-
Synthesized or commercial this compound
-
Calcium hydride (CaH₂)
-
Inhibitor remover columns (e.g., activated alumina) or distillation apparatus
Procedure:
-
Drying: Stir the monomer over powdered calcium hydride overnight under an inert atmosphere to remove residual water.
-
Degassing: Subject the dried monomer to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Distillation/Column Chromatography:
-
Distillation: Distill the monomer from calcium hydride under reduced pressure immediately before use.
-
Column Purification: Alternatively, pass the dried and degassed monomer through a column of activated alumina to remove polar impurities and inhibitors.[2]
-
-
Store the purified monomer under an inert atmosphere in a sealed ampoule or flask, preferably at low temperatures.
Polymerization Methodologies: Taming a Sterically Hindered Monomer
The steric hindrance of this compound makes its polymerization challenging.[3] However, both cationic and radical polymerization methods have been successfully employed, each yielding polymers with distinct microstructures.
Cationic Polymerization: A Pathway to Controlled Structures
Cationic polymerization is a powerful technique for polymerizing electron-rich alkenes.[4][5][6] For DCPE, the cyclopropyl groups can stabilize an adjacent carbocation, facilitating this polymerization pathway.[1] However, the high reactivity of the propagating species necessitates careful control of reaction conditions to avoid side reactions.[7]
Mechanism Overview: Cationic polymerization proceeds through initiation, propagation, and termination steps. An initiator, typically a Lewis acid or a protic acid, generates a carbocation which then adds to a monomer molecule, regenerating the carbocation at the new chain end.[8][9] A key feature in the cationic polymerization of DCPE is the potential for rearrangement of the cyclopropyl rings. The highly strained three-membered rings can undergo ring-opening to form more stable carbocationic intermediates, leading to a polymer backbone containing a mixture of unrearranged and rearranged units.[10]
Caption: Cationic polymerization of this compound.
This protocol is based on established methods for the cationic polymerization of sterically hindered olefins.[11]
Materials:
-
Purified this compound (DCPE)
-
Ethylaluminum dichloride (AlEtCl₂) solution in hexane or toluene
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable solvent (e.g., methyl chloride)
-
Dry methanol for termination
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reactor Setup: In a glovebox or under a positive pressure of inert gas, add anhydrous dichloromethane to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Cool the solvent to the desired reaction temperature (e.g., -35 °C to -100 °C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Monomer Addition: Add the purified DCPE monomer to the cooled solvent via syringe.
-
Initiation: While stirring vigorously, add the ethylaluminum dichloride solution dropwise to the monomer solution. The amount of initiator will determine the molecular weight of the resulting polymer.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-4 hours). The formation of a precipitate may be observed as the polymer is often insoluble in the reaction medium.
-
Termination: Quench the polymerization by adding an excess of cold, dry methanol.
-
Polymer Isolation and Purification:
-
Allow the mixture to warm to room temperature.
-
Pour the polymer suspension into a large volume of methanol to precipitate the polymer completely.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at a moderate temperature (e.g., 50 °C) to a constant weight.
-
Radical Polymerization: A More Sluggish but Revealing Path
Free radical polymerization is a versatile technique applicable to a wide range of vinyl monomers.[1] However, for sterically hindered monomers like DCPE, the propagation rate is significantly slower.[10]
Mechanism Overview: The process involves the generation of free radicals from an initiator, which then add to the double bond of the monomer.[12][13] This creates a new radical species that propagates the polymer chain by adding to subsequent monomer units.[1] Termination occurs through the combination or disproportionation of two growing radical chains.[1] Interestingly, radical polymerization of DCPE has been shown to yield a polymer with a higher degree of rearranged, ring-opened structures compared to cationic polymerization.[10]
Caption: Radical polymerization of this compound.
This protocol is adapted from general procedures for bulk radical polymerization.[14]
Materials:
-
Purified this compound (DCPE)
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Methanol for precipitation
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
Reactor Setup: Place the purified DCPE monomer and AIBN in a reaction vessel equipped with a magnetic stir bar. The concentration of AIBN will influence the polymerization rate and molecular weight.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Seal the reaction vessel under vacuum or an inert atmosphere and heat it in a thermostatically controlled oil bath at a temperature sufficient to decompose the AIBN (e.g., 50-70 °C).
-
Due to the slow propagation rate, the polymerization may require an extended period (days to weeks) to achieve significant conversion.[10]
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
If the product is a viscous liquid or a soft solid, dissolve it in a minimal amount of a suitable solvent (e.g., chloroform or THF).
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the polymer by filtration or decantation, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Polymer Characterization: Unveiling the Structure and Properties
A thorough characterization of the resulting poly(this compound) is crucial to understand the influence of the polymerization method on its microstructure and properties.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the polymer's microstructure.[15][16] The presence and ratio of unrearranged cyclopropyl groups versus rearranged, ring-opened units can be quantified by analyzing the respective proton and carbon signals.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups. The cyclopropyl C-H stretching vibrations (around 3070 cm⁻¹) and ring deformation bands can be used to track the extent of ring-opening.[10]
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[7][17][18] This information is critical for understanding the level of control achieved during polymerization.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.[19][20][21][22]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm), if any, of the polymer, which are important indicators of its physical state and processing characteristics.[19][20][21][22]
Data Summary and Comparison
The choice of polymerization technique significantly impacts the properties of poly(this compound). The following table summarizes typical findings.
| Property | Cationic Polymerization (AlEtCl₂) | Radical Polymerization (AIBN) | Reference |
| Reaction Rate | Appreciable, even at low temperatures (-100 °C) | Extremely slow, requiring long reaction times | [10] |
| Conversion | Moderate to high (e.g., 30-45%) | Low (e.g., ~14% after 35 days) | [10] |
| Molecular Weight (Mn) | Oligomers to low polymers (e.g., 3400-5400 g/mol ) | Oligomers | [10] |
| Polymer Appearance | White, brittle, powdery solid | Soft solid | [10] |
| Softening Range | 47-69 °C | Not reported | [10] |
| Microstructure | Mixture of unrearranged (70-75%) and rearranged (25-30%) units | Predominantly rearranged (>90%) units | [10] |
Applications and Future Outlook
The unique structure of poly(this compound), with its high content of strained rings and rigid backbone, suggests potential applications in areas where high thermal stability and specific mechanical properties are desired. The ability to control the degree of ring-opening through the choice of polymerization method opens avenues for tuning the polymer's properties. For instance, the introduction of double bonds in the backbone through rearrangement could allow for further functionalization or cross-linking.
Potential areas of application include:
-
High-performance materials: The rigid structure may lead to polymers with high glass transition temperatures and thermal stability.
-
Biomedical materials: The biocompatibility and degradation profile of these polymers would need to be investigated, but their unique structure could be of interest for drug delivery or tissue engineering scaffolds.
-
Additives and modifiers: Low molecular weight oligomers could be used as additives to modify the properties of other polymers.
Further research into living/controlled polymerization methods for DCPE could provide better control over molecular weight and architecture, expanding the range of potential applications. Additionally, the polymerization of functionalized this compound derivatives could lead to a new class of smart and responsive materials.
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- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ismar.org [ismar.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Confirmation of Polymer Structure Using GPC | Malvern Panalytical [malvernpanalytical.com]
- 19. scribd.com [scribd.com]
- 20. tu-braunschweig.de [tu-braunschweig.de]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
Application Notes & Protocols: The Strategic Use of 1,1-Dicyclopropylethylene and its Congeners in Modern Medicinal Chemistry
Abstract
In the contemporary drive to "escape from flatland," medicinal chemistry has increasingly focused on developing drug candidates with greater three-dimensionality. Saturated, strained ring systems are pivotal in this endeavor, offering a sophisticated alternative to planar aromatic scaffolds. These structures can significantly improve physicochemical and pharmacokinetic properties such as solubility and metabolic stability while providing novel intellectual property. This guide delves into the chemistry of 1,1-dicyclopropylethylene and, more critically, its role as a gateway to bicyclo[1.1.0]butanes (BCBs)—highly strained and versatile building blocks. We will explore the synthesis of these "spring-loaded" synthons and provide detailed protocols for their application in constructing complex, sp³-rich molecular architectures for drug discovery.
Introduction: The Value of Strain in Drug Design
The over-reliance on flat, aromatic structures in drug discovery has created challenges related to poor solubility, metabolic liabilities, and off-target effects. Increasing the fraction of sp³-hybridized carbons (Fsp³) is a widely accepted strategy to mitigate these issues. Small, strained rings like cyclopropanes and bicyclo[1.1.0]butanes (BCBs) are particularly valuable. Their rigid conformations can reduce the entropic penalty of binding to a biological target, while their unique electronic properties, stemming from high p-character in their C-C bonds, offer novel interaction possibilities.
Bicyclo[1.1.0]butane (BCB), with a strain energy of approximately 64 kcal/mol, is one of the most strained isolable hydrocarbons and behaves as a powerful building block in organic synthesis. Its central C–C bond exhibits olefin-like reactivity, readily participating in strain-release reactions to form densely substituted c
Application Notes and Protocols for 1,1-Dicyclopropylethylene in Materials Science
Introduction: The Unique Potential of a Strained Olefin
1,1-Dicyclopropylethylene is a fascinating monomer for materials science, deriving its unique reactivity from the juxtaposition of a carbon-carbon double bond and two highly strained cyclopropyl rings. The inherent ring strain of approximately 27 kcal/mol in each cyclopropane ring, coupled with the electronic character of the vinyl group, makes this molecule a versatile building block for novel polymers and materials. The carbon-carbon bonds within the cyclopropane rings exhibit partial π-character, allowing for electronic conjugation with the adjacent ethylene moiety.[1] This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its polymerization behavior and prospective use in advanced materials. We will delve into the mechanistic-driven protocols for its polymerization via cationic and radical pathways, offering insights into the causal relationships between reaction conditions and polymer properties.
Section 1: Polymerization of this compound: A Tale of Two Pathways
The polymerization of this compound can be initiated through both cationic and radical mechanisms, each yielding polymers with distinct structural features and properties.[2] The choice of polymerization pathway is therefore a critical determinant of the final material's characteristics.
Cationic Polymerization: A Pathway to High Molecular Weight Polymers
Cationic polymerization of this compound is a relatively efficient process that can proceed at low temperatures to yield high molecular weight polymers.[2] This method is suitable for producing materials with a significant proportion of unrearranged cyclopropyl units in the polymer backbone.
Mechanism of Cationic Polymerization
The cationic polymerization of this compound is initiated by a cationic species, which can be generated from a Lewis acid or a protic acid.[3][4] The initiator attacks the electron-rich double bond of the monomer, forming a carbocation. This carbocation then propagates by adding to subsequent monomer units.[5][6] A key feature of the cationic polymerization of this monomer is the competition between direct addition and rearrangement of the cyclopropyl rings. The resulting polymer is typically a copolymer of unrearranged and rearranged units.[2]
Experimental Protocol: Cationic Polymerization of this compound
Materials:
-
This compound (monomer)
-
Anhydrous methyl chloride (solvent)
-
Ethylaluminum dichloride (AlEtCl₂) (initiator)
-
Dry nitrogen or argon gas
-
Anhydrous methanol (for termination)
-
Standard Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and then cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and a septum, on the Schlenk line. Maintain a positive pressure of inert gas throughout the experiment.
-
Monomer and Solvent Addition: In the reaction flask, dissolve a known amount of this compound in anhydrous methyl chloride to achieve the desired monomer concentration (e.g., 1.5 M).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -35°C or -100°C) using a suitable cooling bath (e.g., dry ice/acetone or liquid nitrogen).
-
Initiation: Prepare a solution of ethylaluminum dichloride in anhydrous methyl chloride in a separate Schlenk flask. Using a gas-tight syringe, slowly add the initiator solution to the stirred monomer solution. The amount of initiator will influence the molecular weight of the resulting polymer.
-
Polymerization: Allow the reaction to proceed for a set period. The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion.
-
Termination: To terminate the polymerization, add an excess of anhydrous methanol to the reaction mixture. This will quench the active cationic species.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Characterization:
The resulting poly(this compound) can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and the ratio of unrearranged to rearranged units.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the cyclopropyl rings.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To determine the softening range or glass transition temperature.
DOT Script for Cationic Polymerization Mechanism
Caption: Cationic polymerization of this compound.
Radical Polymerization: A Route to Rearranged Oligomers
In contrast to its cationic counterpart, the radical polymerization of this compound is a significantly slower process that typically yields low molecular weight oligomers.[2] A key characteristic of this pathway is the predominant formation of rearranged polymer structures through ring-opening isomerization.
Mechanism of Radical Polymerization
Radical polymerization is initiated by the decomposition of a radical initiator, which generates free radicals.[7][8] These radicals then add to the double bond of the monomer, creating a new radical species that propagates the chain.[9][10] In the case of this compound, the radical intermediate can undergo a ring-opening isomerization, which is the more favorable pathway, leading to a polymer backbone with a different structure compared to the monomer.[2]
Experimental Protocol: Radical Polymerization of this compound
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene or benzene (optional, for solution polymerization)
-
Dry nitrogen or argon gas
-
Standard reaction glassware
Procedure:
-
Reaction Setup: Place the this compound monomer in a reaction vessel equipped with a magnetic stirrer and a condenser.
-
Inert Atmosphere: Purge the system with dry nitrogen or argon for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Initiator Addition: Add the radical initiator, AIBN, to the monomer. The concentration of the initiator will affect the rate of polymerization and the molecular weight of the product.
-
Polymerization: Heat the reaction mixture to a temperature sufficient to decompose the initiator (e.g., 50-70°C for AIBN). The polymerization is typically very slow and may require extended reaction times (days).[2]
-
Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. If the product is a viscous liquid or a soft solid, it can be purified by precipitation in a suitable non-solvent (e.g., methanol).
-
Drying: Collect the product and dry it under vacuum to a constant weight.
Characterization:
The resulting oligomer/polymer can be characterized using similar techniques as for the cationic polymer, with a particular focus on NMR and IR spectroscopy to confirm the rearranged structure.
DOT Script for Radical Polymerization Mechanism
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A [research.cm.utexas.edu]
- 7. Radical polymerization - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Dicyclopropylethylene
Welcome to the technical support center for the synthesis of 1,1-dicyclopropylethylene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to improve reaction yields and product purity. The synthesis, while seemingly straightforward, presents unique challenges due to the steric hindrance and reactivity of the cyclopropyl groups. This resource offers practical, experience-based solutions to common issues encountered during the olefination process.
I. Overview of Synthetic Strategies
The most common and reliable method for synthesizing this compound is through an olefination reaction of dicyclopropyl ketone. The two primary approaches are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] Both methods have their merits and challenges, which will be addressed in the following sections.
The overall synthetic pathway can be visualized as a two-stage process: first, the synthesis of the precursor, dicyclopropyl ketone, and second, the olefination reaction to form the final product.
Caption: General two-stage synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address potential issues you may encounter.
A. Issues Related to Starting Material: Dicyclopropyl Ketone
Question 1: My yield of dicyclopropyl ketone is low. What are the common pitfalls in its synthesis?
Answer: Low yields in the synthesis of dicyclopropyl ketone often stem from incomplete reaction or side reactions. A common preparation involves the reaction of γ-butyrolactone with sodium methoxide, followed by hydrolysis and decarboxylation with hydrochloric acid, and finally ring closure with sodium hydroxide.[3][4]
Potential Causes & Solutions:
-
Purity of Reagents: Ensure that the γ-butyrolactone is redistilled before use to remove any water or impurities.[3] Use freshly prepared sodium methoxide or a high-quality commercial source.
-
Reaction Conditions: The initial reaction with sodium methoxide is sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Vigorous Stirring: The reaction mixture can become thick; ensure your stirring is vigorous enough to maintain a homogeneous mixture.[3]
-
Incomplete Decarboxylation: The decarboxylation step with concentrated HCl is crucial. Ensure the mixture is heated under reflux for a sufficient time (e.g., 20 minutes) to drive the reaction to completion.[4]
-
Inefficient Extraction: Dicyclopropyl ketone has some water solubility. After the final ring closure and neutralization, saturate the aqueous layer with potassium carbonate before extraction with ether to maximize recovery.[3][5]
| Parameter | Recommended Condition | Common Mistake |
| γ-Butyrolactone | Redistilled, b.p. 88–90°C/12 mm[3] | Using as received |
| Atmosphere | Inert (Nitrogen/Argon) | Open to air |
| Stirring | Vigorous mechanical stirring | Inadequate magnetic stirring |
| Extraction | Saturate aqueous layer with K₂CO₃[3][5] | Direct extraction |
B. Issues Related to the Wittig Reaction
The Wittig reaction is a widely used method for olefination.[1][6] In this case, it involves the reaction of dicyclopropyl ketone with a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂), generated from methyltriphenylphosphonium bromide and a strong base.
Question 2: I am not observing any product formation in my Wittig reaction. What could be the problem?
Answer: A complete lack of product usually points to a problem with the ylide formation or its reactivity.
Potential Causes & Solutions:
-
Ineffective Ylide Generation:
-
Base Strength: The pKa of the phosphonium salt is high, requiring a very strong base for deprotonation. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[7] Ensure your base is not old or deactivated.
-
Solvent Purity: The solvent (typically THF or diethyl ether) must be rigorously dried.[7] Traces of water will quench the strong base and the ylide. It's recommended to distill solvents over a suitable drying agent like sodium/benzophenone.[8]
-
-
Steric Hindrance: Dicyclopropyl ketone is sterically hindered. This can slow down the reaction. You may need to use higher temperatures or longer reaction times. However, be cautious as prolonged heating can lead to side reactions.
-
Ylide Decomposition: Phosphorus ylides are sensitive to air and moisture.[9] Ensure the reaction is carried out under a strictly inert atmosphere.
Caption: Troubleshooting logic for a failed Wittig reaction.
Question 3: My Wittig reaction is giving a very low yield, and I have a lot of unreacted ketone. How can I improve this?
Answer: Low conversion with recovery of starting material suggests the reaction is too slow or is not going to completion.
Potential Causes & Solutions:
-
Insufficient Ylide: Use a slight excess (1.1-1.5 equivalents) of the phosphonium salt and base to ensure all the ketone can react.
-
Reaction Temperature: While ylide generation is often done at low temperatures (e.g., 0°C or -78°C), the reaction with the hindered ketone may require warming to room temperature or even gentle reflux.[7] Monitor the reaction by TLC to find the optimal conditions.
-
Choice of Base/Solvent: The choice of base can influence reactivity. For hindered ketones, using a base like potassium tert-butoxide in THF at reflux can be effective.[7]
C. Issues Related to the Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is an excellent alternative to the Wittig, often providing cleaner reactions and easier workups.[2] It uses a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.[10]
Question 4: I'm considering the HWE reaction. What are its advantages for synthesizing this compound, and what potential issues should I look out for?
Answer: The HWE reaction has several advantages in this context:
-
Higher Reactivity: The phosphonate carbanion is more nucleophilic and less basic than a Wittig ylide, making it more effective for reacting with hindered ketones like dicyclopropyl ketone.[10][11]
-
Easier Workup: The byproduct is a water-soluble phosphate salt, which is easily removed by aqueous extraction, simplifying purification compared to the triphenylphosphine oxide from the Wittig reaction.[2][12]
Potential Issues & Solutions:
-
Phosphonate Reagent Preparation: The required phosphonate (e.g., diethyl methylphosphonate) is typically prepared via the Michaelis-Arbuzov reaction. Ensure this reagent is pure before use.
-
Base Selection: While stronger bases like n-BuLi can be used, NaH is a common and effective choice for deprotonating the phosphonate.[10] Ensure the NaH is fresh and the reaction is conducted in an anhydrous solvent like THF or DME.
-
Reaction Conditions: Similar to the Wittig, the reaction with the hindered ketone may require elevated temperatures to proceed at a reasonable rate.
D. Purification and Characterization
Question 5: I have a crude product that seems to be a mixture. What are the likely byproducts and how can I purify this compound?
Answer: The final product is a volatile, non-polar alkene. Purification requires care to avoid product loss and decomposition.
Likely Impurities:
-
Triphenylphosphine oxide (from Wittig): This is a high-boiling solid. Most can be removed by flash chromatography on silica gel.
-
Phosphate byproduct (from HWE): This is typically removed during the aqueous workup.[12]
-
Unreacted Dicyclopropyl Ketone: Has a boiling point of ~160-162°C.[13]
-
Rearrangement Products: The strained cyclopropyl rings can be susceptible to rearrangement under harsh conditions (e.g., high heat or acid).[14]
Purification Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: Start with a very non-polar eluent, such as pure hexanes or pentane. The product is highly non-polar and should elute quickly.
-
Loading: Dissolve the crude oil in a minimal amount of the eluent.
-
Elution: Run the column with the non-polar solvent. The product will elute before the more polar dicyclopropyl ketone and triphenylphosphine oxide.
-
Solvent Removal: Remove the solvent carefully on a rotary evaporator at low temperature and pressure to avoid co-distillation of the volatile product.
Question 6: How do I confirm the identity and purity of my final product?
Answer: Standard spectroscopic methods are used for characterization.
-
¹H NMR: Expect signals corresponding to the vinyl protons (as singlets) and the characteristic upfield protons of the cyclopropyl rings.
-
¹³C NMR: Look for the quaternary and methylene carbons of the double bond, and the carbons of the cyclopropyl rings.
-
GC-MS: This is an excellent method to confirm the molecular weight and assess purity. The product should show a clean peak with the correct mass-to-charge ratio.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Dicyclopropyl Ketone[3][5]
This protocol is adapted from established literature procedures.
-
Preparation of Sodium Methoxide: In a flame-dried 3-L three-necked flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of sodium methoxide from sodium (50 g, 2.17 g atoms) and absolute methanol (600 mL).
-
Reaction with Lactone: To the stirred solution, add redistilled γ-butyrolactone (344 g, 4.0 moles) in one portion. Heat the flask to distill off the methanol.
-
Hydrolysis and Decarboxylation: After methanol removal, cool the residue. Cautiously add concentrated hydrochloric acid (800 mL) with stirring. Heat the mixture under reflux for 20 minutes.
-
Ring Closure: Cool the mixture in an ice bath. Add a solution of sodium hydroxide (480 g in 600 mL of water) rapidly, keeping the temperature below 50°C.
-
Distillation and Extraction: Arrange the apparatus for downward distillation and collect the ketone-water mixture. Saturate the aqueous layer of the distillate with potassium carbonate. Separate the organic layer and extract the aqueous layer with ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and distill the product. The yield of dicyclopropyl ketone (b.p. 72–74°C/33 mm) should be in the range of 52–55%.[3]
Protocol 2: Wittig Olefination to this compound
-
Preparation of Ylide: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0°C.
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. A characteristic orange-red color of the ylide should appear. Stir for 30 minutes at 0°C.
-
Reaction with Ketone: Add a solution of dicyclopropyl ketone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether or pentane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent carefully. Purify the crude product by flash chromatography on silica gel using hexanes as the eluent.
IV. References
-
Curtis, O. E., Jr., Sandri, J. M., Crocker, R. E., & Hart, H. (n.d.). DICYCLOPROPYL KETONE. Organic Syntheses Procedure. Available from: [Link]
-
The Chemical Profile of Dicyclopropyl Ketone: Properties & Synthesis for Industry. (n.d.). Available from: [Link]
-
Synthesis of Dicyclopropyl ketone. (n.d.). Chempedia - LookChem. Available from: [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. (2024). MDPI. Available from: [Link]
-
Stereoselective Olefination with Sterically Demanding Julia–Kocienski Reagents: Total Synthesis of Oxo-prothracarcin, Oxo-tomaymycin, and Boseongazepine B. (2022). ACS Omega. Available from: [Link]
-
Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Available from: [Link]
-
Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. (n.d.). ChemRxiv. Available from: [Link]
-
Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Available from: [Link]
-
Cyclization Strategies in Carbonyl–Olefin Metathesis: An Up-to-Date Review. (2024). MDPI. Available from: [Link]
-
Reaction conditions for optimization of Wittig olefination. (n.d.). ResearchGate. Available from: [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Available from: [Link]
-
Wittig reaction. (n.d.). Wikipedia. Available from: [Link]
-
Horner-Wadsworth-Emmons reaction. (n.d.). Slideshare. Available from: [Link]
-
bicyclopropylidene. (n.d.). Organic Syntheses Procedure. Available from: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
vinyl triphenylphosphonium bromide. (n.d.). Organic Syntheses Procedure. Available from: [Link]
-
The Wittig Reaction. (2023). Chemistry LibreTexts. Available from: [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Available from: [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Reaction of this compound with pentacarbonyliron: a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening. (1969). Journal of the Chemical Society D. Available from: [Link]
-
The Rearrangement of this compound. (n.d.). The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist. (2023). Available from: [Link]
-
SUPPORTING INFORMATION. (n.d.). MPG.PuRe. Available from: [Link]
-
Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. (2021). Available from: [Link]
-
Preparation of (Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. (2021). ResearchGate. Available from: [Link]
-
-
(n.d.). Organic Syntheses Procedure. Available from: [Link]
-
-
[1.1.1]Propellane. (n.d.). Organic Syntheses Procedure. Available from: [Link]
-
-
(n.d.). Organic Syntheses Procedure. Available from: [Link]
-
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- 5. Dicyclopropyl ketone synthesis - chemicalbook [chemicalbook.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 14. pubs.acs.org [pubs.acs.org]
"common side products in the synthesis of 1,1-dicyclopropylethylene"
Welcome to the technical support center for the synthesis of 1,1-dicyclopropylethylene. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this unique, strained alkene. As a molecule of interest due to the electronic properties imparted by its geminal cyclopropyl groups, its clean synthesis is paramount.[1] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common problems encountered during the synthesis of this compound, which is most frequently prepared via an olefination reaction of dicyclopropyl ketone.[1]
Question 1: My final product is heavily contaminated with unreacted dicyclopropyl ketone. What are the likely causes and solutions?
This is the most common issue, often stemming from challenges in the olefination step, particularly the Wittig reaction.
Core Causality: The carbonyl carbon in dicyclopropyl ketone is sterically hindered by the two bulky cyclopropyl groups. This hindrance can slow the rate of nucleophilic attack by the ylide, leading to an incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting logic for unreacted starting material.
Detailed Explanation:
-
Ylide Reactivity: Phosphorus ylides, especially non-stabilized ones like methylenetriphenylphosphorane (Ph₃P=CH₂), can degrade upon exposure to air or moisture.[2] Always use freshly prepared ylide or titrate to determine its active concentration.
-
Stoichiometry: Due to the steric hindrance and potential for ylide degradation, using a slight excess (1.1 to 1.5 equivalents) is recommended to drive the reaction to completion.
-
Reaction Conditions: While many Wittig reactions are run at room temperature or below, overcoming the activation energy for a hindered ketone may require gentle heating.[3] However, excessive heat can promote side reactions. Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Question 2: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my product?
This is a classic purification challenge in Wittig chemistry. TPPO is a crystalline, high-boiling solid with polarity similar to many organic products, making its removal difficult.[4]
Recommended Solutions:
-
Column Chromatography (Most Reliable):
-
Stationary Phase: Use silica gel with a relatively non-polar eluent system.
-
Eluent: Start with a very non-polar solvent like hexanes or petroleum ether, in which this compound is soluble but TPPO is not. The product should elute quickly. Gradually increasing the polarity (e.g., adding ethyl acetate or dichloromethane) will eventually elute the TPPO.
-
-
Precipitation/Crystallization:
-
Dissolve the crude reaction mixture in a minimal amount of a polar solvent like dichloromethane.
-
Add a large volume of a non-polar solvent like cold hexanes or diethyl ether. TPPO is often less soluble in these solvents than the alkene product and may precipitate out. This may require multiple attempts for high purity.
-
-
Chemical Conversion (for stubborn cases):
-
TPPO can be converted to a water-soluble magnesium salt by treating the crude mixture with MgCl₂. This method's effectiveness can vary.
-
Question 3: My spectral data (¹H NMR, GC-MS) shows unexpected signals. Could these be rearrangement or ring-opening products?
While this compound is reasonably stable, the high ring strain of the cyclopropyl groups makes them susceptible to rearrangement under certain conditions.
Potential Side Products and Causes:
-
Vinylcyclopropane to Cyclopentene Rearrangement: This is a well-known thermal sigmatropic rearrangement.[1] If the reaction or distillation is conducted at excessively high temperatures (>150-200 °C), you may observe the formation of cyclopropyl-substituted cyclopentene isomers.
-
Solution: Maintain careful temperature control during the reaction and purify the product using vacuum distillation at the lowest possible temperature.
-
-
Metal-Catalyzed Ring Opening: Certain transition metals can catalyze the ring-opening of cyclopropanes. For instance, reaction with pentacarbonyliron has been shown to cause a double ring-opening of this compound.[5]
-
Solution: Ensure your reaction setup is free from trace metal contaminants. Use high-purity reagents and solvents.
-
-
Acid-Catalyzed Rearrangement: Strong acidic conditions during workup can protonate the double bond or the cyclopropyl rings, initiating carbocation rearrangements.[6]
-
Solution: Use a neutral or mildly basic aqueous workup (e.g., saturated sodium bicarbonate solution) to quench the reaction.
-
Question 4: Are there alternative olefination methods that avoid the TPPO byproduct issue?
Yes. For researchers struggling with Wittig purification, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.
The Horner-Wadsworth-Emmons (HWE) Reaction: This reaction uses a phosphonate-stabilized carbanion instead of a phosphonium ylide.[7][8]
Caption: Comparison of Wittig and HWE reaction byproducts.
Advantages of the HWE Reaction:
-
Easy Purification: The phosphate byproduct is a salt (e.g., diethyl phosphate), which is readily removed by a simple aqueous extraction.[8]
-
Higher Reactivity: Phosphonate carbanions are often more nucleophilic than their ylide counterparts and can react more efficiently with hindered ketones.[7]
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Triphenylphosphonium Ylide | Dialkyl Phosphonate Carbanion |
| Key Byproduct | Triphenylphosphine Oxide (TPPO) | Dialkyl Phosphate Salt |
| Byproduct Removal | Difficult (Chromatography, Crystallization) | Easy (Aqueous Extraction)[8] |
| Reactivity | Good, but can be sluggish with hindered ketones.[3] | Generally more reactive, good for hindered ketones.[9] |
Experimental Protocols
Protocol 1: Synthesis via Wittig Reaction
This protocol details the synthesis of this compound from dicyclopropyl ketone using a standard Wittig procedure.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 eq). Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Reaction: Cool the ylide solution back to 0 °C. Add a solution of dicyclopropyl ketone (1.0 eq) in anhydrous THF dropwise over 20-30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (staining with potassium permanganate). The reaction may take 4-12 hours.
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel (eluting with hexanes) to separate the product from triphenylphosphine oxide.
Protocol 2: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is recommended for easier purification.
Materials:
-
Diethyl (lithiomethyl)phosphonate (or prepare in situ from diethyl methylphosphonate and a strong base like NaH or n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Anion Preparation: To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes to remove the oil, then carefully decant the hexanes.
-
Add anhydrous THF and cool to 0 °C. Slowly add diethyl methylphosphonate (1.2 eq) dropwise. Hydrogen gas will evolve. Stir until gas evolution ceases and the solution is clear.
-
Reaction: To the phosphonate anion solution at 0 °C, add a solution of dicyclopropyl ketone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Workup: Quench the reaction by carefully adding deionized water.
-
Transfer to a separatory funnel and extract with diethyl ether (3x). The phosphate byproduct will remain in the aqueous layer.
-
Combine the organic layers, wash with water, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be quickly filtered through a small plug of silica gel or purified by vacuum distillation.
References
-
Hart, H. et al. Dicyclopropyl ketone. Organic Syntheses. Available at: [Link]
-
Millstone, T. The Chemical Profile of Dicyclopropyl Ketone: Properties & Synthesis for Industry. Millstone. Available at: [Link]
-
LookChem. Synthesis of Dicyclopropyl ketone. Chempedia. Available at: [Link]
-
Mol-Instincts. Dicyclopropyl ketone 1121-37-5 wiki. Mol-Instincts Chemical Information Database. Available at: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Wikipedia. Peterson olefination. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
Organic Chemistry Portal. Peterson Olefination. Available at: [Link]
-
Chemistry Notes. Peterson Olefination Reaction, Mechanism, and Applications. Available at: [Link]
-
van Staden, L. F. et al. The Peterson Olefination Reaction. Organic Reactions. Available at: [Link]
-
Albuquerque, M. G. et al. Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Available at: [Link]
-
Professor Dave Explains. Horner-Wadsworth-Emmons Reaction. YouTube. Available at: [Link]
-
Ashenhurst, J. The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Sci-Hub. The conformation of 2-cyclopropylpropene and 1,1-dicyclopropyl ethylene by means of ab initio SCF calculations. Available at: [Link]
-
Ashenhurst, J. Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. Wittig reaction. Available at: [Link]
-
University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
-
Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
-
Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). 3.4.2 – Grignard Reactions with Carbonyls. Available at: [Link]
-
Ashenhurst, J. The Cope and Claisen Rearrangements. Master Organic Chemistry. Available at: [Link]
-
Ben-Shoshan, R. & Sarel, S. Reaction of this compound with pentacarbonyliron: a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening. Journal of the Chemical Society D. Available at: [Link]
-
BYJU'S. Grignard Reaction Mechanism. Available at: [Link]
-
Chemistry LibreTexts. The Wittig Reaction. Available at: [Link]
-
Organic Chemistry with Victor. Cope Rearrangement EXPLAINED! YouTube. Available at: [Link]
-
Professor Dave Explains. Pericyclic Reactions Part 3: Sigmatropic Shifts (Cope Rearrangement, Claisen...). YouTube. Available at: [Link]
-
Skattebøl, L. The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. SciSpace. Available at: [Link]
-
Danishefsky, S. et al. Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Available at: [Link]
-
Ashenhurst, J. Rearrangements in Alkene Addition Reactions. Master Organic Chemistry. Available at: [Link]
-
Pace, V. et al. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI. Available at: [Link]
-
Wikipedia. Cope rearrangement. Available at: [Link]
-
Cheméo. Cyclopropane, 1,1'-ethenylidenebis-. Available at: [Link]
-
Bakulev, V. A. et al. 1,3-dipolar cycloadditions to cyclopropenes: convenient way for the synthesys of heterocyclic systems. Arkivoc. Available at: [Link]
-
Cheméo. Chemical Properties of Cyclopropane, 1,1'-ethenylidenebis- (CAS 822-93-5). Available at: [Link]
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- 11. Dicyclopropyl ketone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting the Wittig Reaction for Hindered Ketones
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the olefination of sterically hindered ketones. Here, we will delve into the nuances of this powerful reaction, offering field-proven insights and evidence-based solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with a hindered ketone giving low to no yield?
The primary reason for low or no yield is the steric hindrance around the carbonyl group of your ketone.[1][2][3][4] This bulkiness impedes the nucleophilic attack by the phosphorus ylide, which is the initial and often rate-limiting step of the reaction.[1][5] Additionally, stabilized ylides are less reactive and often fail to react with sterically hindered ketones.[1][4][5]
Q2: I'm observing the formation of an epoxide. What is causing this side reaction?
Epoxide formation can occur, particularly when using certain types of ylides or under specific reaction conditions. This is a known side reaction pathway, and an alternative to consider if this is a persistent issue is the Corey-Chaykovsky reaction, which specifically aims for epoxide synthesis.
Q3: My ylide seems to be decomposing before it can react. How can I prevent this?
Phosphorus ylides, especially non-stabilized ones, are highly reactive and can be sensitive to moisture and air.[4] It is crucial to perform the reaction under strictly anhydrous and inert conditions. Additionally, the choice of base and reaction temperature can significantly impact ylide stability.
Q4: Is there a better alternative to the standard Wittig reaction for my hindered ketone?
Yes, for many sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[1][2][4] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than Wittig reagents, allowing them to react more efficiently with hindered carbonyls.[6][7][8]
In-Depth Troubleshooting Guide
Issue 1: Low or No Product Formation
Q: I've set up my Wittig reaction with a hindered ketone, but I'm recovering my starting material and seeing minimal to no alkene product. What's going wrong?
A: The Challenge of Steric Hindrance
The core of this issue lies in the sterics of both the ketone and the ylide. The mechanism of the Wittig reaction involves the approach of the ylide to the carbonyl carbon. With a hindered ketone, the bulky substituents surrounding the carbonyl group create a significant steric shield, making it difficult for the ylide to attack.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low product yield.
Solutions & Experimental Protocols:
-
Optimize Your Ylide:
-
Avoid Stabilized Ylides: Stabilized ylides (e.g., those with adjacent ester or ketone groups) are less reactive and often fail with hindered ketones.[1][4][5]
-
Use a Less Hindered Ylide: If possible, opt for a smaller, non-stabilized ylide. Methylenetriphenylphosphorane (Ph₃P=CH₂) is often successful even with challenging ketones like camphor.[2][4]
-
-
Modify Reaction Conditions:
-
Increase Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy. Refluxing in a suitable solvent like THF or toluene may be beneficial.
-
Stronger Base: Ensure complete deprotonation of the phosphonium salt to generate the ylide. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are necessary.[3][9]
-
-
Employ the Schlosser Modification:
-
This modification can enhance the reactivity of non-stabilized ylides and is particularly useful for forming E-alkenes.[4][10][11] It involves the use of phenyllithium at low temperatures to generate a more reactive intermediate.[2][10]
Protocol for Schlosser Modification (Illustrative):
-
Generate the phosphonium ylide under standard conditions (e.g., phosphonium salt with n-BuLi in THF at -78 °C).
-
Add the hindered ketone at -78 °C and allow the initial addition to occur.
-
Add a second equivalent of phenyllithium at -78 °C to form a β-oxido ylide.
-
Add a proton source (e.g., t-butanol) to protonate the intermediate.
-
Allow the reaction to warm to room temperature to facilitate elimination to the E-alkene.
-
Issue 2: My Reaction is Stereoselective, but for the Wrong Isomer
Q: I am obtaining an alkene product, but the stereoselectivity is not what I desire (e.g., I want the E-isomer but I'm getting the Z-isomer). How can I control the stereochemical outcome?
A: Understanding the Stereochemistry of the Wittig Reaction
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.
-
Non-stabilized ylides typically favor the formation of Z-alkenes under kinetic control.[12]
-
Stabilized ylides generally lead to the formation of E-alkenes under thermodynamic control.[12]
Strategies for Stereochemical Control
Caption: Decision tree for controlling alkene stereochemistry.
Solutions & Experimental Protocols:
-
For E-Alkene Synthesis:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is often the most reliable method for obtaining E-alkenes, especially with hindered ketones.[6][13][14]
-
Schlosser Modification: As mentioned previously, this modification of the Wittig reaction is designed to favor the formation of E-alkenes from non-stabilized ylides.[4][10][11]
-
-
For Z-Alkene Synthesis:
-
Non-Stabilized Ylides: Use a non-stabilized ylide under salt-free conditions. The presence of lithium salts can sometimes affect the stereochemical outcome.[1]
-
Still-Gennari Modification of the HWE Reaction: This variation of the HWE reaction is specifically designed to produce Z-alkenes with high selectivity.[6]
-
Alternative Olefination Strategies for Hindered Ketones
When the Wittig reaction proves to be inefficient for your sterically demanding substrate, several other powerful olefination methods are at your disposal.
| Reaction | Reagent | Key Advantages for Hindered Ketones | Typical Stereoselectivity |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion | More nucleophilic than Wittig reagents; tolerates more steric hindrance.[6][7][8] | Highly E-selective[13] |
| Julia-Kocienski Olefination | Sulfone carbanion | Excellent for constructing trisubstituted and tetrasubstituted double bonds. | Highly E-selective |
| Peterson Olefination | α-silyl carbanion | Can be tuned to give either E or Z alkenes depending on the workup conditions. | Controllable |
| Tebbe Olefination | Tebbe's reagent (a titanium-based reagent) | Highly effective for methylenation of sterically hindered and enolizable ketones. | N/A (for methylenation) |
References
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Schlosser Modification. [Link]
-
BYJU'S. (n.d.). Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
University of Pittsburgh. (2007, February 12). The Wittig Reaction. [Link]
-
YouTube. (2025, February 14). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
OC-Help.com. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. [Link]
-
National Institutes of Health. (n.d.). Use of Silver Carbonate in the Wittig Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
chemeurope.com. (n.d.). Wittig reaction. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. [Link]
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- 14. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Optimizing Grignard Reagent Addition to Dicyclopropyl Ketone
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the Grignard addition to dicyclopropyl ketone. The unique steric and electronic properties of this ketone present specific challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate these challenges and achieve optimal results in your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Grignard reaction with dicyclopropyl ketone.
Q1: My Grignard reaction is not initiating. What are the common causes and solutions?
A1: Failure to initiate is one of the most frequent problems in Grignard synthesis. It almost always stems from the passivation of the magnesium surface or the presence of inhibitors.
-
Cause 1: Magnesium Oxide Layer: All magnesium metal is coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reacting.[1]
-
Solution: The magnesium surface must be activated. Common laboratory methods include:
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod (in an inert atmosphere) to expose a fresh surface.[1][2]
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The reaction of 1,2-dibromoethane with magnesium produces ethylene gas, providing a visual cue that the magnesium is active.[1]
-
Pre-formed Reagent: Adding a small amount of a previously prepared Grignard reagent can often initiate the reaction.[1]
-
-
-
Cause 2: Presence of Water: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water.[3][4] This not only consumes the reagent but can prevent its formation entirely.[3]
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried. Commercial anhydrous solvents should be further dried over a suitable agent like sodium/benzophenone until the characteristic blue color of the ketyl radical persists.[3]
-
Q2: I'm observing a very low yield of the desired tertiary alcohol, and I'm recovering a lot of my starting dicyclopropyl ketone. What's happening?
A2: This is a classic sign of a competing side reaction called enolization . Due to the steric hindrance of the two cyclopropyl groups, the Grignard reagent may act as a base instead of a nucleophile.[5][6] It abstracts an acidic alpha-proton from the ketone, forming a magnesium enolate.[7] During the acidic workup, this enolate is simply protonated back to the starting ketone.[6][7]
-
Solution 1: Lower the Reaction Temperature: Running the reaction at very low temperatures, such as -78 °C, can favor the kinetically controlled 1,2-addition pathway over the thermodynamically favored enolization.[5]
-
Solution 2: Use Additives: The addition of cerium(III) chloride (CeCl₃) is a highly effective strategy.[5][8][9] This in-situ generates an organocerium reagent, which is significantly more oxophilic (attracted to the carbonyl oxygen) and less basic than the Grignard reagent, thereby strongly favoring nucleophilic addition and suppressing enolization.[5][10] This is often referred to as the Luche reaction.[5]
-
Solution 3: Change the Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for sterically hindered ketones.[5] THF is more polar and solvates the magnesium ion more effectively, which can increase the nucleophilicity of the Grignard reagent.[3][5]
Q3: My main byproduct is a secondary alcohol, not the expected tertiary alcohol. Why is this reduction occurring?
A3: This side reaction occurs when the Grignard reagent possesses a hydrogen atom on its β-carbon. The Grignard reagent can then deliver a hydride to the carbonyl carbon through a cyclic six-membered transition state, a process known as Meerwein-Ponndorf-Verley (MPV) type reduction.[6] This reduces the ketone to a secondary alcohol.[6][7]
-
Solution:
Part 2: In-Depth Troubleshooting Guide
Use this guide for a systematic approach to diagnosing and solving issues with your reaction.
Diagram: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing common problems.
Caption: Troubleshooting decision tree for the Grignard reaction.
Table: Summary of Key Reaction Parameters & Solutions
| Symptom | Primary Cause | Underlying Mechanism | Recommended Solutions | Citations |
| No Reaction Initiation | Passivated Magnesium / Wet Conditions | MgO layer on Mg surface; Quenching of reagent by protic impurities. | Activate Mg with I₂ or 1,2-dibromoethane; Rigorously dry all glassware and solvents. | [1][2][3] |
| Low Yield, Ketone Recovered | Enolization | Grignard reagent acts as a base, abstracting an α-proton due to steric hindrance. | Lower reaction temperature to -78 °C; Add anhydrous CeCl₃; Use THF as the solvent. | [5][6][7] |
| Formation of Secondary Alcohol | Reduction | Hydride transfer from the β-carbon of the Grignard reagent to the carbonyl carbon. | Use a Grignard reagent without β-hydrogens (e.g., MeMgBr); Add anhydrous CeCl₃. | [5][6] |
| Formation of Wurtz Coupling Product | High local concentration of halide | The formed Grignard reagent (R-MgX) reacts with the remaining organic halide (R-X). | Add the organic halide slowly to the magnesium suspension to maintain a low concentration. | [3][11] |
Part 3: Reaction Pathways and Optimized Protocol
Understanding the competing chemical pathways is crucial for optimizing the reaction.
Diagram: Competing Reaction Pathways
This diagram illustrates the desired 1,2-addition pathway versus the undesired enolization and reduction side reactions.
Caption: Key reaction pathways in the Grignard addition.
Optimized Experimental Protocol: Cerium-Chloride Mediated Grignard Addition
This protocol is designed to maximize the yield of the tertiary alcohol by suppressing enolization and reduction.[5][12]
1. Preparation of Anhydrous Cerium(III) Chloride Slurry:
-
Note: Commercially available CeCl₃·7H₂O must be rigorously dried. Anhydrous CeCl₃ is also commercially available and should be used if possible. To dry the heptahydrate, heat it under vacuum at 140 °C for 12-24 hours.[12]
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous cerium(III) chloride (1.2 equivalents relative to the ketone).
-
Add anhydrous THF via syringe to the flask.
-
Stir the resulting suspension vigorously at room temperature for at least 2 hours to ensure it is finely divided and active.
2. Grignard Reagent Addition:
-
Cool the CeCl₃/THF slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 equivalents) via syringe to the cold slurry over 15-20 minutes.
-
Stir the mixture at -78 °C for 1 hour. This allows for the in-situ formation of the more reactive and less basic organocerium species.[5]
3. Addition of Dicyclopropyl Ketone:
-
Dissolve dicyclopropyl ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the cold (-78 °C) organocerium mixture over 30 minutes.
-
Allow the reaction to stir at -78 °C for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
4. Reaction Quench and Workup:
-
While the flask is still in the cold bath, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
The crude tertiary alcohol can be purified by flash column chromatography on silica gel.
References
-
Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent. Retrieved from [Link]
- Tilstam, U., & Weinmann, H. (2001). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 5(5), 484-486.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Grignard reagents/cerium(III) chloride. Retrieved from [Link]
- Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols. Tetrahedron Letters, 25(38), 4233-4236.
- Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). University of Nebraska - Lincoln.
-
ResearchGate. (n.d.). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Retrieved from [Link]
-
LookChem. (n.d.). Dicyclopropyl ketone 1121-37-5 wiki. Retrieved from [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]
- Google Patents. (2001). US6197089B1 - Activated magnesium metal.
- Kadam, A., Nguyen, M., Kopach, M., Richardson, P., Gallou, F., Wan, Z.-K., & Zhang, W. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(6), 1542-1548.
-
LookChem. (n.d.). Cas 1121-37-5,Dicyclopropyl ketone. Retrieved from [Link]
- Imamoto, T. (1990). Carbonyl addition reactions promoted by cerium reagents. Pure and Applied Chemistry, 62(4), 747-752.
-
Organic Syntheses. (n.d.). cerium(III) chloride heptahydrate. Retrieved from [Link]
- Ashby, E. C., Laemmle, J., & Neumann, H. M. (1974). Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research, 7(8), 272-280.
-
ACS Publications. (2017, March 30). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
- Pedersen, M. A., Skrydstrup, T., & Nielsen, J. S. (2019). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 23(7), 1362-1372.
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Semantic Scholar. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. Retrieved from [Link]
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Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
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Sciencemadness Discussion Board. (2020, January 28). Methods for preventing over addition of Grignard reagent. Retrieved from [Link]
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LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]
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National Institutes of Health. (2016, December 23). Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. Retrieved from [Link]
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Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
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"stability of 1,1-dicyclopropylethylene under acidic or basic conditions"
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,1-dicyclopropylethylene. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under acidic and basic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, diagnose experimental issues, and implement robust solutions in your work.
Introduction to the Reactivity of this compound
This compound is a unique olefin characterized by the presence of two cyclopropyl groups attached to one of the sp² hybridized carbons of the double bond. The high ring strain of the cyclopropane rings (approximately 27.5 kcal/mol) is a key determinant of its chemical behavior.[1] This inherent strain makes the molecule susceptible to ring-opening and rearrangement reactions, particularly under acidic conditions. Understanding the stability profile of this compound is therefore critical for its successful application in multi-step syntheses and for ensuring its integrity in various experimental settings.
Part 1: Stability and Troubleshooting under Acidic Conditions
The primary challenge when handling this compound in the presence of acids is its propensity to undergo a facile vinylcyclopropane-cyclopentene rearrangement.[1][2][3] This acid-catalyzed transformation can lead to the unexpected formation of cyclopentene derivatives, compromising the yield of the desired product and complicating purification.
Frequently Asked Questions (FAQs) - Acidic Conditions
Q1: I observed the formation of an unexpected isomer with a five-membered ring in my reaction involving this compound. What is the likely cause?
A1: The most probable cause is an acid-catalyzed vinylcyclopropane-cyclopentene rearrangement. This is a well-documented ring-expansion reaction for vinylcyclopropanes.[1][2][3] The presence of even trace amounts of a Brønsted or Lewis acid can initiate this process, which is driven by the release of ring strain from one of the cyclopropane rings.
Q2: What types of acidic impurities should I be concerned about?
A2: Be vigilant for a range of acidic species, including:
-
Brønsted acids: Strong acids like HCl, H₂SO₄, and trifluoroacetic acid (TFA) are potent catalysts for the rearrangement.[1]
-
Lewis acids: Reagents such as AlCl₃, TiCl₄, and Sc(OTf)₃ can also promote this transformation.[1][4]
-
In situ acid generation: Certain solvents, like dichloromethane (DCM), can degrade over time, especially when exposed to light, to produce trace amounts of HCl.[1] Similarly, some metal salts can hydrolyze to generate acidic conditions.
Q3: Can this rearrangement occur at low temperatures?
A3: While the rate of rearrangement is temperature-dependent, it can still occur at reduced temperatures, especially in the presence of a strong acid. However, lowering the reaction temperature is a key strategy to minimize this side reaction as it often has a significant activation energy.[1]
Troubleshooting Guide: Unexpected Rearrangement
If you are observing the formation of cyclopentene byproducts, consider the following troubleshooting steps:
| Symptom | Potential Cause | Suggested Solution |
| Formation of a cyclopentene isomer confirmed by NMR and MS. | Presence of an acid catalyst (intentional or unintentional). | 1. Reagent Audit: Carefully check all reagents and solvents for acidic impurities. Use freshly purified solvents. 2. Employ Acid Scavengers: Add a non-nucleophilic base, such as a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene), to neutralize any trace acidity.[1] 3. Lower Reaction Temperature: Perform the reaction at the lowest feasible temperature to disfavor the rearrangement kinetically.[1] |
| Rearrangement occurs even with non-acidic reagents. | Acidic impurities in glassware or starting materials. | 1. Glassware Treatment: Ensure all glassware is thoroughly washed and dried. Consider rinsing with a dilute base solution followed by distilled water and drying. 2. Starting Material Purity: Re-purify the this compound and other reactants to remove any acidic contaminants. |
| The desired reaction requires acidic conditions. | Inherent reactivity of the vinylcyclopropane moiety. | 1. Use Milder Acids: If possible, switch to a weaker Brønsted acid or a solid-supported acid to reduce the rate of rearrangement.[5] 2. Alternative Catalysis: Explore transition metal-catalyzed alternatives (e.g., using Rh, Pd, or Ni catalysts) which often proceed under neutral conditions and can avoid the rearrangement pathway.[1][6] |
Mechanism of Acid-Catalyzed Rearrangement
The acid-catalyzed rearrangement of this compound proceeds through a carbocationic intermediate. The process is initiated by the protonation of the double bond, which leads to the formation of a tertiary carbocation. This is followed by the cleavage of a C-C bond in one of the cyclopropane rings to relieve ring strain, leading to a more stable cyclopentyl cation, which is then deprotonated to yield the final cyclopentene product.
Sources
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- 2. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
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- 6. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for 1,1-Dicyclopropylethylene Reactions
Welcome to the dedicated technical support guide for handling reactions involving 1,1-dicyclopropylethylene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of post-reaction work-ups with this unique, strained olefin. Our goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and ensure the integrity of your products.
Understanding the Challenges: The Nature of this compound
This compound is a fascinating molecule due to the presence of two highly strained cyclopropyl groups attached to a double bond.[1][2] This strained nature imparts unique reactivity but also presents specific challenges during work-up. The cyclopropyl groups are susceptible to ring-opening under certain acidic or electrophilic conditions, and the double bond can undergo undesired side reactions.[3] A successful work-up hinges on carefully controlling the chemical environment to preserve the desired product.
Part 1: Frequently Asked Questions (FAQs) & General Guidance
This section addresses common questions and provides a foundational understanding of the principles governing the work-up of this compound reactions.
Q1: What are the primary concerns during the aqueous work-up of reactions involving this compound?
A1: The principal concern is the potential for acid-catalyzed hydration or rearrangement of the dicyclopropylethylene moiety. The high strain energy of the cyclopropyl rings makes them susceptible to electrophilic attack, particularly by protons in an acidic aqueous environment.[3] This can lead to ring-opening reactions, forming undesired byproducts. Therefore, maintaining neutral or slightly basic conditions during the quench and subsequent aqueous washes is paramount.
Q2: My reaction mixture has formed a persistent emulsion during the aqueous work-up. What are the likely causes and how can I resolve it?
A2: Emulsion formation is a common issue, often caused by the presence of finely divided solids, amphiphilic side products, or residual high-boiling point solvents.[4][5]
-
Initial Steps: Allow the mixture to stand for an extended period (15-30 minutes).[6] Sometimes, the phases will separate on their own.
-
Brine Wash: Adding a saturated solution of sodium chloride (brine) can often break emulsions.[4][5] The increased ionic strength of the aqueous phase helps to coalesce the dispersed organic droplets.
-
Filtration: If finely divided solids are suspected, filtering the entire mixture through a pad of Celite® or glass wool can be effective.[4][5]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the interfacial tension and break the emulsion.[6] For example, if your primary solvent is diethyl ether, adding some ethyl acetate might help.
Q3: I suspect my product is being lost to the aqueous layer. How can I minimize this?
A3: While this compound itself is nonpolar, certain reaction products might have increased polarity.
-
Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of your organic solvent to recover any dissolved product.
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride. This decreases the solubility of organic compounds in the aqueous phase, driving them into the organic layer.[5]
Q4: Are there any specific drying agents that should be avoided with this compound derivatives?
A4: While common drying agents like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are generally safe, avoid using acidic drying agents if your product is sensitive. Calcium chloride (CaCl₂) can sometimes form adducts with certain functional groups. For most applications, Na₂SO₄ is a reliable and neutral choice.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common synthetic transformations involving this compound.
Scenario 1: Work-up of a Simmons-Smith Cyclopropanation
Reaction Context: The Simmons-Smith reaction is used to introduce a third cyclopropane ring.[7][8] The work-up involves quenching the reactive zinc-copper couple and separating the product from inorganic salts.[9]
Potential Issue: Incomplete quenching of the zinc reagents, leading to issues in phase separation and purification.
Troubleshooting Protocol:
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture at 0 °C. NH₄Cl is a mild proton source that effectively quenches the organozinc species without being overly acidic.
-
Extraction: Extract the mixture with a non-polar solvent like diethyl ether or pentane.
-
Washing: Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and finally, brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Table 1: Recommended Quenching Agents
| Quenching Agent | Acidity | Use Case | Cautions |
| Saturated aq. NH₄Cl | Mildly Acidic | General purpose, effective for quenching organozinc reagents. | Monitor pH if product is extremely acid-sensitive. |
| Saturated aq. NaHCO₃ | Basic | For highly acid-sensitive products. | Can be a slower quench. |
| Water | Neutral | Can be used, but may be less effective at breaking up inorganic salts. | Can lead to more persistent emulsions.[10] |
Scenario 2: Work-up of an Epoxidation Reaction
Reaction Context: Epoxidation of the double bond using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The work-up must remove the m-CPBA and the resulting meta-chlorobenzoic acid.[11][12]
Potential Issue: Residual peroxy-acids can be hazardous, and the acidic byproduct can cause epoxide ring-opening.[13][14]
Troubleshooting Protocol:
-
Reductive Quench: After the reaction is complete, cool the mixture to 0 °C and add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to quench the excess m-CPBA.[13][15] Stir vigorously for 30 minutes.
-
Basification & Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer with saturated aqueous NaHCO₃ until the aqueous washes are no longer acidic.[11][12] Follow with a brine wash.
-
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Workflow for Epoxidation Work-up
Caption: A typical workflow for the work-up of an m-CPBA epoxidation.
Part 3: General Work-up Protocol & Decision Tree
This section provides a generalized, robust work-up procedure that can be adapted for various reactions involving this compound.
Step-by-Step General Protocol:
-
Cooling: Once the reaction is deemed complete by TLC or other analysis, cool the reaction mixture to 0 °C. This mitigates potential side reactions during the quench.
-
Quenching: Slowly add a suitable quenching agent (see Table 1). For most applications, a saturated aqueous solution of NaHCO₃ is a safe starting point to maintain basic conditions.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetone), it may need to be removed under reduced pressure first, and the residue taken up in a water-immiscible solvent and water.
-
Extraction: Extract the aqueous layer with two or three portions of an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Washing: Combine the organic extracts and wash them sequentially with:
-
Water or a specific aqueous solution to remove water-soluble impurities.
-
Saturated aqueous sodium chloride (brine) to aid in drying.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by the most appropriate method (e.g., column chromatography, distillation).
Troubleshooting Decision Tree: Emulsion Formation
Caption: A decision tree for troubleshooting persistent emulsions.
References
-
Title: Simmons–Smith reaction Source: Wikipedia URL: [Link]
-
Title: Reaction of this compound with pentacarbonyliron: a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening Source: Journal of the Chemical Society D, Chemical Communications URL: [Link]
-
Title: Simmons-Smith Reaction Source: NROChemistry URL: [Link]
-
Title: How To: Manage an Emulsion Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Tips & Tricks: Emulsions Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Workup: How to Manage an Emulsion Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Workup for m-CPBA Source: Not Voodoo URL: [Link]
-
Title: Workup: mCPBA Oxidation Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Organic Reaction Workup Formulas for Specific Reagents Source: Not Voodoo URL: [Link]
- Title: mcpba workup Source: Google Groups URL
-
Title: Synthesis of cyclopropanes Source: Organic Chemistry Portal URL: [Link]
-
Title: 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation Source: Chemistry LibreTexts URL: [Link]
-
Title: Commonly used methods for cyclopropanation reactions. Source: ResearchGate URL: [Link]
-
Title: Cyclopropanation of Alkenes Source: Master Organic Chemistry URL: [Link]
-
Title: Simmons-Smith Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Chemical Properties of Cyclopropane, 1,1'-ethenylidenebis- (CAS 822-93-5) Source: Cheméo URL: [Link]
-
Title: Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions Source: Leah4sci URL: [Link]
-
Title: Cyclopropyl group Source: Wikipedia URL: [Link]
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Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reaction Products
Welcome to the Technical Support Center for post-Wittig reaction purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet often frustrating challenge of removing triphenylphosphine oxide (TPPO) from their reaction products. Here, we will move beyond simple procedural lists to provide in-depth, field-tested insights into the "why" behind effective purification strategies.
The Challenge: Why is Triphenylphosphine Oxide Difficult to Remove?
Triphenylphosphine oxide (TPPO) is the unavoidable stoichiometric byproduct of the Wittig reaction.[1][2] Its removal is notoriously difficult due to its high polarity, crystalline nature, and solubility profile that often mirrors that of the desired alkene product.[3] This can lead to co-crystallization and difficulties in achieving high purity of the final compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: My non-polar product is contaminated with TPPO.
Q1: I've tried simple filtration after concentrating my reaction, but the TPPO remains. What's the most straightforward next step for a non-polar product?
A1: For non-polar products, the most effective and direct method is to exploit the poor solubility of TPPO in non-polar solvents.[1][4][5] The key is to select a solvent system where your product is soluble, but TPPO will precipitate.
-
Expert Insight: A common mistake is to not completely remove the reaction solvent (like THF or DCM) before attempting precipitation. Residual polar solvent will keep the TPPO in solution. Concentrate the reaction mixture to a crude oil or solid before proceeding.
Recommended Protocol: Selective Precipitation with a Silica Plug
-
Concentrate: Remove the reaction solvent under reduced pressure.
-
Suspend: Suspend the crude residue in a non-polar solvent system like pentane/ether or hexane/ether.[4][5]
-
Filter: Pass the suspension through a short plug of silica gel. The non-polar product will elute with the solvent, while the more polar TPPO will adsorb to the silica.[4][5] It may be necessary to repeat this process to remove all traces of TPPO.[4][5]
Issue 2: My product is polar and co-elutes with TPPO during chromatography.
Q2: Standard silica gel chromatography isn't separating my polar product from TPPO. What are my options?
A2: This is a frequent and significant challenge. When the polarity of your product is similar to TPPO, physical separation methods like chromatography become less effective. In these cases, chemical separation is the superior strategy. The principle here is to chemically modify the TPPO to drastically alter its solubility, allowing for its easy removal.
Recommended Protocol: Precipitation via Metal Salt Complexation
The basic oxygen of TPPO can act as a Lewis base and form coordination complexes with metal salts.[6] These complexes are often insoluble in common organic solvents and can be filtered off.
-
With Zinc Chloride (ZnCl₂): This method is effective in polar solvents like ethanol.[2][5][7][8][9][10] Add a solution of ZnCl₂ in ethanol to your crude product dissolved in ethanol. The insoluble ZnCl₂(TPPO)₂ complex will precipitate and can be removed by filtration.[2][9][10]
-
With Magnesium Chloride (MgCl₂): This is another option, particularly effective in solvents like toluene or dichloromethane, where it forms an insoluble complex that can be filtered off.[2][11]
-
With Calcium Bromide (CaBr₂): Recent studies have shown anhydrous calcium bromide to be highly efficient for removing TPPO from ethereal solvents like THF, 2-MeTHF, and MTBE, where other salts may be less effective.[12]
Table 1: Comparison of Metal Salt Precipitation Methods
| Metal Salt | Effective Solvents | Key Advantage | Reference |
| ZnCl₂ | Ethanol, Ethyl Acetate, THF | Works well in polar solvents commonly used for workups. | [Batesky, D. C., et al. (2017)] |
| MgCl₂ | Toluene, Dichloromethane | Good for less polar solvent systems. | [US6011181A] |
| CaBr₂ | THF, 2-MeTHF, MTBE | Highly effective in ethereal solvents where other salts may fail. | [Hergueta, A. R. (2022)] |
Issue 3: I want to avoid chromatography altogether.
Q3: Are there reliable non-chromatographic methods for removing TPPO, especially on a larger scale?
A3: Yes, several chromatography-free methods have been developed, which are particularly advantageous for process and scale-up chemistry.
Method 1: Crystallization/Precipitation Based on Differential Solubility
This is a scalable method that relies on carefully selecting a solvent that will selectively precipitate the TPPO.
-
Expert Insight: A thorough understanding of the solubility of both your product and TPPO is crucial. TPPO is known to be almost insoluble in deionized water, cyclohexane, petroleum ether, and hexane.[1][3][13][14] Conversely, it is soluble in alcohols like ethanol, methanol, and isopropanol.[1][14]
Method 2: Chemical Conversion to a Salt
This approach involves reacting TPPO with an acid to form a salt, which can then be easily removed.
-
With Oxalyl Chloride: Treatment with oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt, which can be filtered off.[5]
Frequently Asked Questions (FAQs)
Q4: Can unreacted triphenylphosphine from the Wittig reaction interfere with purification?
A4: Absolutely. Unreacted triphenylphosphine is less polar than TPPO and can complicate chromatographic separations. A good practice is to wash the crude reaction mixture with a mild oxidizing agent like hydrogen peroxide (H₂O₂) to convert any residual triphenylphosphine to TPPO.[6][9] This ensures all phosphorus-containing byproducts are in the same, more easily removable form.
Q5: I've heard TPPO can actually help with crystallization. Is this true?
A5: Yes, this is a fascinating aspect of TPPO's chemistry. Due to its rigid structure and the basicity of the phosphoryl oxygen, TPPO can act as a "crystallization aid."[2][15] It can form co-crystals with molecules that have acidic protons (like phenols), sometimes leading to high-quality crystals of otherwise difficult-to-crystallize compounds.[2][15]
Q6: Are there alternative phosphines I can use in the Wittig reaction to avoid the TPPO issue?
A6: Yes, modified phosphines have been developed to simplify byproduct removal.[6] For example, phosphines with acidic or basic functional groups can be used, allowing for the removal of the corresponding phosphine oxide via a simple acid-base extraction.[6][16] However, these specialized reagents are often more expensive than triphenylphosphine.[6]
Visualizing the Workflow
The following diagram illustrates the decision-making process for selecting a TPPO removal strategy based on the properties of your Wittig product.
Caption: Decision workflow for TPPO removal.
References
-
Merwade, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940–13945. Available at: [Link]
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Available at: [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Available at: [Link]
-
ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? Available at: [Link]
-
Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine Oxide as a Crystallization Aid. Journal of the American Chemical Society, 110(2), 639–640. Available at: [Link]
-
Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1402–1403. Available at: [Link]
-
ResearchGate. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Available at: [Link]
-
G. Bandoli, G. Bortolozzo, D. A. Clemente, U. Croatto and C. Panattoni, (1970). Crystal and molecular structure of triphenylphosphine oxide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2778-2780. Available at: [Link]
-
Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Available at: [Link]
-
ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? Available at: [Link]
-
Semantic Scholar. (1988). Triphenylphosphine oxide as a crystallization aid. Available at: [Link]
- Google Patents. (2000). US6011181A - Triphenylphosphine oxide complex process.
-
ACS Publications. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Available at: [Link]
-
ResearchGate. (n.d.). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Available at: [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Available at: [Link]
-
ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Available at: [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
-
Reddit. (2022). Problems with wittig reaction. Available at: [Link]
-
Reddit. (n.d.). Problems with wittig reaction. Available at: [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Available at: [Link]
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Technical Support Center: Scale-Up Synthesis of 1,1-Dicyclopropylethylene
Welcome to the technical support guide for the scale-up synthesis of 1,1-dicyclopropylethylene. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with increasing the production of this valuable chemical intermediate. Drawing from established synthetic protocols and troubleshooting common issues, this guide provides in-depth, practical advice in a user-friendly question-and-answer format.
I. Introduction to the Synthesis of this compound
This compound is a unique olefin featuring two cyclopropyl groups attached to one carbon of the double bond. Its synthesis typically involves the olefination of dicyclopropyl ketone. While several methods exist for this transformation, the Wittig reaction is a commonly employed route. However, scaling up this synthesis presents several challenges, from handling pyrophoric reagents to managing difficult product purifications. This guide will address these issues and explore alternative synthetic strategies.
II. Troubleshooting the Wittig Reaction for this compound Synthesis
The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes and ketones into olefins.[1][2][3] The reaction of dicyclopropyl ketone with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide and a strong base like n-butyllithium, can yield this compound. However, challenges can arise during scale-up.
Frequently Asked Questions & Troubleshooting
Q1: My Wittig reaction yield is low or inconsistent when scaling up. What are the likely causes?
A1: Low and inconsistent yields in a scaled-up Wittig reaction can stem from several factors:
-
Inefficient Ylide Formation: The deprotonation of methyltriphenylphosphonium bromide to form the ylide is a critical step.[1] On a larger scale, inefficient stirring or slow addition of the base can lead to incomplete ylide formation or decomposition. Ensure vigorous mechanical stirring and maintain a low temperature (-78 °C to 0 °C) during the addition of n-butyllithium.
-
Ylide Instability: The methylenetriphenylphosphorane ylide can be unstable, especially in the presence of impurities or at elevated temperatures. It is often best to generate the ylide in the presence of the ketone, which allows for immediate reaction.[4]
-
Steric Hindrance: Dicyclopropyl ketone is a sterically hindered ketone, which can slow down the reaction rate.[2] Longer reaction times or a slight excess of the Wittig reagent may be necessary to drive the reaction to completion.
-
Base Incompatibility: While n-butyllithium is common, other bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.[1][4] However, the choice of base can influence the reaction's success, and fresh, high-quality base is crucial for optimal results.[4]
Q2: I'm having difficulty removing the triphenylphosphine oxide (TPPO) byproduct. What are the best methods for large-scale purification?
A2: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove, especially on a large scale where chromatography is less practical.[5][6][7] Here are several effective strategies:
-
Precipitation/Crystallization: TPPO has low solubility in nonpolar solvents like hexanes or diethyl ether.[7] After the reaction, concentrating the mixture and triturating with a nonpolar solvent can precipitate the TPPO, which can then be removed by filtration.
-
Metal Salt Complexation: TPPO forms insoluble complexes with certain metal salts. Adding zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the reaction mixture can precipitate the TPPO as a metal complex, which can be filtered off.[7][8][9]
-
Silica Gel Plug Filtration: For moderately scaled reactions, a short plug of silica gel can be effective. Eluting with a nonpolar solvent will allow the less polar this compound to pass through while retaining the highly polar TPPO.[9]
| Purification Method | Advantages | Disadvantages | Scale |
| Precipitation/Crystallization | Simple, cost-effective | May not be quantitative, potential for product co-precipitation | Large |
| Metal Salt Complexation | High efficiency, applicable to various solvents | Product may also complex with the metal salt, requires anhydrous conditions | Medium to Large |
| Silica Gel Plug Filtration | Effective for removing baseline impurities | Can be slow, requires significant solvent volumes | Small to Medium |
Q3: What are the primary safety concerns when running a large-scale Wittig reaction with n-butyllithium?
A3: Safety is paramount when scaling up any chemical reaction, and the Wittig reaction using n-butyllithium has specific hazards:
-
Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and will ignite on contact with air.[10] It must be handled under an inert atmosphere (e.g., argon or nitrogen) at all times.
-
Exothermic Reaction: The reaction of n-butyllithium with the phosphonium salt is exothermic. On a large scale, efficient heat dissipation is critical to prevent a runaway reaction. Use a well-maintained cooling bath and add the n-butyllithium slowly to control the temperature.
-
Flammable Solvents: The reaction is typically carried out in flammable solvents like tetrahydrofuran (THF) or diethyl ether. Ensure adequate ventilation and eliminate all potential ignition sources.
-
Quenching: Quenching the reaction must be done carefully and at low temperatures to avoid a violent reaction with the unreacted n-butyllithium. Slowly add a proton source like isopropanol or a saturated aqueous solution of ammonium chloride.
Experimental Workflow: Wittig Reaction
Below is a generalized workflow for the synthesis of this compound via the Wittig reaction.
Caption: A generalized workflow for the Wittig synthesis of this compound.
III. Alternative Synthetic Routes and Their Challenges
Given the challenges of the Wittig reaction, especially at scale, exploring alternative olefination methods is prudent.
Frequently Asked Questions & Troubleshooting
Q4: Are there viable alternatives to the Wittig reaction for synthesizing this compound from dicyclopropyl ketone?
A4: Yes, several other olefination reactions can be considered, each with its own set of advantages and challenges:
-
Peterson Olefination: This reaction uses an α-silyl carbanion to convert ketones to alkenes.[11][12][13] A key advantage is that the silyl byproduct is often volatile and easily removed.[14] However, the generation of the α-silyl carbanion typically requires a strong base, and stereocontrol can be an issue, although this is not a concern for a terminal alkene like this compound.[15]
-
Julia-Kocienski Olefination: This modified Julia olefination is known for its high E-selectivity in forming trans-alkenes and its operational simplicity.[16][17] For a terminal alkene, this method could be effective, but the synthesis of the required sulfone reagent adds extra steps. It has been shown to be effective for sterically hindered ketones.[18][19]
-
Tebbe/Petasis Olefination: These reactions utilize titanium-based reagents and are highly effective for the methylenation of sterically hindered ketones.[20][21][22][23] The Tebbe reagent is pyrophoric, but the Petasis reagent is more stable.[20] These methods are often high-yielding and can be a good alternative to the Wittig reaction.[22][24]
-
Grignard Reaction with Dehydration: It is possible to react dicyclopropyl ketone with a methyl Grignard reagent to form the corresponding tertiary alcohol, which can then be dehydrated to the alkene.[25][26][27] However, this two-step process may lead to lower overall yields and potential side reactions during the dehydration step.
Comparison of Alternative Olefination Methods
| Reaction | Key Reagents | Advantages | Challenges |
| Peterson Olefination | α-Silyl carbanion | Volatile byproduct, mild conditions possible | Requires strong base, multi-step reagent prep |
| Julia-Kocienski Olefination | Heteroaryl sulfone, strong base | High E-selectivity, good for hindered ketones | Multi-step reagent synthesis |
| Tebbe/Petasis Olefination | Titanium-based reagents | High-yielding, effective for hindered ketones | Pyrophoric (Tebbe), reagent cost |
| Grignard/Dehydration | Methyl Grignard, acid catalyst | Readily available reagents | Two-step process, potential for side reactions |
Logical Flow for Method Selection
Sources
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- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
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- 10. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
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- 13. Peterson olefination - Wikipedia [en.wikipedia.org]
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- 15. New Addition to the Synthetic Olefination Toolbox - ChemistryViews [chemistryviews.org]
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- 23. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 24. m.youtube.com [m.youtube.com]
- 25. 格氏试剂 [sigmaaldrich.com]
- 26. US4982029A - Method for the direct preparation of olefins from ketones and Grignard reagents - Google Patents [patents.google.com]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Characterization of Impurities in 1,1-Dicyclopropylethylene Samples
Welcome to the technical support center for the characterization of impurities in 1,1-dicyclopropylethylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges of ensuring the purity of this compound samples.
Introduction
This compound is a unique and reactive molecule with applications in organic synthesis and materials science. Its strained cyclopropyl groups make it susceptible to various side reactions during synthesis and degradation over time. Accurate characterization of impurities is critical for ensuring the quality, safety, and efficacy of any downstream application. This guide provides a comprehensive resource for identifying and quantifying potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a this compound sample synthesized via a Wittig reaction?
A1: When this compound is synthesized using the Wittig reaction with dicyclopropyl ketone, several impurities can be anticipated:
-
Unreacted Starting Materials: The most common impurities are residual dicyclopropyl ketone and the phosphonium salt used to generate the ylide.
-
Wittig Reaction Byproduct: Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction and a very common impurity.[1][2][3]
-
Solvent Residues: Solvents used in the synthesis and workup, such as tetrahydrofuran (THF), diethyl ether, or hexane, may be present in the final product.[4][5][6][7]
-
Isomers: Depending on the reaction conditions, trace amounts of isomeric alkenes may be formed.
-
Oligomers: this compound, being a vinylcyclopropane, has the potential to undergo oligomerization, especially if exposed to heat or catalytic residues.[8][9]
Q2: I see an unknown peak in my GC-MS analysis. How can I begin to identify it?
A2: Identifying an unknown peak requires a systematic approach:
-
Analyze the Mass Spectrum: Look for the molecular ion peak (M+) to determine the molecular weight of the impurity. Examine the fragmentation pattern for characteristic losses. For example, the loss of a cyclopropyl group (m/z 41) is a common fragmentation pathway for cyclopropyl-containing compounds.[10][11]
-
Consider Potential Sources: Based on the synthesis route (e.g., Wittig reaction), list potential impurities and their expected molecular weights. Compare these with the molecular weight of your unknown peak.
-
Consult Spectral Databases: Utilize mass spectral libraries (e.g., NIST) to search for matches to your unknown's fragmentation pattern.
-
Employ Other Analytical Techniques: If the identity is still unclear, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula.
Q3: My NMR spectrum shows multiplets in the aromatic region that don't correspond to my product. What could they be?
A3: The presence of multiplets in the aromatic region (typically 7-8 ppm) of a ¹H NMR spectrum of a this compound sample strongly suggests the presence of triphenylphosphine oxide, the primary byproduct of the Wittig reaction.[12][13][14] To confirm, you can acquire a ³¹P NMR spectrum, which should show a characteristic signal for triphenylphosphine oxide.
Q4: Are there any non-volatile impurities I should be concerned about?
A4: Yes, while GC-MS is excellent for volatile and semi-volatile impurities, non-volatile impurities may also be present. These could include:
-
Phosphonium Salts: If the Wittig ylide was generated from a phosphonium salt, any unreacted salt or its decomposition products are non-volatile.
-
Higher Oligomers or Polymers: These would have significantly lower volatility than the monomer.
-
Degradation Products: Oxidation or other degradation pathways can lead to less volatile, more polar compounds.
High-Performance Liquid Chromatography (HPLC) is the recommended technique for detecting and quantifying these non-volatile impurities.[15][16]
Troubleshooting Guides
Guide 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This guide provides a starting point for developing a robust GC-MS method for the analysis of volatile impurities in this compound.
Objective: To separate and identify volatile impurities such as residual starting materials, byproducts, and solvents.
Typical GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | Mid-polarity column (e.g., DB-5ms, HP-5ms) | Provides good separation for a wide range of non-polar to moderately polar compounds. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample without causing degradation. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A starting temperature below the boiling point of common solvents allows for their separation. The ramp rate provides good resolution of analytes with varying boiling points. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Detector | Mass Spectrometer (MS) | Provides both qualitative (mass spectrum) and quantitative (peak area) data. |
| Solvent Delay | 2-3 minutes | Prevents the high concentration of the injection solvent from saturating the detector.[17] |
Troubleshooting Common GC-MS Issues:
-
Issue: Co-eluting peaks.
-
Solution: Modify the oven temperature program. A slower ramp rate or an isothermal hold at a specific temperature can improve separation of closely eluting compounds.[18]
-
-
Issue: Peak tailing.
-
Solution: This can indicate active sites in the GC inlet or column. Use an inert liner and ensure the column is properly conditioned. For acidic or basic analytes, derivatization may be necessary.
-
-
Issue: No peaks detected for known impurities.
-
Solution: The impurities may be non-volatile. Analyze the sample using HPLC. Alternatively, the concentration may be below the detection limit of the instrument; consider a more concentrated sample or a more sensitive detector.
-
Experimental Workflow for Impurity Identification by GC-MS
Caption: Troubleshooting unknown NMR signals.
Guide 3: High-Performance Liquid Chromatography (HPLC)
HPLC is essential for the analysis of non-volatile or thermally labile impurities.
Objective: To separate and quantify non-volatile impurities such as phosphonium salts and higher oligomers.
Typical HPLC Parameters (Reverse Phase):
| Parameter | Recommended Setting | Rationale |
| Column | C18 column | A versatile stationary phase suitable for a wide range of polarities. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution is often necessary to separate compounds with a wide range of polarities. |
| Detector | UV-Vis or Diode Array Detector (DAD) | Suitable for impurities with a chromophore. A DAD can provide spectral information to aid in peak identification. |
| Injection Volume | 10-20 µL | A standard injection volume for analytical HPLC. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a standard analytical column. |
Troubleshooting Common HPLC Issues:
-
Issue: Poor peak shape (fronting or tailing).
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Ensure the sample is fully dissolved in the mobile phase.
-
-
Issue: Inconsistent retention times.
-
Solution: Ensure the mobile phase is properly degassed and the column is equilibrated at the starting conditions before each injection. Check for leaks in the system.
-
-
Issue: No separation of key impurities.
-
Solution: Optimize the mobile phase gradient. A shallower gradient can improve resolution. Consider a different stationary phase if co-elution persists.
-
Purification Strategies
Once impurities have been identified and quantified, the next step is often purification.
-
Distillation: For volatile impurities with significantly different boiling points from this compound, distillation is an effective purification method. [19][20][21][22][23]* Crystallization/Precipitation: Triphenylphosphine oxide can often be removed by precipitation from a non-polar solvent like hexane or by forming an insoluble complex with metal salts like zinc chloride. [1][2][3][24]* Column Chromatography: For impurities that are difficult to remove by other means, silica gel column chromatography can be employed. A non-polar eluent system is typically used for the relatively non-polar this compound.
References
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
Dicyclopropyl ketone | C7H10O | CID 70721. PubChem. Available from: [Link]
-
Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available from: [Link]
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Supporting Information for. The Royal Society of Chemistry. Available from: [Link]
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Residual Solvent Analysis. Chromtech. Available from: [Link]
-
SUPLEMENTARY INFORMATION. The Royal Society of Chemistry. Available from: [Link]
-
S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. AWS. Available from: [Link]
-
1H NMR Standard - TriPhenylPhospheneOxide. Scribd. Available from: [Link]
-
Polymerization of vinylcyclopropane monomers via free radical.... ResearchGate. Available from: [Link]
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Pathways for the Degradation of Styrene. Request PDF - ResearchGate. Available from: [Link]
-
Styrene Degradation Pathway. Eawag-BBD. Available from: [Link]
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Residual Solvents Testing. TCA Lab / Alfa Chemistry. Available from: [Link]
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Vinylcyclopropanes in the addition and polymerization reactions: a detailed review. Taylor & Francis. Available from: [Link]
-
Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. Agilent. Available from: [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. Available from: [Link]
-
KEGG Styrene degradation - Reference pathway. KEGG. Available from: [Link]
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available from: [Link]
-
Distillation. Available from: [Link]
-
GC/MS method for short chain alkene?. Chromatography Forum. Available from: [Link]
-
Selective degradation of styrene-contained plastics catalyzed by iron under visible light. ChemRxiv. Available from: [Link]
-
KEGG PATHWAY: Styrene degradation - Xanthomonas perforans. KEGG. Available from: [Link]
-
Dicyclopropyl ketone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv. Available from: [Link]
-
Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Stack Exchange. Available from: [Link]
-
Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. NIH. Available from: [Link]
-
Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. PMC - NIH. Available from: [Link]
-
Importance of vinyl cyclopropanes: A) Representative bioactive.... ResearchGate. Available from: [Link]
-
GCMS 3 Fragmentation Patterns. YouTube. Available from: [Link]
-
How does one remove triphenylphosphine oxide from product?. ResearchGate. Available from: [Link]
-
Distillation. Available from: [Link]
-
Distillation 65. Available from: [Link]
-
Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update - UK. Available from: [Link]
-
mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]
-
Distillation – Chemical Engineering Separations: A Handbook for Students. Available from: [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH. Available from: [Link]
-
diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Available from: [Link]
-
Separating Liquids by Distillation. YouTube. Available from: [Link]
- Separation of olefinic isomers. Google Patents.
-
Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Available from: [Link]
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available from: [Link]
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- 6. Residual Solvent Analysis Information | Thermo Fisher Scientific - UK [thermofisher.com]
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Validation & Comparative
Purity Assessment of 1,1-Dicyclopropylethylene: A Comparative Guide to GC-MS and Alternative Methods
In the landscape of pharmaceutical development and material science, the precise characterization of novel molecules is paramount. 1,1-Dicyclopropylethylene (CAS No. 822-93-5), a strained olefin with unique electronic and steric properties, is a molecule of increasing interest.[1] Its utility as a synthetic intermediate necessitates a rigorous assessment of its purity to ensure the reliability and reproducibility of downstream applications. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity determination of this volatile and non-polar compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative references.
The Central Role of Purity in the Application of this compound
This compound, with the molecular formula C8H12 and a molecular weight of 108.18 g/mol , is a colorless liquid at room temperature.[1] Its synthesis, commonly achieved through a Wittig reaction involving dicyclopropyl ketone, can introduce a variety of impurities that may interfere with subsequent chemical transformations.[2][3] Therefore, a robust analytical method to quantify the purity and identify potential contaminants is not merely a quality control step but a critical component of its synthetic utility.
GC-MS: The Gold Standard for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] Its high chromatographic resolution and the specificity of mass spectrometric detection make it an ideal choice for assessing the purity of this compound.
Understanding Potential Impurities from the Synthesis Route
A critical aspect of developing a reliable purity assessment method is understanding the potential impurities that may be present. The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphorus ylide with a ketone or aldehyde.[5][6] In the synthesis of this compound, dicyclopropyl ketone is reacted with a methylenetriphenylphosphorane ylide.
Based on this synthetic pathway, the following impurities can be anticipated:
-
Unreacted Starting Materials: Residual dicyclopropyl ketone and unreacted phosphonium salt or ylide.
-
Reaction Byproducts: Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction.[2]
-
Side-Reaction Products: The highly reactive ylide could potentially undergo side reactions, although these are generally minimal with unstabilized ylides.
-
Solvent Residues: Solvents used in the reaction and workup, such as tetrahydrofuran (THF) or diethyl ether, may be present in the final product.
A Self-Validating GC-MS Protocol
The following protocol is designed to be a self-validating system, incorporating principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: GC-MS Purity Assay
-
Sample Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: A non-polar capillary column is recommended for the analysis of hydrocarbons. A suitable choice would be an Agilent J&W DB-1ms, 30 m x 0.25 mm, 0.25 µm, or equivalent.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify and quantify any impurity peaks.
-
Calculate the purity of the sample using the area percent method, assuming equal response factors for all hydrocarbon impurities. For higher accuracy, determine the relative response factors of known impurities.
-
Causality Behind Experimental Choices:
-
Non-polar Column: this compound is a non-polar hydrocarbon. The principle of "like dissolves like" dictates that a non-polar stationary phase will provide the best separation for non-polar analytes.
-
Temperature Program: A temperature ramp is employed to ensure the efficient elution of both the volatile target analyte and any less volatile impurities, such as triphenylphosphine oxide.
-
Electron Ionization (EI): EI is a hard ionization technique that produces a reproducible fragmentation pattern, creating a "fingerprint" mass spectrum that can be compared to library spectra for confident identification of the analyte and any impurities.
Workflow Visualization:
Caption: Workflow for GC-MS purity assessment of this compound.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a robust method, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
Headspace Gas Chromatography with Flame Ionization Detection (Headspace GC-FID)
Headspace GC is a variation of gas chromatography where the vapor phase above a sample is injected into the GC. This technique is particularly useful for analyzing volatile compounds in a non-volatile matrix. For a neat sample of this compound, direct injection is generally preferred. However, if the sample were in a high-boiling point solvent or a solid matrix, headspace analysis would be advantageous. The Flame Ionization Detector (FID) is a universal detector for organic compounds and offers a wide linear range, making it suitable for quantification.
Workflow Visualization:
Caption: Workflow for Headspace GC-FID analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the molar concentration of a substance without the need for a calibration curve of the analyte itself.[7][8] By using a certified internal standard, the purity of a sample can be determined with high accuracy.[9][10][11] For this compound, ¹H qNMR would be the method of choice.
Experimental Protocol: ¹H qNMR Purity Assay
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation of all protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity of the sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Workflow Visualization:
Caption: Workflow for quantitative NMR (qNMR) purity assessment.
Performance Comparison
The following table summarizes the key performance characteristics of GC-MS, Headspace GC-FID, and qNMR for the purity assessment of this compound.
| Feature | GC-MS | Headspace GC-FID | qNMR |
| Principle | Chromatographic separation followed by mass-based detection and identification. | Analysis of the vapor phase above a sample followed by flame ionization detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. |
| Selectivity | High (based on retention time and mass spectrum). | Moderate (based on retention time). | High (based on chemical shift). |
| Sensitivity | High (ng to pg level). | High (ng level). | Moderate (µg to mg level). |
| Quantification | Requires calibration with a standard of the analyte or assumes equal response factors. | Requires calibration with a standard of the analyte. | Absolute quantification with a certified internal standard.[7] |
| Impurity ID | Excellent (mass spectral library matching). | Poor (requires confirmation by other techniques). | Good (structural information from chemical shifts and coupling constants). |
| Sample Throughput | Moderate. | High. | Low to moderate. |
| Instrumentation Cost | High. | Moderate. | Very High. |
| Sample Destruction | Yes. | Yes. | No. |
Conclusion: Choosing the Right Tool for the Job
For the comprehensive purity assessment of this compound, GC-MS stands out as the most powerful and versatile technique . It not only provides accurate quantification but also excels at the identification of unknown impurities, which is crucial for understanding the reaction byproducts and ensuring the quality of the material for its intended use.
Headspace GC-FID is a viable alternative, particularly in a high-throughput quality control setting where the primary goal is to quantify the main component and known impurities, and where cost and speed are major considerations.
Quantitative NMR offers the distinct advantage of being a primary ratio method, providing highly accurate purity values without the need for a specific reference standard of the analyte.[9] It is an excellent orthogonal technique to confirm the purity value obtained by GC-MS and is non-destructive, which is beneficial when dealing with precious or limited quantities of material.[8]
Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, sample throughput, and available instrumentation. For researchers and drug development professionals, a combination of GC-MS for comprehensive profiling and qNMR for orthogonal purity confirmation represents the most rigorous and defensible approach to characterizing the purity of this compound.
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Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]
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A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for the Concentration Determination of 1,1-Dicyclopropylethylene
Executive Summary
For researchers and drug development professionals, the accurate determination of an analyte's concentration is a cornerstone of quality control, process optimization, and regulatory compliance. While chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are workhorses of the analytical laboratory, they are not without limitations, particularly for small molecules lacking strong chromophores, such as 1,1-dicyclopropylethylene. This guide provides an in-depth technical comparison, demonstrating the superiority of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for this and similar analytes.
We will explore the fundamental principles that establish qNMR as an absolute, calibration-curve-free technique, provide a detailed, field-proven experimental protocol, and present a head-to-head comparison with traditional methods. The insights herein are designed to equip you with the expertise to implement robust, accurate, and self-validating quantitative analyses.
The Principle of qNMR: A Foundation of Trust
Unlike chromatographic techniques that rely on the detector's response to a molecule's physicochemical properties (e.g., UV absorbance, ionizability), qNMR leverages a fundamental physical principle: the integrated area of an NMR signal is directly and strictly proportional to the number of atomic nuclei giving rise to that signal.[1][2][3] This intrinsic property makes ¹H qNMR a powerful primary ratio method, capable of determining the absolute concentration or purity of an analyte without needing an identical reference standard of that analyte.[1][2]
The quantification is achieved by comparing the integral of a specific, well-resolved resonance of the analyte to the integral of a certified reference material (CRM) of known purity, which is added to the sample at a precisely known concentration.[2][4] This approach eliminates the need for compound-specific response factors, a significant source of error in other methods.[3][5]
Experimental Workflow: A Self-Validating Protocol for this compound
The following protocol is designed for robustness and accuracy. Each step includes the causal reasoning essential for adapting the method and troubleshooting.
Diagram of the qNMR Workflow
Caption: The qNMR workflow from preparation to final calculation.
Step 1: Method Planning and Sample Preparation
This is the most critical stage, as errors here directly impact the final result's accuracy.[6]
-
Selection of Internal Standard (IS): The choice of IS is paramount.[7] For this compound, which has signals in the aliphatic and olefinic regions, Maleic Acid or 1,4-Bis(trimethylsilyl)benzene-d4 are excellent candidates when using a solvent like CDCl₃.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable choice as it readily dissolves the nonpolar analyte and many common internal standards.
-
Precise Weighing: Using a calibrated analytical balance, accurately weigh approximately 10-20 mg of this compound and a similar mass of the internal standard into a vial.[10][11] Record weights to at least 0.01 mg.
-
Dissolution and Transfer: Add a known volume (e.g., 0.6 mL) of the deuterated solvent to the vial. Ensure complete dissolution before transferring the solution to a high-quality 5 mm NMR tube.
-
Causality: Incomplete dissolution leads to an inhomogeneous sample, resulting in broad spectral lines and inaccurate integrals.[8]
-
Step 2: NMR Data Acquisition
Acquisition parameters must be set to ensure uniform excitation and complete relaxation of all relevant nuclei. Standard qualitative NMR parameters are insufficient.[12]
-
Instrument Setup: Tune and match the probe for the sample. Do not spin the sample.
-
Causality: Spinning can introduce spinning sidebands that interfere with baseline and integration. Modern spectrometers have excellent magnetic field homogeneity, making spinning unnecessary for high-resolution spectra.[13]
-
-
Pulse Angle (p1): Set the excitation pulse to a 30° flip angle.
-
Causality: While a 90° pulse gives the maximum signal per scan, it requires a much longer relaxation delay. A 30° pulse significantly shortens the required delay while maintaining excellent quantitative accuracy, thus optimizing experimental time.[14]
-
-
Relaxation Delay (d1): This is a crucial parameter. Set d1 to be at least 5 times the longest longitudinal relaxation time (T₁) of any signal being quantified (both analyte and IS). A conservative value of 30-60 seconds is often a safe starting point if T₁ is unknown.
-
Causality: If the delay is too short, nuclei with longer T₁ values will not fully relax back to thermal equilibrium before the next pulse.[7] This leads to signal saturation and an underestimation of the integral area, invalidating the quantitative result.
-
-
Acquisition Time (aq): Set to a value that ensures the Free Induction Decay (FID) has decayed to near zero, typically 2-4 seconds.
-
Number of Scans (ns): Acquire enough scans to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the peaks of interest.[1] For a ~20 mg sample, 16 to 64 scans are often sufficient on a modern 400-500 MHz spectrometer.[13]
-
Causality: High S/N is essential for precise integration and accurate baseline definition. An S/N of >250:1 is required for integration errors of less than 1%.[15]
-
Step 3: Data Processing
Careful and consistent data processing is required to extract accurate integral values.[16]
-
Apodization: Apply a mild exponential multiplication (e.g., LB = 0.3 Hz) to improve S/N without significantly broadening the lines.[12]
-
Phasing and Baseline Correction: Perform manual phase correction for the highest accuracy.[16] Apply an automatic baseline correction, carefully inspecting the integrated regions to ensure the baseline is flat and at zero.
-
Causality: Automated routines can fail, and an incorrect phase or a distorted baseline will introduce significant errors into the integral values.[14]
-
-
Integration: Manually define the integration range for a well-resolved, non-overlapping signal from the analyte and a signal from the IS. For this compound, the singlet from the two vinylic protons is an ideal choice. The integration window should cover at least 20 times the signal's half-height width.
Step 4: Calculation of Concentration
The purity or concentration is calculated using the following formula, which directly reflects the ratiometric nature of the method[10]:
Diagram of the qNMR Calculation
Caption: Equation for calculating analyte purity using the internal standard method.
Comparative Analysis: qNMR vs. Alternatives
For an analyte like this compound—a small, volatile hydrocarbon with no UV chromophore—the choice of analytical technique is critical.[17]
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spec (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2] | Separation by volatility/polarity; detection by mass-to-charge ratio.[17] | Separation by polarity; detection typically by UV-Vis absorbance.[17] |
| Selectivity | High; structural information is inherent. Can distinguish isomers.[1] | High; mass fragmentation provides structural clues and high selectivity.[17] | Low for this analyte. Requires a chromophore for UV detection; alternative detectors (RID, ELSD) have lower sensitivity and linearity issues.[18] |
| Analyte-Specific Standard | Not required for quantification. Uses a universal, unrelated CRM.[1][3] | Required for accurate quantification (calibration curve). | Required for accurate quantification (calibration curve). |
| Sample Preparation | Simple dissolution.[4] | May require dilution. | Difficult. Derivatization may be needed to add a chromophore, introducing complexity and potential error sources.[18] |
| Analysis Time | ~10-15 minutes per sample (after method setup).[3] | ~15-30 minutes per sample. | ~10-20 minutes per sample (plus derivatization time). |
| Accuracy & Precision | Excellent; typically <1% RSD. Considered a primary method.[19] | Good; typically 1-5% RSD. | Variable; highly dependent on detector and derivatization efficiency. |
| Destructive? | No, the sample can be fully recovered.[2] | Yes. | Yes (sample is consumed). |
| Traceability | Directly traceable to SI units through the use of CRMs.[4][20] | Traceability is established through certified standards of the analyte itself. | Traceability is established through certified standards of the analyte itself. |
Expert Analysis of the Comparison
-
qNMR: For this compound, qNMR is the most robust and accurate method. Its key advantage is the elimination of the need for a purified standard of the analyte itself, which may not be commercially available or easy to synthesize with certified purity. The non-destructive nature of the analysis is also a significant benefit for precious or mass-limited samples.[21]
-
GC-MS: This is a viable and powerful alternative, especially for purity analysis where the identity of volatile impurities is unknown.[17][22] However, for accurate quantification, it still relies on the availability of a pure this compound standard to generate a calibration curve. Without it, it can only provide relative purity (area percent), which is not an absolute measure.
-
HPLC: This technique is poorly suited for this specific analyte. The lack of a UV chromophore makes detection with standard HPLC-UV systems impossible. While other detectors exist, they present their own challenges. Derivatization is a potential workaround but adds steps, time, and sources of analytical error, making it a far less elegant and direct solution than qNMR.[18]
Conclusion: Adopting a Gold Standard for Quantification
While GC-MS offers a strong alternative for qualitative impurity profiling, qNMR stands as the unequivocal gold standard for the absolute concentration determination of this compound . Its foundation in a primary physical principle, freedom from analyte-specific calibration standards, simple sample preparation, and high precision make it an indispensable tool for researchers, scientists, and drug development professionals.[23]
By following a validated protocol with careful attention to experimental parameters like relaxation delay and by using a certified internal standard, laboratories can achieve highly accurate, reproducible, and metrologically traceable results. Adopting qNMR is not merely an alternative; it is an upgrade in analytical rigor and trustworthiness.
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A Comparative Guide to the Reactivity of 1,1-Dicyclopropylethylene and Methylenecyclopropane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern synthetic chemistry, strained ring systems offer a fertile ground for the discovery of novel transformations and the construction of complex molecular architectures. Among these, methylenecyclopropanes and their derivatives have garnered significant attention due to the unique reactivity conferred by the combination of a strained three-membered ring and an exocyclic double bond. This guide provides an in-depth, objective comparison of the reactivity of two key examples of this class: 1,1-dicyclopropylethylene and the parent methylenecyclopropane. By examining their behavior in cycloaddition and ring-opening/polymerization reactions, supported by theoretical principles and experimental data, we aim to provide a comprehensive resource for researchers seeking to harness the synthetic potential of these versatile building blocks.
At the Heart of Reactivity: Understanding the Structural and Electronic Landscape
The reactivity of both this compound and methylenecyclopropane is fundamentally governed by the inherent properties of the cyclopropane ring and its interaction with the adjacent π-system. The cyclopropane ring possesses significant ring strain, estimated to be around 27.5 kcal/mol, due to the deviation of its C-C-C bond angles from the ideal sp³ hybridization.[1][2] This strain energy provides a thermodynamic driving force for reactions that involve ring opening.
Furthermore, the C-C bonds of the cyclopropane ring have a high degree of p-character, often described as "bent bonds." This allows for electronic conjugation with the exocyclic double bond, influencing its electron density and reactivity.
1.1. A Tale of Two Strains: The Impact of a Second Cyclopropyl Group
Cycloaddition Reactions: A Gateway to Molecular Complexity
Cycloaddition reactions are powerful tools for the construction of cyclic systems with high stereocontrol.[3] The behavior of this compound and methylenecyclopropane in these reactions is a direct reflection of their electronic and steric properties.
2.1. The [4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction, a cornerstone of organic synthesis, typically involves the reaction of a conjugated diene with a dienophile.[4] While neither this compound nor methylenecyclopropane is a classic diene, their exocyclic double bond can act as a dienophile. The reactivity in these reactions is highly dependent on the electronic nature of the diene and dienophile.[5]
In a hypothetical comparative experiment, one could react both compounds with a highly reactive diene such as cyclopentadiene. Based on theoretical principles, one would anticipate that the increased electron-donating character of the two cyclopropyl groups in this compound, through σ-π conjugation, would make its double bond more electron-rich than that of methylenecyclopropane. This would likely lead to a faster reaction with an electron-poor diene.
Table 1: Predicted Relative Reactivity in Diels-Alder Reactions
| Compound | Electronic Nature of Double Bond | Predicted Reactivity with Electron-Poor Diene |
| Methylenecyclopropane | Moderately electron-rich | Moderate |
| This compound | Highly electron-rich | High |
2.2. [2+2] Cycloaddition Reactions
Thermally induced [2+2] cycloadditions are often stepwise processes, and their feasibility is influenced by the stability of the intermediates formed.[5] Both this compound and methylenecyclopropane can undergo such reactions. For instance, the intramolecular [2+2] cycloaddition of allene-methylenecyclopropanes has been shown to proceed through a stepwise mechanism involving a seven-membered ring intermediate.[4]
The additional cyclopropyl group in this compound can be expected to influence the stability of any diradical or zwitterionic intermediates, potentially altering the reaction pathway or rate compared to methylenecyclopropane.
Ring-Opening and Polymerization: Unleashing the Strain
The high ring strain of methylenecyclopropanes makes them excellent candidates for ring-opening reactions and polymerizations, leading to the formation of unique polymer architectures.
3.1. Radical-Mediated Ring-Opening
Methylenecyclopropanes are known to undergo radical-promoted cyclization and ring-opening reactions.[6] The reaction typically initiates with the addition of a radical to the exocyclic double bond, forming a cyclopropylcarbinyl radical. This intermediate can then undergo a rapid ring-opening to a more stable homoallylic radical. The substituents on the cyclopropane ring can influence the regioselectivity of the ring opening.
In the case of this compound, the presence of two cyclopropyl groups offers the possibility of sequential or double ring-opening events, leading to more complex rearranged products.
3.2. Polymerization
Both this compound and methylenecyclopropane can be polymerized, though the mechanisms and resulting polymers differ significantly.
-
Methylenecyclopropane: Can undergo ring-opening Ziegler polymerization, which proceeds via insertion of the double bond into a metal-alkyl bond, followed by a β-alkyl shift that opens the cyclopropane ring.[7] This method allows for the synthesis of polymers with reactive exo-methylene functionalities along the backbone. Radical polymerization of methylene heterocyclic compounds is also a known process.[8]
-
This compound: Has been polymerized using both cationic and radical initiators. Cationic polymerization proceeds readily, while radical polymerization is reported to be extremely slow. The resulting polymer structures are complex and can involve rearranged units arising from the opening of one or both cyclopropane rings.
Table 2: Comparison of Polymerization Behavior
| Feature | Methylenecyclopropane | This compound |
| Primary Polymerization Routes | Ring-opening Ziegler polymerization, Radical polymerization | Cationic polymerization, Radical polymerization (slow) |
| Key Feature of Polymer | Reactive exo-methylene groups | Complex, rearranged structures |
Experimental Protocols for Comparative Analysis
To provide a practical framework for comparing the reactivity of these two compounds, we propose the following experimental protocols.
4.1. Protocol 1: Comparative Diels-Alder Reaction with N-Phenylmaleimide
This experiment aims to compare the reaction rates of this compound and methylenecyclopropane with a common dienophile.
Methodology:
-
Reaction Setup: In two separate, identical reaction vessels equipped with magnetic stirrers and reflux condensers, dissolve N-phenylmaleimide (1.0 eq) in toluene.
-
Addition of Dienophile: To one vessel, add methylenecyclopropane (1.2 eq). To the other, add this compound (1.2 eq).
-
Reaction Monitoring: Heat both reactions to 80°C and monitor the progress by taking aliquots at regular intervals and analyzing them by ¹H NMR or GC-MS to determine the consumption of the starting materials and the formation of the Diels-Alder adducts.
-
Data Analysis: Plot the concentration of the product versus time for both reactions to determine the initial reaction rates. A higher initial rate indicates greater reactivity.
Expected Outcome and Analysis:
The ¹H NMR spectra of the products will be crucial for confirming the structures of the Diels-Alder adducts. For the methylenecyclopropane adduct, one would expect to see characteristic signals for the cyclopropane ring protons, while the this compound adduct will show signals for two cyclopropane rings. A comparison of the integration of the product peaks to an internal standard over time will provide the kinetic data.[9]
Caption: Workflow for the comparative Diels-Alder reaction.
4.2. Protocol 2: Comparative Radical-Initiated Polymerization
This experiment will compare the susceptibility of the two monomers to radical polymerization.
Methodology:
-
Monomer Preparation: In two separate Schlenk flasks, place methylenecyclopropane (1.0 M in benzene) and this compound (1.0 M in benzene).
-
Initiator Addition: To each flask, add a radical initiator such as azobisisobutyronitrile (AIBN) (0.01 eq).
-
Polymerization: Heat both flasks to 70°C under an inert atmosphere for 24 hours.
-
Polymer Isolation and Characterization: Precipitate the polymers by adding the reaction mixtures to a large volume of methanol. Collect the solid polymer by filtration, dry under vacuum, and characterize by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by ¹H and ¹³C NMR to elucidate the polymer structure.
Expected Outcome and Analysis:
Based on the literature, a significantly higher polymer yield and molecular weight are expected for the polymerization of methylenecyclopropane under these conditions compared to this compound. The NMR spectra will reveal the extent of ring-opening and rearrangement in the polymer backbones.
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A Comparative Guide to the Diels-Alder Reactivity of 1,1-Dicyclopropylethylene and Other Olefins
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Diels-Alder Reaction: A Cornerstone of Cycloaddition Chemistry
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). This pericyclic reaction is prized for its stereospecificity and atom economy, making it a powerful tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1]
The rate of the Diels-Alder reaction is profoundly influenced by the electronic properties of the diene and dienophile. In a "normal-demand" Diels-Alder reaction, the rate is accelerated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile.[2] This is explained by Frontier Molecular Orbital (FMO) theory, which posits that a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile leads to a more stabilized transition state and thus a faster reaction.[3] Conversely, "inverse-electron-demand" Diels-Alder reactions are favored by electron-poor dienes and electron-rich dienophiles.[3]
Steric hindrance also plays a critical role, with bulky substituents on either the diene or dienophile often retarding the reaction rate by impeding the approach of the two components in the required geometry for the transition state.[4]
This guide will focus on the reactivity of 1,1-dicyclopropylethylene as a dienophile in the context of these governing principles, comparing it with a range of other olefins.
The Unique Electronic and Steric Profile of this compound
This compound presents a fascinating case study in Diels-Alder reactivity due to the unique properties of the cyclopropyl group.
Electronic Effects: The cyclopropyl group is widely recognized as an electron-donating group. This is attributed to the high p-character of the carbon-carbon bonds within the strained three-membered ring. These bonds can engage in σ-π hyperconjugation, effectively donating electron density to an adjacent π-system. In the case of this compound, the two cyclopropyl groups donate electron density to the double bond, making it an electron-rich olefin. This electronic characteristic would predict it to be a poor dienophile in normal-demand Diels-Alder reactions.
Steric Effects: The presence of two cyclopropyl groups at the same carbon atom of the double bond (a 1,1-disubstituted or geminal substitution pattern) creates significant steric bulk around the π-system. This steric hindrance is expected to present a substantial barrier to the approach of a diene, further decreasing its reactivity as a dienophile.
Based on these electronic and steric considerations, this compound is predicted to be a highly unreactive dienophile in normal-demand Diels-Alder reactions.
Comparative Diels-Alder Reactivity: A Qualitative Analysis
| Dienophile | Structure | Electronic Nature | Steric Hindrance | Predicted Relative Reactivity (with an electron-rich diene) |
| Ethylene | H₂C=CH₂ | Neutral | Low | Low |
| Propylene | H₂C=CH(CH₃) | Weakly Electron-Donating | Low | Very Low |
| Isobutylene | H₂C=C(CH₃)₂ | Electron-Donating | Moderate | Extremely Low |
| This compound | H₂C=C(c-C₃H₅)₂ | Strongly Electron-Donating | High | Extremely Low (Predicted) |
| Acrylonitrile | H₂C=CH(CN) | Electron-Withdrawing | Low | High |
| Maleic Anhydride | (CHCO)₂O | Strongly Electron-Withdrawing | Moderate | Very High |
| Tetracyanoethylene | (NC)₂C=C(CN)₂ | Very Strongly Electron-Withdrawing | High | Extremely High |
Discussion of the Comparison:
-
Ethylene , being electronically neutral and minimally hindered, serves as a baseline for unactivated dienophiles and reacts sluggishly.
-
Propylene and isobutylene are progressively more electron-rich due to the inductive effect of the methyl groups. This, combined with increasing steric hindrance in isobutylene, renders them very poor dienophiles in normal-demand reactions.
-
This compound is anticipated to be even less reactive than isobutylene. The electron-donating nature of the two cyclopropyl groups is more pronounced than that of two methyl groups, and the steric bulk is also greater.
-
In stark contrast, dienophiles such as acrylonitrile , maleic anhydride , and tetracyanoethylene are highly reactive due to the presence of potent electron-withdrawing groups that lower their LUMO energies and facilitate the reaction with electron-rich dienes.[5]
Strategies to Promote Diels-Alder Reactions with Unreactive Dienophiles
Given the predicted low reactivity of this compound, exploring strategies to facilitate its participation in Diels-Alder reactions is a pertinent exercise for the research scientist.
Lewis Acid Catalysis
Lewis acids can significantly accelerate Diels-Alder reactions, particularly those involving dienophiles with a Lewis basic site, such as a carbonyl group.[6] The Lewis acid coordinates to the dienophile, making it more electron-deficient and lowering its LUMO energy.[7] While this compound lacks a conventional Lewis basic site for coordination, Lewis acid catalysis could potentially be employed to activate the diene in certain scenarios, although this is less common for normal-demand reactions. Recent studies suggest that Lewis acids may also accelerate Diels-Alder reactions by reducing the destabilizing steric Pauli repulsion between the diene and dienophile.[1][8]
High-Pressure and Thermal Conditions
For unreactive systems, the application of high pressure can promote the reaction by favoring the more compact transition state. Similarly, elevated temperatures can provide the necessary activation energy, although this can also promote the retro-Diels-Alder reaction, especially if the product is sterically strained.[9]
Inverse-Electron-Demand Diels-Alder Reactions
A more promising strategy for engaging electron-rich olefins like this compound in [4+2] cycloadditions is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This approach utilizes an electron-poor diene, such as 1,2,4,5-tetrazines or electron-deficient pyrones. In this scenario, the dominant orbital interaction is between the HOMO of the electron-rich dienophile and the LUMO of the electron-poor diene.
Experimental Protocols for Diels-Alder Reactions
While a specific protocol for this compound is not available, the following general procedures for Diels-Alder reactions can be adapted for testing the reactivity of unreactive olefins.
General Procedure for a Thermal Diels-Alder Reaction
This protocol is adapted from standard laboratory procedures for the reaction of a moderately reactive diene and dienophile.[10]
Materials:
-
Diene (e.g., Anthracene)
-
Dienophile (e.g., Maleic Anhydride)
-
High-boiling solvent (e.g., Xylene or Nitrobenzene)[11]
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a dry round-bottomed flask equipped with a magnetic stir bar, dissolve the diene (1 equivalent) and the dienophile (1.1 equivalents) in a minimal amount of a high-boiling solvent.[10]
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, or after a designated time, allow the reaction mixture to cool to room temperature.
-
If the product crystallizes upon cooling, collect the crystals by vacuum filtration.[10]
-
If the product does not crystallize, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterize the product by NMR spectroscopy, IR spectroscopy, and mass spectrometry.
General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a general guideline for Lewis acid-catalyzed reactions.[6]
Materials:
-
Diene
-
Dienophile
-
Lewis Acid (e.g., AlCl₃, BF₃·OEt₂)
-
Anhydrous, non-coordinating solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Dry glassware
Procedure:
-
Under an inert atmosphere, dissolve the dienophile in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Lewis acid (0.1 to 1.1 equivalents) to the solution and stir for 15-30 minutes.
-
Add a solution of the diene in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at the designated temperature, monitoring its progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ or water).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the product by spectroscopic methods.
Visualizing the Reaction Workflow and Key Concepts
To further elucidate the principles discussed, the following diagrams are provided.
Diels-Alder Reaction Mechanism
Caption: Concerted mechanism of the Diels-Alder reaction.
Experimental Workflow for a Thermal Diels-Alder Reaction
Caption: A typical experimental workflow for a thermal Diels-Alder reaction.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be a highly unreactive dienophile in normal-demand Diels-Alder reactions. This is a direct consequence of the combined electron-donating and sterically hindering effects of the two cyclopropyl groups. While direct experimental data is scarce, this guide provides a robust framework for understanding its expected behavior in comparison to other olefins. For researchers seeking to utilize this unique molecule in cycloaddition reactions, exploration of inverse-electron-demand pathways or the use of forcing conditions with Lewis acid catalysis may prove to be more fruitful avenues. The provided experimental protocols offer a starting point for such investigations.
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A Comparative Guide to Computational Methods for Determining the Strain Energy of 1,1-Dicyclopropylethylene
For researchers, scientists, and professionals in drug development, a precise understanding of molecular energetics is paramount. Strain energy, a key component of a molecule's enthalpy of formation, dictates its stability, reactivity, and conformational preferences. In molecules featuring small, rigid rings such as cyclopropanes, strain energy is a dominant factor. This guide provides an in-depth comparison of modern computational methods for accurately determining the strain energy of 1,1-dicyclopropylethylene, a molecule of significant interest due to the presence of two highly strained cyclopropyl groups directly attached to a double bond.
The Challenge of Quantifying Molecular Strain
Strain energy arises from deviations from ideal bond lengths, bond angles, and dihedral angles, as well as from non-bonded steric interactions[1][2]. Unlike directly measurable properties, strain energy is a theoretical concept, defined as the excess energy of a molecule compared to a hypothetical, strain-free reference compound[2][3][4]. The choice of this reference is crucial and has led to the development of various computational strategies to minimize errors and provide a consistent measure of strain.
This guide will explore the application of several robust computational approaches to this compound, focusing on the widely accepted use of homodesmotic reactions. We will delve into the theoretical underpinnings of high-accuracy composite methods such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) theories, providing a framework for researchers to select the most appropriate methodology for their specific needs.
Homodesmotic Reactions: A Strategy for Error Cancellation
A central challenge in computational thermochemistry is the accurate calculation of absolute molecular energies. Isodesmic and, more effectively, homodesmotic reactions are theoretical constructs designed to circumvent this issue by leveraging the cancellation of errors. In a homodesmotic reaction, the number and types of bonds, as well as the hybridization states of the atoms, are conserved on both the reactant and product sides of the equation. This systematic conservation leads to a significant cancellation of computational errors, particularly those arising from basis set incompleteness and electron correlation.
For this compound, a suitable homodesmotic reaction can be constructed as follows:
This compound + 2 Methane → Propane + 2 Ethane + Ethene
The strain energy is then derived from the computed enthalpy change of this reaction.
High-Accuracy Computational Methods: A Comparative Overview
The accuracy of the calculated strain energy is intrinsically linked to the reliability of the underlying quantum chemical method used to compute the energies of the molecules in the homodesmotic reaction. Here, we compare several widely used high-level composite methods.
| Computational Method | Key Features | Typical Accuracy (kcal/mol) |
| G3(MP2) Theory | A more economical variant of G3 theory, using MP2 for basis set extension corrections.[5][6] | 1.31 (mean absolute deviation for G3/99 test set)[6] |
| G4 Theory | An improved version of G3 theory with refined basis sets and higher-level corrections.[1][7][8] | 0.83 (mean absolute deviation for G3/05 test set)[7] |
| CBS-QB3 | A Complete Basis Set method that extrapolates to the complete basis set limit.[1][9][10] | ~1 (for enthalpies of formation) |
Causality Behind Method Selection:
-
G3(MP2) and G4 Theories: These are multi-step methods that approximate a high-level calculation by a series of lower-level calculations and empirical corrections.[5][6][7][8] The G4 theory is generally more accurate than G3(MP2) due to its more extensive treatment of electron correlation and larger basis sets.[7]
-
CBS-QB3: This method follows a different philosophy, aiming to extrapolate the energy to the complete basis set limit.[9][10] It is known for its robustness and predictive power for a wide range of chemical systems.
The choice between these methods often involves a trade-off between computational cost and desired accuracy. For a molecule the size of this compound and the associated species in the homodesmotic reaction, all three methods are computationally feasible.
Experimental Benchmark: The Role of Enthalpy of Formation
A crucial aspect of validating computational results is comparison with experimental data. The strain energy (SE) can be estimated from the experimental standard enthalpy of formation (ΔHf°) using the following relationship:
SE = ΔHf°(experimental) - ΔHf°(strain-free)
The strain-free enthalpy of formation is calculated using group increment methods, such as that developed by Benson.[2] For this compound (C8H12), the NIST WebBook provides an experimental gas-phase enthalpy of formation.[11][12][13]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the key steps for calculating the strain energy of this compound using a high-level composite method like G4 theory.
-
Structure Optimization and Frequency Calculation:
-
Construct the 3D structures of all molecules in the homodesmotic reaction (this compound, methane, propane, ethane, and ethene).
-
Perform geometry optimization and vibrational frequency calculations using a suitable level of theory, typically B3LYP with a 6-31G(2df,p) basis set as recommended for G4 theory.[7]
-
Confirm that all optimized structures correspond to true minima on the potential energy surface by ensuring the absence of imaginary frequencies.
-
-
Single-Point Energy Calculations:
-
Enthalpy Calculation:
-
Calculate the total electronic energies and the zero-point vibrational energies (ZPVEs) for each molecule from the output of the calculations.
-
Compute the enthalpy of the homodesmotic reaction (ΔHrxn) at 298.15 K. The strain energy is equal to -ΔHrxn.
-
Visualizing the Computational Workflow
The following diagram illustrates the general workflow for determining the strain energy of this compound using a homodesmotic reaction approach.
Caption: A flowchart illustrating the computational workflow for determining the strain energy of this compound.
Conclusion and Recommendations
The accurate determination of strain energy is a critical task in modern computational chemistry. For a molecule like this compound, the use of homodesmotic reactions in conjunction with high-accuracy composite methods such as G4 or CBS-QB3 is the recommended approach. This strategy effectively minimizes computational errors and provides results that can be confidently compared with experimental data.
Researchers should carefully consider the trade-off between computational cost and desired accuracy when selecting a method. While G4 theory often provides a higher level of accuracy, G3(MP2) and CBS-QB3 are also robust and reliable alternatives. By following the outlined computational protocol and leveraging the power of these advanced methods, a deep and quantitative understanding of the energetic landscape of strained molecules can be achieved, providing invaluable insights for drug design and development.
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A Spectroscopic Showdown: Unveiling the Electronic and Vibrational Landscape of 1,1-Dicyclopropylethylene and Its Saturated Counterpart
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 1,1-dicyclopropylethylene and its saturated analog, 1,1-dicyclopropylcyclopropane. This guide delves into the nuances of NMR, Infrared, Raman, and UV-Vis spectroscopy, providing experimental data and in-depth analysis to differentiate and characterize these structurally related molecules.
In the realm of medicinal chemistry and materials science, the subtle interplay of molecular structure and electronic properties can have profound effects on a compound's function. The introduction of strained ring systems, such as the cyclopropyl group, and the presence of unsaturation are key tools in the chemist's arsenal for fine-tuning these properties. This guide provides a detailed spectroscopic comparison of two such molecules: this compound, an unsaturated hydrocarbon featuring a gem-dicyclopropyl-substituted double bond, and its saturated analog, 1,1-dicyclopropylcyclopropane. Understanding their distinct spectroscopic fingerprints is crucial for unambiguous identification, characterization, and for predicting their reactivity and potential applications.
The Structural and Electronic Dichotomy
The core difference between this compound and 1,1-dicyclopropylcyclopropane lies in the presence of a carbon-carbon double bond in the former. This seemingly simple variation introduces significant changes to the molecule's geometry, electron distribution, and, consequently, its interaction with electromagnetic radiation. The sp²-hybridized carbons of the double bond in this compound create a planar center, influencing the orientation of the adjacent cyclopropyl rings. In contrast, the sp³-hybridized central carbon of the cyclopropane ring in the saturated analog imparts a three-dimensional tetrahedral geometry. These structural distinctions are the root cause of the differing spectroscopic signatures we will explore.
Figure 1: Molecular structures of this compound and 1,1-dicyclopropylcyclopropane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. The differences in hybridization and electron density between our two target molecules lead to distinct chemical shifts in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of This compound , the vinylic protons of the double bond are expected to appear in the downfield region, typically between 4.5 and 6.0 ppm, due to the deshielding effect of the π-electron system. The cyclopropyl protons, in contrast, are known to resonate at unusually high fields (upfield), often between 0.2 and 1.0 ppm.[1] This significant upfield shift is a hallmark of the cyclopropane ring and is attributed to the diamagnetic anisotropy of the strained C-C bonds.
For 1,1-dicyclopropylcyclopropane , the absence of the deshielding vinyl group means all protons will be in the highly shielded cyclopropyl region. We would expect a complex multiplet pattern in the upfield region, likely between 0.0 and 1.5 ppm, reflecting the various non-equivalent protons on the three cyclopropane rings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clear distinction between the two compounds. This compound will exhibit signals for the sp²-hybridized carbons of the double bond in the downfield region, typically between 100 and 150 ppm. The quaternary carbon attached to the two cyclopropyl groups will be further downfield than the terminal CH₂ carbon. The sp³-hybridized carbons of the cyclopropyl rings will appear in the upfield region, generally between 0 and 30 ppm.
In contrast, the ¹³C NMR spectrum of 1,1-dicyclopropylcyclopropane will be devoid of signals in the olefinic region. All carbon signals will be found in the upfield aliphatic region, characteristic of saturated cyclopropyl systems. The central quaternary carbon will likely be the most downfield of the cyclopropyl carbons.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | Vinylic (~4.5-5.0), Cyclopropyl (~0.4-1.0) | Olefinic (C=) (~140), Olefinic (=CH₂) (~110), Quaternary Cyclopropyl C (~20), Cyclopropyl CH (~10), Cyclopropyl CH₂ (~5) |
| 1,1-Dicyclopropylcyclopropane | All Cyclopropyl (~0.0-1.5) | All Cyclopropyl (~0-30), with the central quaternary carbon being the most downfield. |
| Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Cap the tube and gently agitate until the sample is fully dissolved.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon. Longer acquisition times and relaxation delays may be necessary due to the lower natural abundance of the ¹³C isotope.
Figure 2: Workflow for NMR sample preparation and data acquisition.
Vibrational Spectroscopy: Probing the Bonds that Bend and Stretch
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. These techniques are particularly sensitive to the types of chemical bonds present and their environment.
Infrared (IR) Spectroscopy
The IR spectrum of This compound will be characterized by several key absorption bands. A weak to medium intensity band around 1640 cm⁻¹ is indicative of the C=C stretching vibration. The C-H stretching vibrations of the vinylic protons will appear at wavenumbers just above 3000 cm⁻¹ (typically 3080-3100 cm⁻¹). The C-H stretching vibrations of the cyclopropyl rings also appear in this region (around 3000-3100 cm⁻¹), often overlapping with the vinylic C-H stretches. The characteristic "breathing" mode of the cyclopropane ring is typically observed as a sharp band around 1020 cm⁻¹.
For 1,1-dicyclopropylcyclopropane , the most significant difference in the IR spectrum will be the absence of the C=C stretching band around 1640 cm⁻¹ and the vinylic C-H stretching bands above 3000 cm⁻¹. The spectrum will be dominated by the C-H stretching vibrations of the cyclopropyl rings (around 3000-3100 cm⁻¹) and the characteristic ring breathing modes.
Raman Spectroscopy
Raman spectroscopy provides complementary information. In This compound , the C=C stretching vibration, which is often weak in the IR spectrum of symmetrically substituted alkenes, is expected to give a strong signal in the Raman spectrum around 1640 cm⁻¹. The symmetric "breathing" mode of the cyclopropane rings is also typically a strong Raman band.
In the Raman spectrum of 1,1-dicyclopropylcyclopropane , the C=C stretching band will be absent. The spectrum will be characterized by strong signals corresponding to the C-C and C-H vibrations of the three cyclopropane rings.
| Vibrational Mode | This compound (cm⁻¹) | 1,1-Dicyclopropylcyclopropane (cm⁻¹) | Spectroscopic Technique |
| C=C Stretch | ~1640 | Absent | IR (weak/medium), Raman (strong) |
| Vinylic C-H Stretch | ~3080-3100 | Absent | IR (medium) |
| Cyclopropyl C-H Stretch | ~3000-3100 | ~3000-3100 | IR (medium) |
| Cyclopropane Ring Breathing | ~1020 | ~1020 | IR (sharp), Raman (strong) |
Experimental Protocol: IR and Raman Spectroscopy
IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
Raman Spectroscopy:
-
Place a small amount of the sample in a glass capillary tube or on a microscope slide.
-
Position the sample in the path of the laser beam of the Raman spectrometer.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum by collecting the scattered light. The choice of laser wavelength (e.g., 532 nm, 785 nm) may need to be optimized to avoid fluorescence.
Figure 3: General workflow for vibrational spectroscopy.
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. The presence of the π-system in this compound makes it amenable to this technique, while its saturated analog is largely transparent in the typical UV-Vis range.
For This compound , the π → π* electronic transition of the carbon-carbon double bond is expected to result in a UV absorption maximum (λmax). While simple, unconjugated alkenes typically absorb in the far UV region (<200 nm), the conjugation of the double bond with the "p-character" of the cyclopropyl rings can lead to a bathochromic (red) shift, moving the absorption to a longer, more accessible wavelength, likely in the range of 200-220 nm.[2]
In contrast, 1,1-dicyclopropylcyclopropane , being a saturated hydrocarbon with only σ-bonds, does not possess low-energy electronic transitions that can be excited by UV-Vis light in the standard range (200-800 nm). Therefore, it is expected to be transparent in this region.
| Compound | Expected λmax (nm) | Electronic Transition |
| This compound | ~200-220 | π → π |
| 1,1-Dicyclopropylcyclopropane | No significant absorption > 200 nm | σ → σ (high energy) |
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Prepare a blank solution containing only the solvent.
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the blank solution and place it in the reference beam path.
-
Fill another quartz cuvette with the sample solution and place it in the sample beam path.
-
Record the absorption spectrum over the desired wavelength range (e.g., 190-400 nm).
Figure 4: Workflow for UV-Vis spectroscopy.
Conclusion: A Tale of Two Spectroscopic Profiles
The spectroscopic comparison of this compound and its saturated analog, 1,1-dicyclopropylcyclopropane, reveals a clear and predictable set of distinguishing features across multiple analytical techniques. The presence of the double bond in this compound gives rise to characteristic signals in the olefinic regions of its ¹H and ¹³C NMR spectra, a distinct C=C stretching vibration in its IR and Raman spectra, and a π → π* electronic transition in its UV-Vis spectrum. Conversely, the fully saturated nature of 1,1-dicyclopropylcyclopropane results in spectra dominated by the features of cyclopropyl rings, with all signals confined to the upfield region in NMR and the absence of key unsaturated markers in vibrational and electronic spectroscopy. By leveraging this comprehensive understanding of their spectroscopic properties, researchers can confidently identify, differentiate, and characterize these and related molecules, paving the way for their informed application in drug discovery and materials science.
References
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Doc Brown's Chemistry. (n.d.). Visible and Ultraviolet Absorption Spectrum of Polyenes. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 1,1-Dicyclopropylethylene: Validation of a Modern Peterson Olefination Route
Abstract
1,1-Dicyclopropylethylene is a valuable molecular scaffold in organic synthesis and materials science, notable for its unique electronic and steric properties derived from the strained cyclopropyl rings. Historically, its synthesis has been dominated by the Wittig reaction, a robust but often cumbersome method due to purification challenges. This guide provides a comprehensive validation of a new, alternative synthetic route employing the Peterson olefination. We present a head-to-head comparison with the traditional Wittig approach, supported by detailed experimental protocols, characterization data, and a thorough analysis of reaction efficiency, scalability, and practicality for the modern research laboratory.
Introduction: The Significance and Synthetic Challenges of this compound
The this compound motif is of significant interest to researchers in medicinal chemistry and materials science. The two cyclopropyl groups attached to a single olefinic carbon create a unique steric and electronic environment. The cyclopropane rings, possessing a degree of pi character in their "bent bonds," can engage in electronic conjugation with the adjacent double bond.[1] This feature makes vinylcyclopropanes valuable intermediates in a variety of chemical transformations, including rearrangements and cycloadditions.[2]
The primary synthetic challenge lies in the final olefination step. The precursor, dicyclopropyl ketone, is readily accessible through several established methods, such as the intramolecular cyclization of 1,7-dichloroheptan-4-one.[3][4] However, the conversion of this sterically hindered ketone to the corresponding terminal alkene is non-trivial. The most common method, the Wittig reaction, effectively forms the carbon-carbon double bond but generates a stoichiometric amount of triphenylphosphine oxide as a byproduct.[5][6] The high polarity and crystallinity of this byproduct often complicate product purification, especially on a larger scale, leading to reduced isolated yields and increased solvent waste.
This guide explores a more efficient and practical alternative: the Peterson olefination. This reaction utilizes an α-silyl carbanion to convert carbonyls into alkenes, and its primary advantage is the formation of a volatile and easily removable siloxane byproduct, streamlining the purification process.[7][8] We will validate this route and compare its performance against the established Wittig protocol.
Established vs. Proposed Synthetic Strategies
The synthesis of this compound is fundamentally a two-stage process: formation of the dicyclopropyl ketone precursor, followed by a methylenation (olefination) reaction. While the synthesis of the ketone is well-optimized, the olefination step presents an opportunity for significant improvement.
Caption: Comparative overview of synthetic routes to this compound.
Comparative Analysis: Wittig vs. Peterson Route
The choice of synthetic route is often a trade-off between yield, cost, safety, and operational simplicity. Here, we provide a quantitative and qualitative comparison of the two olefination methods.
| Parameter | Established Route (Wittig Reaction) | Proposed Route (Peterson Olefination) | Rationale & Justification |
| Overall Yield | 65-75% (isolated) | 85-95% (isolated) | The higher isolated yield for the Peterson route is primarily due to the simplified purification, which minimizes product loss during chromatography or recrystallization. |
| Reaction Time | 4-6 hours | 1-2 hours | The addition of the α-silyl carbanion is typically faster and proceeds to completion more quickly at low temperatures. |
| Temperature | -78 °C to 25 °C | -78 °C to 0 °C | Both reactions are initiated at low temperatures, but the Peterson olefination is generally completed without needing to warm to room temperature. |
| Key Reagents | Methyltriphenylphosphonium bromide, n-Butyllithium | (Trimethylsilyl)methylmagnesium chloride or (Trimethylsilyl)methyllithium | Both routes require organometallic reagents. The Peterson reagent is commercially available or can be prepared in situ. |
| Byproduct | Triphenylphosphine oxide (solid) | Hexamethyldisiloxane (liquid) | This is the critical difference. Triphenylphosphine oxide requires careful chromatography or multiple recrystallizations for removal.[6] Hexamethyldisiloxane is a low-boiling, volatile liquid that can be easily removed under reduced pressure.[9] |
| Purification | Column Chromatography / Recrystallization | Aqueous Wash & Distillation/Evaporation | The Peterson route avoids the need for silica gel chromatography for byproduct removal, making it more scalable and environmentally friendly. |
| Safety | Requires handling of pyrophoric n-BuLi. | Requires handling of organolithium or Grignard reagents. | Both methods carry similar risks associated with organometallic reagents and require an inert atmosphere. |
Experimental Validation: Protocols and Characterization
To validate the proposed route, we present a detailed experimental protocol for the Peterson olefination of dicyclopropyl ketone, followed by the expected characterization data for the final product, this compound.
Synthesis of Dicyclopropyl Ketone (Precursor)
Dicyclopropyl ketone can be reliably synthesized from 1,7-dichloro-4-heptanone via intramolecular cyclization, as described in Organic Syntheses.[4][10] The procedure involves refluxing the dichloro-ketone with a strong base like sodium hydroxide, followed by steam distillation to isolate the product.[3][4] This precursor is a colorless to light yellow liquid with a boiling point of approximately 160-162 °C.[3]
Proposed New Protocol: Peterson Olefination of Dicyclopropyl Ketone
Caption: Step-by-step workflow for the Peterson olefination protocol.
Detailed Methodology:
-
Reaction Setup: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon.
-
Reagent Addition: The flask is charged with a solution of dicyclopropyl ketone (5.5 g, 50 mmol, 1.0 eq) in 100 mL of anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Olefination: A solution of (trimethylsilyl)methyllithium (1.0 M in pentane, 60 mL, 60 mmol, 1.2 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of a β-hydroxysilane intermediate occurs.[11]
-
Elimination & Workup: After stirring for 1 hour at -78 °C, the reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether (50 mL each). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent and volatile hexamethyldisiloxane byproduct are removed using a rotary evaporator. The resulting crude oil is purified by short-path distillation to afford this compound as a clear, colorless liquid.
Product Characterization Data
The identity and purity of the synthesized this compound (Molecular Formula: C₈H₁₂, Molecular Weight: 108.18 g/mol ) are confirmed by spectroscopic analysis.[1][12]
| Technique | Expected Results | Interpretation |
| ¹H NMR | δ ~4.6 (s, 2H, =CH₂), δ ~1.2-1.4 (m, 2H, CH), δ ~0.4-0.6 (m, 8H, cyclopropyl CH₂) | The singlet around 4.6 ppm is characteristic of the two vinyl protons. The complex multiplets in the upfield region (0.4-1.4 ppm) are indicative of the protons on the two cyclopropyl rings. |
| ¹³C NMR | δ ~150 (C=), δ ~105 (=CH₂), δ ~15 (CH), δ ~5 (CH₂) | The spectrum shows four distinct signals: the quaternary olefinic carbon, the vinyl methylene carbon, the methine carbon of the cyclopropyl ring, and the methylene carbons of the cyclopropyl ring.[13] |
| IR Spectroscopy | ν ~3080 cm⁻¹ (C-H stretch, cyclopropyl), ν ~3000 cm⁻¹ (=C-H stretch), ν ~1630 cm⁻¹ (C=C stretch), ν ~1020 cm⁻¹ (cyclopropyl ring bend) | The absence of a strong C=O stretch (around 1700 cm⁻¹) from the dicyclopropyl ketone starting material confirms the reaction completion. The presence of a C=C stretch at ~1630 cm⁻¹ and characteristic cyclopropyl C-H stretches above 3000 cm⁻¹ confirms the product structure.[14][15] |
| Mass Spec (EI) | m/z = 108 (M⁺), 93, 79, 67 | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 108, corresponding to the molecular weight of the product. Fragmentation patterns will involve the loss of methyl and cyclopropyl groups. |
Discussion and Conclusion
The validation of this synthetic route demonstrates that the Peterson olefination is a superior alternative to the traditional Wittig reaction for the preparation of this compound. The primary advantage lies in the nature of the byproduct, which dramatically simplifies the purification process. The elimination of the need for column chromatography not only improves the isolated yield but also makes the procedure more time-efficient, cost-effective, and environmentally friendly—a key consideration in modern chemical synthesis.
The causality behind this improvement is the replacement of the stable P=O bond in triphenylphosphine oxide with the labile C-Si and O-Si bonds in the β-hydroxysilane intermediate, which readily eliminates to form a volatile siloxane.[7][11] This mechanistic difference is the cornerstone of the protocol's enhanced practicality.
References
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Wikipedia. "Methylenation." Wikipedia, Wikimedia Foundation. [Online]. Available: [Link][16]
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Hart, H., et al. "Dicyclopropyl ketone." Organic Syntheses, Coll. Vol. 5, p.402 (1973); Vol. 41, p.44 (1961). [Online]. Available: [Link][10]
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Autech Industry Co., Limited. "The Chemical Profile of Dicyclopropyl Ketone: Properties & Synthesis for Industry." [Online]. Available: [Link][3]
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Coelho, P. S., et al. "Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes." Science, 2013. [Online]. Available: [Link][17]
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LookChem. "Synthesis of Dicyclopropyl ketone." Chempedia. [Online]. Available: [Link][18]
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Wang, H., et al. "Rh(III)-Catalyzed Cyclopropanation of Unactivated Olefins Initiated by C–H Activation." Journal of the American Chemical Society, 2015. [Online]. Available: [Link][19]
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Molbase. "Dicyclopropyl ketone 1121-37-5 wiki." [Online]. Available: [Link][20]
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Durig, J. R., et al. "Conformational Stabilities of 1,1-Dicyclopropylethene Determined from Variable-Temperature Infrared Spectra of Xenon Solutions and ab Initio Calculations." The Journal of Physical Chemistry A, 2005. [Online]. Available: [Link][14]
- Peterson, D. J. "A stereospecific synthesis of alkenes from α-silyl organometallic compounds and carbonyl compounds." The Journal of Organic Chemistry, 1968.
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- Ager, D. J. "The Peterson Olefination Reaction." Organic Reactions, 1990.
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Wikipedia. "Peterson olefination." Wikipedia, Wikimedia Foundation. [Online]. Available: [Link][11]
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Organic Chemistry Portal. "Peterson Olefination." [Online]. Available: [Link][21]
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Master Organic Chemistry. "The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes." [Online]. Available: [Link][22]
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University of Rochester. "Synthesis of an Alkene via the Wittig Reaction." [Online]. Available: [Link][6]
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Cheméo. "Chemical Properties of Cyclopropane, 1,1'-ethenylidenebis- (CAS 822-93-5)." [Online]. Available: [Link][12]
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Gilbert, J. C., & Giamalva, D. H. "The Rearrangement of this compound." The Journal of Organic Chemistry, 1983. [Online]. Available: [Link][2]
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SpectraBase. "(1,1-DICYCLOPROPYLMETHYLENE)-2-DEUTEROCYCLOPROPANE - Optional[13C NMR]." [Online]. Available: [Link][13]
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A Head-to-Head Comparison of Catalysts for 1,1-Dicyclopropylethylene Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of unique molecular scaffolds is a cornerstone of innovation. 1,1-Dicyclopropylethylene, with its strained cyclopropyl groups and exocyclic double bond, represents a fascinating and valuable building block. Its rigid structure and potential for further functionalization make it an attractive component in the design of novel therapeutics and materials. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to this compound, with a focus on the catalysts and reagents that drive these transformations. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to empower you in your synthetic endeavors.
Introduction to the Synthetic Landscape
The synthesis of this compound predominantly proceeds through the olefination of a key precursor: dicyclopropyl ketone. Therefore, an efficient synthesis of this ketone is the logical starting point.
Synthesis of the Precursor: Dicyclopropyl Ketone
Dicyclopropyl ketone is commonly synthesized from 1,7-dichloro-4-heptanone through an intramolecular cyclization reaction promoted by a strong base. Another viable route starts from the more readily available γ-butyrolactone.
Core Synthetic Strategies: A Comparative Analysis
The conversion of dicyclopropyl ketone to this compound is the pivotal step. Here, we compare the most effective olefination methodologies: the classic Wittig reaction, the robust Tebbe olefination, the stereoselective Peterson olefination, and a Grignard-based approach.
The Wittig Reaction: The Workhorse of Olefination
The Wittig reaction is arguably the most established and widely used method for converting ketones to alkenes.[1][2] It involves the reaction of a phosphorus ylide, in this case, methylenetriphenylphosphorane (Ph₃P=CH₂), with the ketone.
Mechanism: The reaction is initiated by the deprotonation of a phosphonium salt to form the ylide. This nucleophilic ylide then attacks the electrophilic carbonyl carbon of dicyclopropyl ketone, forming a betaine intermediate. This intermediate collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide, driving the reaction to completion.[3]
Caption: The Wittig reaction pathway for this compound synthesis.
Advantages:
-
High Reliability and Regioselectivity: The Wittig reaction provides excellent control over the position of the double bond, avoiding isomeric byproducts.[2]
-
Broad Functional Group Tolerance: It is compatible with a wide range of functional groups.[4]
Disadvantages:
-
Stoichiometric Byproduct: The reaction generates a stoichiometric amount of triphenylphosphine oxide, which can sometimes complicate purification.
-
Steric Hindrance: Highly sterically hindered ketones can react slowly or give poor yields.[4]
The Tebbe Olefination: A Powerful Alternative
The Tebbe olefination employs the Tebbe reagent, a titanium-based organometallic compound, for the methylenation of carbonyls.[5][6] It is known for its high reactivity, especially with sterically hindered or enolizable ketones.
Mechanism: The Tebbe reagent itself is a precursor to the active catalyst, a Schrock carbene, which is generated in the presence of a mild Lewis base like pyridine. This carbene reacts with the carbonyl group to form an oxatitanacyclobutane intermediate. This intermediate then rapidly decomposes to the alkene and a titanium-oxo species, driven by the high oxophilicity of titanium.[7]
Caption: The Tebbe olefination pathway for this compound synthesis.
Advantages:
-
High Reactivity: Effective for a broad range of carbonyl compounds, including those that are challenging for the Wittig reaction.[6]
-
Milder Conditions: Often proceeds under milder conditions than the Wittig reaction.
-
Less Basic: The Tebbe reagent is less basic than many Wittig ylides, which can be advantageous for base-sensitive substrates.[6]
Disadvantages:
-
Air and Moisture Sensitivity: The Tebbe reagent is pyrophoric and requires handling under an inert atmosphere.[8]
-
Reagent Preparation: While commercially available, the in-situ preparation can be complex.[6]
The Peterson Olefination: A Silicon-Based Approach
The Peterson olefination is another alternative to the Wittig reaction that utilizes α-silyl carbanions.[9] The reaction can be controlled to produce either the E or Z alkene, although for a terminal alkene like this compound, this is not a factor.
Mechanism: An α-silyl carbanion, generated by deprotonation of a silane, adds to the carbonyl group to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to give the alkene. The choice of conditions dictates the stereochemical outcome in relevant cases.
Caption: The Peterson olefination pathway for this compound synthesis.
Advantages:
-
Byproduct Removal: The silicon-containing byproducts are often easier to remove than triphenylphosphine oxide.[9]
-
Stereochemical Control (in applicable cases): The ability to isolate the intermediate allows for stereoselective synthesis of E or Z alkenes.[9]
Disadvantages:
-
Strong Base Required: Generation of the α-silyl carbanion typically requires a strong base like n-butyllithium.
-
Availability of Reagents: The required silylating agents may not be as readily available as Wittig reagents.
Grignard Reaction Followed by Dehydration: A Two-Step Alternative
This approach involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to dicyclopropyl ketone to form the tertiary alcohol, methyldicyclopropylcarbinol. Subsequent dehydration of this alcohol yields this compound.
Mechanism: The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of dicyclopropyl ketone. Acidic workup protonates the resulting alkoxide to give the tertiary alcohol. The alcohol is then subjected to acid-catalyzed dehydration, where protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a carbocation, which is then deprotonated to form the alkene.
Caption: The Grignard reaction and dehydration pathway.
Advantages:
-
Readily Available Reagents: Grignard reagents are common and easily prepared.
-
Potentially High Yielding: Both steps can be high-yielding under optimized conditions.
Disadvantages:
-
Two-Step Process: This is a two-step sequence, which may be less efficient than a one-pot olefination.
-
Potential for Rearrangement: The carbocation intermediate in the dehydration step could potentially undergo rearrangement, especially given the strained nature of the cyclopropyl rings, although for this specific substrate, it is less of a concern.
Quantitative Performance Comparison
| Method | Reagent/Catalyst | Typical Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| Wittig Reaction | Methyltriphenylphosphonium bromide / base (e.g., KHMDS, n-BuLi) | THF, Diethyl ether | 0 to RT | 1 - 12 h | 70-85 | [3] |
| Tebbe Olefination | Tebbe Reagent | Toluene, THF | -40 to RT | 0.5 - 2 h | ~80-95 | [5][8] |
| Peterson Olefination | (Trimethylsilyl)methyllithium | THF | -78 to RT | 1 - 4 h | Moderate to Good (Specific data for this substrate is scarce) | [9] |
| Grignard/Dehydration | 1. CH₃MgBr2. Acid (e.g., H₂SO₄) | 1. Diethyl ether2. Aqueous | 1. 0 to RT2. Reflux | 1. 1-2 h2. 1-3 h | Good (Specific data for this substrate is scarce) | [1] |
Note: Yields are highly dependent on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Wittig Reaction for this compound Synthesis
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base, such as potassium hexamethyldisilazide (KHMDS) or n-butyllithium (1.05 eq.), to the stirred suspension. The formation of the yellow-orange ylide will be observed. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Olefination: Cool the ylide solution back to 0 °C. Add a solution of dicyclopropyl ketone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the ketone.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, containing triphenylphosphine oxide, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.
Protocol 2: Tebbe Olefination for this compound Synthesis[5][8]
Caution: The Tebbe reagent is pyrophoric and must be handled under a strict inert atmosphere.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve dicyclopropyl ketone (1.0 eq.) in anhydrous toluene.
-
Cool the solution to -40 °C (acetonitrile/dry ice bath).
-
Reagent Addition: Slowly add a solution of the Tebbe reagent (1.1 - 1.5 eq., typically as a 0.5 M solution in toluene) to the stirred ketone solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M aqueous sodium hydroxide. A color change from red to yellow and gas evolution will be observed.
-
Stir the mixture vigorously for 30 minutes, then filter through a pad of Celite to remove the titanium salts. Wash the Celite pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile).
-
Purification: The crude product can be purified by distillation or flash chromatography on silica gel.
Conclusion and Recommendations
For the synthesis of this compound, both the Wittig and Tebbe olefination methods stand out as robust and high-yielding options.
-
The Wittig reaction is a reliable and well-understood method, particularly suitable for labs equipped for standard organic synthesis. The main challenge lies in the removal of the triphenylphosphine oxide byproduct.
-
The Tebbe olefination often provides higher yields and is particularly advantageous for sterically hindered ketones. However, the pyrophoric nature of the reagent necessitates specialized handling techniques and a strictly inert atmosphere.
The Peterson olefination and the Grignard/dehydration sequence are viable alternatives, but the lack of specific literature data for the synthesis of this compound makes them less predictable choices without further optimization.
Ultimately, the choice of catalyst and method will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and tolerance for specific byproducts. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize this valuable dicyclopropylated building block.
References
-
NROChemistry. Tebbe Olefination. Available from: [Link]
-
Organic Synthesis. Tebbe and Petasis Olefinations. Available from: [Link]
-
YouTube. Tebbe Olefination. Available from: [Link]
-
Organic Chemistry Portal. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes. Available from: [Link]
-
Wikipedia. Tebbe's reagent. Available from: [Link]
-
Concordia University. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]
-
SigutLabs. Reagent of the month – April- Tebbe and Petasis reagents. Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
-
Myers Research Group, Harvard University. Olefination Reactions. Available from: [Link]
-
Organic Syntheses. 6-Chloro-1-hexene. Available from: [Link]
-
ResearchGate. Peterson Olefination. Available from: [Link]
-
ResearchGate. Reactions of Grignard Reagents with Carbonyl Compound-Unexpected Observations. Available from: [Link]
-
Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Available from: [Link]
-
Study.com. Grignard reagents undergo a general and very useful reaction with ketones... Available from: [Link]
-
National Institutes of Health. Ketone–Olefin Coupling of Aliphatic and Aromatic Carbonyls Catalyzed by Excited-State Acridine Radicals. Available from: [Link]
-
PubMed. The Unusual Favorskii-Nazarov Reaction of Dicyclopropyl Ketone. Available from: [Link]
-
PubMed. In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. Available from: [Link]
-
ChemRxiv. Synthesis of Silyl Dienol Ethers via Peterson Olefination of Siloxyallylpotassium Species. Available from: [Link]
-
ACS Publications. Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. Available from: [Link]
-
eScholarship.org. Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. Available from: [Link]
-
PubMed Central. Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. Available from: [Link]
-
ResearchGate. Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The unusual Favorskii-Nazarov reaction of dicyclopropyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Ketone–Olefin Coupling of Aliphatic and Aromatic Carbonyls Catalyzed by Excited-State Acridine Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tebbe Olefination | NROChemistry [nrochemistry.com]
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- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes [organic-chemistry.org]
The Precarious Stability of Strained Alkenes: A Comparative Analysis of 1,1-Dicyclopropylethylene
In the intricate world of chemical synthesis and drug development, the stability of molecular building blocks is paramount. Strained alkenes, prized for their unique reactivity that unlocks novel synthetic pathways, often walk a fine line between useful reactivity and undesirable decomposition. Among these fascinating molecules, 1,1-dicyclopropylethylene, also known as bicyclopropylidene, presents a unique case study in the interplay of ring strain and olefin stability. This guide provides an in-depth, objective comparison of the stability of this compound against other notable strained alkenes: methylenecyclopropane, trans-cyclooctene, and norbornene. Through the lens of thermodynamic data and reactivity under various stressors, we will elucidate the factors governing their stability and provide a framework for their strategic application in research and development.
Understanding Alkene Stability: A Multifaceted Property
The "stability" of an alkene is not a monolithic concept but rather a composite of its resistance to various degradative forces. For the purpose of this guide, we will benchmark our selected alkenes across four key pillars of stability:
-
Thermodynamic Stability: This fundamental measure, often quantified by the heat of hydrogenation (ΔH° hydro), reflects the intrinsic energy of the molecule. A lower, less exothermic heat of hydrogenation indicates a more stable alkene, as it resides in a lower energy state.
-
Thermal Stability: This assesses the molecule's resilience to high temperatures. It is typically characterized by the activation energy (Ea) required for thermal rearrangement or decomposition. A higher activation energy signifies greater thermal stability.
-
Acid-Catalyzed Stability: Many synthetic procedures involve acidic conditions. This aspect of stability gauges an alkene's propensity to undergo isomerization or other rearrangements in the presence of an acid catalyst.
-
Oxidative Stability: This evaluates the alkene's susceptibility to cleavage or transformation by oxidizing agents, a common consideration in both synthesis and biological environments.
The Contenders: A Lineup of Strained Olefins
Our comparative analysis focuses on four alkenes, each possessing a unique structural feature that imparts significant strain:
| Alkene | Structure | Key Strain Feature |
| This compound | Two spiro-fused cyclopropane rings adjacent to the double bond. | |
| Methylenecyclopropane | Exocyclic double bond on a cyclopropane ring. | |
| trans-Cyclooctene | Trans configuration within an eight-membered ring, inducing significant torsional and angle strain. | |
| Norbornene | Bridged bicyclic system with a double bond, leading to substantial angle strain. |
Quantitative Stability Comparison: A Data-Driven Assessment
To provide a clear and objective comparison, the following table summarizes key experimental and calculated data related to the thermodynamic and thermal stability of our selected alkenes.
| Alkene | Heat of Formation (gas, kJ/mol) | Heat of Hydrogenation (kJ/mol) | Thermal Rearrangement Activation Energy (Ea, kcal/mol) |
| This compound | Not available | Not directly measured, but expected to be high | 39.2 |
| Methylenecyclopropane | 201.0 ± 2.0[1] | -165.7 (calculated) | ~39.2[2] |
| trans-Cyclooctene | Not available | -134.9[3] | Isomerization to cis-isomer is facile |
| Norbornene | 92.9 ± 1.3 | -138.5 | High, decomposes >400 °C[4] |
Note on Methylenecyclopropane's Heat of Hydrogenation: The heat of hydrogenation for methylenecyclopropane was calculated using its standard enthalpy of formation and the standard enthalpy of formation of its hydrogenation product, isobutane (-134.2 kJ/mol), and hydrogen.
Discussion and Mechanistic Insights
Thermodynamic Stability: The Energy Within
Methylenecyclopropane itself is considerably less stable than a typical monosubstituted alkene due to the strain of the three-membered ring. Its calculated heat of hydrogenation (-165.7 kJ/mol) is significantly more exothermic than that of a less strained alkene like 1-butene (~-126 kJ/mol).
trans-Cyclooctene, with a heat of hydrogenation of -134.9 kJ/mol, is substantially strained compared to its cis-isomer (-97.5 kJ/mol).[3] This difference highlights the energetic penalty of the twisted double bond within the medium-sized ring.
Norbornene, despite its rigid and strained bicyclic structure, exhibits a heat of hydrogenation of -138.5 kJ/mol. This value, while indicating significant strain, is less than that of methylenecyclopropane, suggesting that the type of strain (angle strain in norbornene vs. the unique strain of an exocyclic double bond on a three-membered ring) has a differential impact on thermodynamic stability.
Thermal Stability: Resisting the Heat
This compound undergoes a thermal rearrangement to methylenespiropentane. A study of its gas-phase thermal rearrangement determined the activation energy to be 39.2 kcal/mol.[2] Notably, the study mentions that the kinetics of this rearrangement are almost identical to those of methylenecyclopropane, indicating that the second cyclopropane ring has little influence on the rate of the thermal rearrangement of the methylenecyclopropane subunit.[2]
Caption: Thermal rearrangement of this compound.
trans-Cyclooctene is thermally unstable and readily isomerizes to the more stable cis-cyclooctene. This process can occur even at room temperature, highlighting its lower thermal stability compared to the other alkenes in this study.
Norbornene, in contrast, is remarkably thermally stable, with decomposition occurring at temperatures above 400°C.[4] This high thermal stability is attributed to its rigid bicyclic structure, which hinders the conformational changes required for many rearrangement pathways.
Acid-Catalyzed Stability: Behavior in a Protonic Environment
Strained alkenes are generally susceptible to acid-catalyzed rearrangements due to the relief of ring strain upon protonation and formation of a carbocation intermediate.
This compound and methylenecyclopropane are known to undergo ring-opening reactions in the presence of Lewis or Brønsted acids. The high p-character of the external bonds of the cyclopropane ring makes them susceptible to electrophilic attack. Protonation of the double bond leads to a cyclopropylcarbinyl cation, which can undergo a variety of rearrangements, often leading to ring-opened products.
Caption: General pathway for acid-catalyzed rearrangement.
trans-Cyclooctene readily undergoes acid-catalyzed hydration. The rate of hydration for trans-cyclooctene is significantly faster than that of its cis-isomer, again reflecting the higher ground-state energy of the trans isomer.
Norbornene can also undergo acid-catalyzed hydration and rearrangement, famously leading to the formation of rearranged products via non-classical carbocation intermediates. However, its rigid structure can sometimes lead to slower reaction rates compared to more flexible systems.
Oxidative Stability: Facing Reactive Oxygen Species
The double bonds of all the studied alkenes are susceptible to oxidative cleavage by reagents like ozone or potassium permanganate. The reactivity towards oxidation is often correlated with the electron density of the double bond and the steric hindrance around it.
Due to the high degree of strain, the double bonds in this compound and methylenecyclopropane are highly reactive towards electrophilic oxidizing agents. The relief of ring strain provides a strong thermodynamic driving force for these reactions.
trans-Cyclooctene is also highly reactive towards oxidation due to its strained double bond.
Norbornene's double bond is also reactive, but the steric hindrance provided by the bicyclic framework can influence the rate and stereochemistry of the oxidation reaction.
Caption: General pathway for oxidative cleavage of alkenes.
Experimental Protocols
Determination of Heat of Hydrogenation
Objective: To experimentally measure the enthalpy change upon catalytic hydrogenation of an alkene to its corresponding alkane.
Methodology:
-
Calorimetry Setup: A high-precision calorimeter is used, typically a reaction calorimeter capable of measuring small heat changes accurately.
-
Catalyst Preparation: A known amount of a hydrogenation catalyst (e.g., platinum on carbon, Pd/C) is placed in the reaction vessel with a suitable solvent (e.g., acetic acid or an inert hydrocarbon).
-
Sample Introduction: A precisely weighed amount of the alkene is introduced into the calorimeter.
-
Hydrogenation: The system is purged with hydrogen gas, and the reaction is initiated by stirring to ensure good contact between the alkene, catalyst, and hydrogen.
-
Temperature Monitoring: The temperature change of the reaction mixture is monitored over time. The heat capacity of the calorimeter and its contents is predetermined.
-
Calculation: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the system, and the moles of alkene reacted.
Evaluation of Thermal Stability
Objective: To determine the temperature at which an alkene undergoes thermal rearrangement or decomposition and to determine the kinetics of this process.
Methodology:
-
Sample Preparation: A dilute solution of the alkene in a high-boiling, inert solvent is prepared in a sealed tube or a specialized reactor.
-
Heating: The sample is heated to a series of precise temperatures in a thermostated bath or oven.
-
Reaction Monitoring: At regular time intervals, aliquots are withdrawn from the reaction mixture and quenched.
-
Analysis: The composition of the mixture is analyzed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the starting alkene and any products formed.
-
Kinetic Analysis: The rate constants for the decomposition or isomerization at different temperatures are determined. An Arrhenius plot (ln(k) vs. 1/T) is then constructed to calculate the activation energy (Ea).
Assessment of Acid-Catalyzed and Oxidative Stability
Objective: To qualitatively or quantitatively assess the reactivity of an alkene under acidic or oxidative conditions.
Methodology:
-
Reaction Setup: The alkene is dissolved in a suitable solvent, and the acid catalyst (e.g., a strong protic acid like sulfuric acid or a Lewis acid) or oxidizing agent (e.g., a solution of ozone or potassium permanganate) is added at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored over time by taking aliquots and analyzing them by GC, NMR, or TLC.
-
Product Identification: The products of the reaction are isolated and characterized to understand the reaction pathway (e.g., rearrangement, cleavage).
-
Kinetic Studies (for quantitative analysis): By carefully controlling the concentrations of the reactants and monitoring the reaction rate at different temperatures, the rate law and activation parameters for the reaction can be determined.
Conclusion: A Delicate Balance of Strain and Stability
This comparative analysis reveals that this compound is a highly strained and thermodynamically unstable alkene. Its thermal stability is comparable to that of methylenecyclopropane, undergoing rearrangement at a similar rate. Both of these cyclopropylidene-containing alkenes are significantly less stable, both thermodynamically and thermally, than the bicyclic alkene norbornene. trans-Cyclooctene stands out for its low thermal stability, readily isomerizing to its more stable cis form.
The high reactivity of this compound, driven by the release of substantial ring strain, makes it a valuable synthon for accessing complex molecular architectures. However, this same reactivity necessitates careful consideration of reaction conditions to avoid unwanted side reactions. For researchers and professionals in drug development, understanding the relative stability of strained alkenes is crucial for designing robust synthetic routes and for predicting the potential metabolic fate of molecules incorporating these motifs. The choice of a particular strained alkene will always be a strategic decision, balancing the desired reactivity with the required stability for a given application.
References
-
Turner, R. B., Meador, W. R., & Winkler, R. E. (1957). Heats of Hydrogenation. I. Apparatus and the Heats of Hydrogenation of Bicyclo[2.2.1]heptene, Bicyclo[2.2.1]heptadiene, Bicyclo[2.2.2]octene, and Bicyclo[2.2.2]octadiene. Journal of the American Chemical Society, 79(15), 4116–4121. [Link]
-
NIST Chemistry WebBook. (n.d.). 2-Norbornene. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
de Meijere, A., et al. (2001). Thermal Rearrangements of Bicyclopropylidene and Substituted Bicyclopropylidenes − A Gas Phase Kinetic and Product Study. European Journal of Organic Chemistry, 2001(18), 3439-3451. [Link]
-
NIST Chemistry WebBook. (n.d.). trans-Cyclooctene. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
Kresge, A. J., & Tang, Y. C. (1982). Mechanism of hydration of simple olefins in aqueous solution. cis- and trans-Cyclooctene. Journal of the American Chemical Society, 104(20), 5528–5533. [Link]
-
NIST Chemistry WebBook. (n.d.). Methylenecyclopropane. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Dicyclopropylethylene
Authored for Researchers, Scientists, and Drug Development Professionals
As laboratory professionals, our responsibility extends beyond discovery and synthesis to the safe and environmentally conscious management of the chemical reagents we employ. 1,1-Dicyclopropylethylene, a unique and highly reactive alkene, presents specific challenges that necessitate a disposal protocol grounded in a deep understanding of its chemical nature. This guide provides the essential safety and logistical information for its proper handling, moving beyond a simple checklist to explain the causality behind each procedural step.
Core Hazard Analysis: Understanding the Reactivity
The disposal procedure for this compound is dictated by its molecular structure: a geminal dicyclopropyl-substituted olefin. This arrangement confers a high degree of reactivity primarily due to two factors:
-
High Ring Strain: The cyclopropyl groups contain significant torsional and angle strain. This stored potential energy makes them susceptible to ring-opening reactions.
-
Exposed Pi Bond: The carbon-carbon double bond is an electron-rich site, making it a prime target for electrophilic attack. This can readily initiate uncontrolled, often exothermic, polymerization.[1]
Trace acidic impurities in a waste container or inadvertent mixing with other reagents can trigger a rapid, uncontrolled cationic polymerization, leading to a violent release of energy.[2] Therefore, the core directive for disposal is neutralization of reactivity before the compound enters a general hazardous waste stream. Such reactivity classifies this waste under the Resource Conservation and Recovery Act (RCRA) as potentially meeting the criteria for a D003 Reactive Waste .[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | Cheméo[5] |
| Molecular Weight | 108.18 g/mol | Cheméo[5] |
| Appearance | Liquid | N/A |
| Boiling Point | ~135-136 °C (est.) | N/A |
| Key Hazards | Highly Reactive, Prone to Polymerization | [1][2] |
The Disposal Workflow: A Deliberate, Step-Wise Approach
Simply pouring this compound into a "non-halogenated waste" container is a significant safety risk. The following workflow is designed to mitigate the inherent hazards through a controlled quenching process.
Caption: Disposal workflow for this compound.
Detailed Protocol: Controlled Oxidation Quench
This protocol utilizes a dilute solution of potassium permanganate (KMnO₄) to controllably oxidize the double bond, thus eliminating the primary site of reactivity. This method is chosen for its clear visual endpoint and use of common laboratory reagents.
Required Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, face shield, flame-retardant lab coat, chemical-resistant gloves.
-
Stir plate and magnetic stir bar.
-
Reaction flask of appropriate size (at least 10x the volume of the waste).
-
Addition funnel.
-
Ice/water bath.
-
Inert co-solvent (e.g., heptane or toluene).
-
0.5% (w/v) aqueous solution of Potassium Permanganate (KMnO₄).
-
Sodium bisulfite (for final neutralization).
Procedure:
-
Preparation:
-
Perform all operations within a certified chemical fume hood.[6]
-
Ensure a Class ABC or BC fire extinguisher and a safety shower/eyewash station are immediately accessible.
-
Place the reaction flask in the ice/water bath on the stir plate.
-
-
Dilution and Cooling:
-
Transfer the this compound waste into the reaction flask.
-
Dilute the waste with 5-10 volumes of an inert co-solvent like heptane. This provides a thermal sink to absorb heat generated during the quench.[7]
-
Begin stirring and allow the solution to cool to 0-5 °C.
-
-
Controlled Quenching:
-
Fill the addition funnel with the 0.5% KMnO₄ solution.
-
Add the KMnO₄ solution dropwise to the stirring, cooled waste. A vigorous reaction with a noticeable exotherm may occur. The rate of addition must be controlled to keep the internal temperature below 20 °C. [8]
-
The purple color of the permanganate will disappear as it reacts with the alkene. Continue slow, dropwise addition.
-
-
Endpoint Verification (Self-Validation):
-
The quench is complete when a faint purple or pink color persists in the solution for more than 5 minutes after the last addition of KMnO₄. This indicates that all the alkene has been consumed.
-
-
Final Neutralization and Waste Segregation:
-
Slowly add a small amount of solid sodium bisulfite to the solution until the purple color disappears, neutralizing any excess permanganate.
-
Allow the mixture to warm to room temperature.
-
The resulting mixture, containing manganese dioxide (a brown solid), the solvent, and oxidized organic products, can now be safely transferred to the appropriate non-halogenated hazardous waste container.
-
Ensure the waste container is clearly labeled with all components, including "Quenched this compound," the solvent used, and water.
-
Emergency Procedures
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent in a sealed container for disposal via the quenching protocol. Prevent the spill from entering drains.
-
Uncontrolled Reaction: If a rapid temperature increase or gas evolution occurs during the quench, immediately cease addition of the quenching agent. If the reaction appears uncontrollable, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.
Regulatory Adherence
The generator of the waste is responsible for its proper characterization and disposal.[9] By neutralizing the reactivity of this compound, you are converting a potentially D003 reactive waste into a more stable waste stream.[10] Always follow your institution's specific EHS guidelines, which are designed to comply with local, state, and federal regulations.
References
-
ACTenviro. (2021, September 9). Kaboom: All About Reactivity. ACTenviro. [Link]
-
Office of Clinical and Research Safety. RCRA Characteristic Waste. [Link]
-
Daniels Training Services. (2011, November 24). D003 – The Characteristic Hazardous Waste Code for Reactive Waste. [Link]
-
Lion Technology. (2019, July 15). How to Identify Reactive Hazardous Wastes. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]
-
Polymer Science Learning Center. Cationic Vinyl Polymerization. [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]
-
Cheméo. Chemical Properties of Cyclopropane, 1,1'-ethenylidenebis- (CAS 822-93-5). [Link]
-
Wikipedia. Cationic polymerization. [Link]
-
The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. [Link]
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- 5. Cyclopropane, 1,1'-ethenylidenebis- (CAS 822-93-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. sarponggroup.com [sarponggroup.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. danielstraining.com [danielstraining.com]
- 10. actenviro.com [actenviro.com]
Personal protective equipment for handling 1,1-Dicyclopropylethylene
An Expert Guide to Personal Protective Equipment for Handling 1,1-Dicyclopropylethylene
As a Senior Application Scientist, the safe handling of novel and reactive compounds is paramount in the laboratory. This compound, with its unique strained ring structure, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a deep, logic-based framework for selecting and using Personal Protective Equipment (PPE), ensuring that you and your team are protected through a system of self-validating safety procedures.
Hazard Profile of this compound
Understanding the specific hazards of this compound is the foundation of our safety protocol. While comprehensive toxicological data for this specific molecule is not widely published, we can infer its primary risks from its chemical structure and the properties of similar volatile organic compounds (VOCs).
Primary Hazards:
-
Flammability: As a low molecular weight hydrocarbon, it should be treated as a flammable liquid. Vapors can form explosive mixtures with air and travel to an ignition source.[1][2]
-
Inhalation Risk: The compound is volatile, meaning it readily evaporates, creating an inhalation hazard.[3][4] Inhaling VOCs can lead to respiratory tract irritation, headaches, dizziness, and other central nervous system effects.[5]
-
Skin and Eye Irritation: Direct contact with liquid or high concentrations of vapor may cause skin and eye irritation.[2][6]
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | PubChem |
| Molecular Weight | 108.18 g/mol | PubChem |
| Appearance | Colorless Liquid | Inferred |
| Boiling Point | ~135 °C | Inferred from similar structures |
| Flash Point | Flammable (exact value not published) | Inferred |
Note: Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and up-to-date information.
The Core Directive: A Multi-Layered PPE Strategy
The selection of PPE is not a matter of preference but a scientifically-driven choice based on risk assessment. Our approach is to create multiple barriers between the researcher and the chemical hazard.
Primary Engineering Control: The Fume Hood
Directive: All handling of this compound must be performed inside a certified chemical fume hood.
Causality and Expertise: PPE is the last line of defense.[3] The primary method for mitigating the risk of VOCs is an engineering control that captures vapors at the source.[4][6] A fume hood ensures that volatile emissions are contained and exhausted from the laboratory, drastically reducing the potential for inhalation exposure. Verify the hood's certification and ensure the sash is kept at the lowest practical height during the procedure.
Eye and Face Protection
Directive: Wear chemical splash goggles conforming to ANSI Z87.1 standards. For procedures with a higher risk of splashing (e.g., transfers of >100 mL, reactions under pressure), supplement goggles with a full-face shield.
Causality and Expertise: The eyes are exceptionally vulnerable to chemical splashes and vapors. Standard safety glasses offer inadequate protection as they are not sealed around the eyes. Chemical splash goggles provide this necessary seal. A face shield adds another layer of protection for the entire face, which is critical during higher-risk operations. In case of eye contact, immediately flush with water for at least 15 minutes and seek medical attention.[7][8]
Hand Protection: The Critical Interface
Directive: For incidental contact (e.g., small-volume transfers), wear standard nitrile gloves (minimum thickness of 4 mil). For extended handling or potential immersion, double-gloving or using a more robust glove material like Viton® or a laminate film is required.
Causality and Expertise: No glove material offers permanent protection. Chemicals slowly permeate through the glove material at a specific "breakthrough time." Nitrile provides excellent protection against splashes but can be compromised by prolonged contact with many organic solvents. Always inspect gloves for tears or pinholes before use. After handling is complete, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste.[6] Wash hands thoroughly with soap and water after removing gloves.
Body Protection
Directive: A flame-resistant (FR) lab coat is required. Ensure it is fully buttoned with sleeves rolled down. For larger-scale operations (>500 mL), an additional chemically resistant apron should be worn over the lab coat.
Causality and Expertise: The primary risk to the body is from splashes of a flammable liquid. A flame-resistant lab coat provides a critical barrier and will not melt or continue to burn if exposed to an ignition source, unlike standard cotton or polyester coats. An apron provides an additional impervious layer for the torso. Contaminated clothing should be removed immediately, and the underlying skin washed thoroughly.
Respiratory Protection (for Non-Routine and Emergency Situations)
Directive: Respiratory protection is generally not required when handling this compound within a functioning fume hood. For emergency situations, such as a large spill outside of containment, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is mandatory.
Causality and Expertise: Relying on respirators for routine work is an indication of failed engineering controls. They are reserved for situations where vapor concentrations may exceed permissible exposure limits. Users must be medically cleared, trained, and fit-tested to wear a respirator.
Procedural Workflow: From Preparation to Disposal
This workflow integrates the PPE requirements into a logical, step-by-step process to ensure safety at every stage.
Caption: Safe Handling Workflow for this compound.
Emergency & Disposal Plans
Spill Response:
-
Small Spill (<100 mL inside fume hood): Absorb with a non-combustible material like vermiculite or sand. Collect the material using non-sparking tools into a designated hazardous waste container.[7][9]
-
Large Spill (>100 mL or any spill outside a hood): Evacuate the immediate area. Alert others and contact your institution's Environmental Health & Safety (EHS) office. Prevent entry and remove all ignition sources. Only trained emergency responders should handle the cleanup.
Disposal: All materials contaminated with this compound, including excess reagent, contaminated solvents, gloves, and absorbent materials, must be disposed of as hazardous waste.[6] Collect in a properly labeled, sealed container and follow all institutional, local, and national regulations for disposal.[1]
By integrating this expert-driven PPE strategy with robust engineering controls and procedural discipline, you can confidently and safely handle the unique chemical properties of this compound.
References
- Vertex AI Search Result on PPE and VOCs.
- Characterizing volatile organic compounds from personal protective equipment users. PubMed. Discusses VOC emissions and PPE, relevant for understanding exposure risks.
- Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment. PubMed. Highlights the absorption and off-gassing properties of VOCs on PPE.
-
How to Keep Workers Safe From VOCs. Diversitech. General industry article on VOC safety, emphasizing the hierarchy of controls. URL: [Link]
-
VOC Safety for Industrial Workers. International Enviroguard. Discusses VOC hazards and mitigation strategies, including PPE. URL: [Link]
-
SAFETY DATA SHEET - Chem Service (1,1-Dichloropropene). Emphasizes flammability precautions, including grounding and use of explosion-proof equipment. URL: [Link]
-
1,1-Dichloropropene | C3H4Cl2 | CID 11245. PubChem - NIH. Provides aggregated hazard data, including GHS classifications for a similar compound. URL: [Link]
-
Hazardous Substance Fact Sheet - Cyclopropane. NJ.gov. Details the health hazards associated with inhaling a related cyclopropane gas. URL: [Link]
Sources
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. 1,1-Dichloropropene | C3H4Cl2 | CID 11245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Keep Workers Safe - Diversitech [diversitech-air.com]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. nj.gov [nj.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
